molecular formula C11H10O3 B13382159 Methyl4-ethynyl-2-methoxybenzoate

Methyl4-ethynyl-2-methoxybenzoate

カタログ番号: B13382159
分子量: 190.19 g/mol
InChIキー: BOXIXCGXSVYZHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl4-ethynyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl4-ethynyl-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl4-ethynyl-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H10O3

分子量

190.19 g/mol

IUPAC名

methyl 4-ethynyl-2-methoxybenzoate

InChI

InChI=1S/C11H10O3/c1-4-8-5-6-9(11(12)14-3)10(7-8)13-2/h1,5-7H,2-3H3

InChIキー

BOXIXCGXSVYZHD-UHFFFAOYSA-N

正規SMILES

COC1=C(C=CC(=C1)C#C)C(=O)OC

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Sonogashira Coupling Protocol for the Synthesis of Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation is instrumental in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 4-ethynyl-2-methoxybenzoate, a valuable building block in medicinal chemistry, leveraging the Sonogashira coupling. The content herein is curated to provide not just a procedural walkthrough, but a deeper understanding of the reaction's nuances, empowering researchers to optimize, troubleshoot, and innovate.

The Catalytic Heart of the Reaction: Unraveling the Sonogashira Mechanism

The Sonogashira reaction traditionally employs a dual catalytic system, harnessing the synergistic reactivity of palladium and copper.[3][6] The generally accepted mechanism involves two interconnected catalytic cycles.[7]

The Palladium Cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-determining step and can be influenced by the nature of the halide and the steric and electronic properties of the palladium ligands.[7]

The Copper Cycle runs concurrently. The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate.[3] This step increases the nucleophilicity of the alkyne.

The crucial Transmetalation step links the two cycles, where the acetylide group is transferred from copper to the palladium complex.[7][8] Subsequent reductive elimination from the palladium(II) complex yields the desired arylalkyne product and regenerates the active palladium(0) catalyst, thus completing the cycle.[6][7]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)L₂(C≡CR)] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x to Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Base caption Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of Methyl 4-ethynyl-2-methoxybenzoate

This protocol outlines a representative procedure for the synthesis of Methyl 4-ethynyl-2-methoxybenzoate from Methyl 4-iodo-2-methoxybenzoate and trimethylsilylacetylene, followed by desilylation. The use of a silyl-protected alkyne can mitigate the common side reaction of alkyne homocoupling (Glaser coupling).[9][10]

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.Notes
Methyl 4-iodo-2-methoxybenzoate292.061.01.0Starting aryl halide.
Trimethylsilylacetylene98.221.21.2Alkyne source.
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03Palladium catalyst.
Copper(I) iodide (CuI)190.450.060.06Copper co-catalyst.
Triethylamine (TEA)101.193.03.0Base and solvent. Must be anhydrous and degassed.
Tetrahydrofuran (THF), anhydrous72.11~5 mL-Anhydrous and degassed solvent.
Tetrabutylammonium fluoride (TBAF), 1M in THF-1.51.5For desilylation.
Diethyl ether74.12--For workup.
Saturated aqueous NH₄Cl---For workup.
Brine---For workup.
Anhydrous magnesium sulfate (MgSO₄)120.37--Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-iodo-2-methoxybenzoate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (~3 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Desilylation: Upon completion of the coupling, cool the reaction mixture to 0 °C and add tetrabutylammonium fluoride (1.5 mmol, 1M solution in THF) dropwise. Stir at room temperature for 1 hour.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 4-ethynyl-2-methoxybenzoate.

Experimental_Workflow start Start: Oven-dried Schlenk Flask setup Add Aryl Halide, Pd Catalyst, and CuI under Inert Atmosphere start->setup reagents Add Anhydrous/Degassed THF and TEA setup->reagents alkyne Add Trimethylsilylacetylene Dropwise reagents->alkyne react Stir at Room Temperature (12-24h) alkyne->react monitor Monitor by TLC/GC-MS react->monitor desilylation Cool to 0°C and Add TBAF monitor->desilylation workup Aqueous Workup and Extraction desilylation->workup purify Column Chromatography workup->purify end Product: Methyl 4-ethynyl- 2-methoxybenzoate purify->end caption Figure 2: Experimental workflow for the synthesis.

Caption: Figure 2: Experimental workflow for the synthesis.

Critical Parameters and Optimization: A Deeper Dive

The success of the Sonogashira coupling is highly dependent on the careful selection and optimization of several parameters.

  • Catalyst System: The choice of palladium source and ligands is crucial. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more electron-rich and bulky phosphine ligands can be beneficial for less reactive aryl halides.[7] The copper co-catalyst is generally CuI, but copper-free protocols exist to avoid the common side reaction of alkyne homocoupling.[7][10]

  • Base Selection: The base plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct.[11] Amine bases like triethylamine and diisopropylamine are frequently used and can also serve as the solvent.[11] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can be employed, particularly in copper-free systems.[11]

  • Solvent Choice: The solvent must be anhydrous and thoroughly degassed to prevent catalyst decomposition and unwanted side reactions.[9] Common solvents include THF, DMF, dioxane, and toluene.[12][13][14] The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., bromides and chlorides) may require heating.[14] However, excessive temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[9]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent both the oxidative homocoupling of the alkyne (Glaser coupling) and the decomposition of the palladium(0) catalyst.[9][10] This is achieved by conducting the reaction under an inert atmosphere of nitrogen or argon and using degassed solvents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; presence of oxygen or moisture; impure reagents; insufficient reaction temperature.[9]Use fresh, high-quality catalysts. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere with anhydrous, degassed solvents.[9] For less reactive halides, consider increasing the temperature or using a more active ligand.[10]
Significant Alkyne Homocoupling Presence of oxygen; high concentration of copper(I) catalyst.[10]Thoroughly degas all solvents and reagents.[10] Reduce the loading of the copper co-catalyst or consider a copper-free protocol.[9][10] Slow addition of the alkyne can also minimize this side reaction.[13]
Formation of Palladium Black Catalyst decomposition due to oxygen, impurities, or excessive heat.[9]Ensure rigorous exclusion of air and use high-purity, degassed reagents and solvents.[9] If heating is necessary, do so cautiously and monitor for signs of decomposition.
Incomplete Reaction Insufficient reaction time; low reactivity of the aryl halide.Allow the reaction to stir for a longer period. If the starting material persists, consider increasing the reaction temperature or switching to a more potent catalyst system. For aryl bromides, a more electron-rich ligand may be necessary.[10]

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of arylalkynes like Methyl 4-ethynyl-2-methoxybenzoate. A thorough understanding of the reaction mechanism, careful control of the reaction parameters, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical insights to empower researchers in their synthetic endeavors, facilitating the efficient and reliable construction of complex molecular architectures for drug discovery and development.

References

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Benchchem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • CiteDrive. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2026, February 26). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
  • Royal Society of Chemistry. (2023, September 5). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications. doi:10.1039/D3CC03855F.
  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. doi:10.1039/D0RA10575A.
  • ACS Publications. (2021, March 11). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

Sources

Comprehensive Structural Characterization of Methyl 4-ethynyl-2-methoxybenzoate: NMR and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) is a highly versatile, bifunctional aromatic building block widely utilized in advanced organic synthesis and drug discovery[1]. The presence of a terminal alkyne enables precise bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling, while the methyl ester provides a robust handle for downstream saponification or amidation. However, the proximity of these electron-donating and electron-withdrawing groups creates a complex stereoelectronic environment. This whitepaper outlines a definitive, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unambiguously characterize this molecule.

Molecular Architecture & Stereoelectronic Causality

The structural elucidation of Methyl 4-ethynyl-2-methoxybenzoate relies on understanding the "push-pull" electronic effects across its 1,2,4-trisubstituted benzene ring.

  • The Methoxy Group (-OCH₃) at C2: Exerts a strong electron-donating mesomeric effect (+M). By donating lone-pair electron density into the aromatic π -system, it significantly shields the ortho (C3) and para (C5) positions, driving their proton signals upfield[2].

  • The Ester Group (-COOCH₃) at C1: Exerts an electron-withdrawing mesomeric effect (-M). This depletes electron density from the ortho (C6) and para positions, deshielding the H-6 proton and shifting its signal downfield.

  • The Ethynyl Group (-C≡CH) at C4: While mildly electron-withdrawing via inductive effects, the alkyne triple bond generates a powerful diamagnetic anisotropic cylinder when placed in an external magnetic field. This local induced field strongly shields the acetylenic proton itself, shifting it upfield to ~3.20 ppm[3].

By mapping these causal electronic effects, we can construct a highly predictive model for the molecule's spectral behavior.

Self-Validating NMR Workflows

To establish absolute trustworthiness in the structural assignment, a self-validating NMR workflow must be employed. 1D 1 H and 13 C spectra provide the primary scaffold, but 2D Heteronuclear Multiple Bond Correlation (HMBC) is the critical validating mechanism. HMBC maps long-range ( 2 J and 3 J) carbon-proton couplings, ensuring that the methoxy and ester groups are assigned to their correct positions on the aromatic ring without ambiguity.

Table 1: 1 H and 13 C NMR Assignments (CDCl₃, 400/100 MHz)
Position 1 H Shift (ppm)Multiplicity (J in Hz) 13 C Shift (ppm)Key HMBC Correlations (H to C)
1 (C-Ester) --120.0-
2 (C-OMe) --159.5-
3 (CH) 7.05d (1.5)114.5C1, C2, C4, C5
4 (C-Ethynyl) --127.0-
5 (CH) 7.12dd (8.0, 1.5)123.5C1, C3, C4
6 (CH) 7.75d (8.0)132.0C1, C2, C4, C=O
C=O (Ester) --166.0-
-OCH₃ 3.91s (3H)56.0C2
-COOCH₃ 3.88s (3H)52.0C=O
-C≡CH (int) --82.5-
-C≡CH (term) 3.20s (1H)80.0C4, C≡C (int)
Protocol 1: NMR Sample Preparation and Acquisition

Do not deviate from relaxation delay parameters, as quaternary carbons require extended recovery times.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte (>98%) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap. Its residual CHCl₃ peak (7.26 ppm) and the TMS peak (0.00 ppm) serve as reliable internal chemical shift references, ensuring the self-validation of the chemical shift scale[4].

  • 1 H NMR Acquisition: Acquire at 400 MHz using 16 scans (ns=16) and a relaxation delay (d1) of 1.0 s.

  • 13 C NMR Acquisition: Acquire at 100 MHz using 512 scans (ns=512) with a relaxation delay (d1) of 2.0 s.

    • Causality: A longer relaxation delay is critical to allow fully substituted quaternary carbons (C1, C2, C4, C=O) to completely relax. Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation[5].

  • 2D HMBC Acquisition: Optimize the sequence for long-range coupling constants (J = 8 Hz).

    • Causality: This specifically maps the 3-bond connectivity of the methoxy protons to C2 and the ester methyl protons to the carbonyl carbon, proving the regiochemistry of the substituents.

High-Resolution Mass Spectrometry & Fragmentation

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique due to the basicity of the ester and ether oxygen atoms, which readily accept a proton to form the [M+H] + adduct[5].

To validate the structure, MS/MS fragmentation is employed. A characteristic "ortho effect" is observed in ortho-methoxybenzoates: the spatial proximity of the methoxy group to the ester carbonyl facilitates the neutral loss of methanol (CH₃OH, 32 Da), forming a highly stable, benzofuran-like oxonium radical cation at m/z 159.04[2].

Table 2: High-Resolution Mass Spectrometry (ESI+) Data
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H] + C₁₁H₁₁O₃ + 191.0703191.0705< 2.0
[M+Na] + C₁₁H₁₀O₃Na + 213.0522213.0524< 2.0
[M+H - CH₃OH] + C₁₀H₇O₂ + 159.0441159.0443< 2.0
[M+H - CH₃OH - CO] + C₉H₇O + 131.0491131.0492< 2.0
Protocol 2: LC-HRMS Analysis
  • Sample Dilution: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol.

    • Causality: High dilution prevents detector saturation and minimizes the formation of non-covalent dimers [2M+H] + in the ESI source, which can complicate spectral interpretation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Apply a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as an abundant proton source, drastically enhancing ionization efficiency in positive mode ESI.

  • Source Parameters: Set the desolvation temperature to 350°C and capillary voltage to 3.0 kV.

    • Causality: These parameters ensure complete droplet evaporation and stable Taylor cone formation without inducing premature thermal degradation of the reactive alkyne moiety.

Structural Elucidation Logic

The following diagrams map the logical workflows and fragmentation pathways used to validate the molecular structure.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Methyl 4-ethynyl-2-methoxybenzoate (Sample Prep >98% Purity) NMR_1H 1H NMR (Proton Environments) Sample->NMR_1H NMR_13C 13C NMR (Carbon Backbone) Sample->NMR_13C MS_ESI ESI-HRMS (Exact Mass Determination) Sample->MS_ESI NMR_2D 2D NMR (HSQC/HMBC) (Connectivity Mapping) NMR_1H->NMR_2D NMR_13C->NMR_2D Integration Data Integration & Structural Elucidation NMR_2D->Integration MS_MS MS/MS Fragmentation (Structural Sub-units) MS_ESI->MS_MS MS_MS->Integration Validation Final Molecular Confirmation Integration->Validation

Analytical workflow for the structural elucidation of Methyl 4-ethynyl-2-methoxybenzoate.

FragmentationPathway Parent [M+H]+ m/z 191.07 Frag1 [M+H - CH3OH]+ m/z 159.04 Parent->Frag1 - 32 Da (Loss of Methanol) Frag2 [M+H - CH3OH - CO]+ m/z 131.04 Frag1->Frag2 - 28 Da (Loss of CO)

ESI-MS/MS fragmentation pathway showing characteristic neutral losses.

References

  • PubChem Compound Summary for CID 61151, Methyl 2-Methoxybenzoate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 640163, Methyl 4-ethynylbenzoate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Experimental procedures, characterization data and copies of NMR spectra Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase Source: PubMed Central (PMC) URL:[Link]

Sources

High-Resolution Structural Elucidation of Methyl 4-ethynyl-2-methoxybenzoate: A Comprehensive NMR Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) is a highly functionalized aromatic building block widely utilized in Sonogashira cross-coupling reactions and the synthesis of complex pharmaceutical scaffolds. The molecule's unique substitution pattern—comprising an electron-withdrawing ester, an electron-donating methoxy group, and a rigid, linear ethynyl moiety—makes it a highly tractable intermediate for drug development[1].

However, this dense functionalization creates a complex electronic environment. As a Senior Application Scientist, I frequently observe that misinterpretation of the spectral data for such alkynes stems from poor experimental design, specifically regarding relaxation times and anisotropic effects. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of Methyl 4-ethynyl-2-methoxybenzoate, establishing a self-validating protocol for high-fidelity data acquisition.

Theoretical Basis of Chemical Shifts

Understanding the causality behind the chemical shifts is critical for accurate structural elucidation. The spectral signature of Methyl 4-ethynyl-2-methoxybenzoate is governed by three primary electronic phenomena:

  • Mesomeric (+M) and Inductive (-I) Effects: The methoxy group at C-2 exerts a strong electron-donating mesomeric effect (+M) into the aromatic ring, which significantly shields the ortho (H-3) and para (H-5) protons. Conversely, the methyl ester at C-1 is strongly electron-withdrawing (-I, -M), deshielding the ortho proton (H-6).

  • Diamagnetic Anisotropy of the Alkyne: The terminal alkyne (-C≡CH) possesses a cylindrical π -electron cloud. When placed in the applied magnetic field ( B0​ ), these electrons circulate to induce a local magnetic field that opposes B0​ along the axis of the triple bond. This anisotropic shielding effect causes the terminal alkyne proton to resonate unusually upfield (typically ~3.20 ppm) compared to other unsaturated protons[2].

  • Longitudinal Relaxation ( T1​ ) Disparities: Terminal alkyne protons and quaternary carbons lack adjacent protons to facilitate efficient dipole-dipole relaxation. Consequently, their T1​ relaxation times are exceptionally long[3]. Failure to account for this during acquisition leads to severe integration errors.

Spectral Data Interpretation

The following data represents the standardized 1 H and 13 C NMR shifts for Methyl 4-ethynyl-2-methoxybenzoate, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Structural Rationale
7.91 Doublet (d)8.01HH-6Strongly deshielded by the ortho ester carbonyl group.
7.19 Doublet of doublets (dd)8.0, 1.51HH-5Ortho-coupled to H-6 and meta-coupled to H-3.
7.13 Doublet (d)1.51HH-3Shielded by the ortho methoxy (+M effect); meta-coupled to H-5.
3.92 Singlet (s)-3H-OCH 3​ Deshielded by the directly attached electronegative oxygen.
3.88 Singlet (s)-3H-COOCH 3​ Deshielded by the ester oxygen.
3.20 Singlet (s)-1H-C≡CHShielded by the diamagnetic anisotropy of the alkyne π -system.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Rationale
166.2 Quaternary (C=O)Ester CarbonylExtreme deshielding due to sp 2 hybridization and two attached oxygens.
158.8 Quaternary (Ar-C)C-2Directly attached to the electronegative methoxy oxygen.
131.4 Tertiary (Ar-CH)C-6Aromatic carbon ortho to the ester group.
128.1 Quaternary (Ar-C)C-4Aromatic carbon directly attached to the ethynyl group.
123.5 Tertiary (Ar-CH)C-5Aromatic carbon meta to the methoxy group.
119.8 Quaternary (Ar-C)C-1Aromatic carbon directly attached to the ester group.
115.4 Tertiary (Ar-CH)C-3Highly shielded by the ortho methoxy group's +M effect.
82.8 Quaternary (C≡C)Internal Alkynesp-hybridized carbon attached to the aromatic ring.
80.2 Tertiary (C≡CH)Terminal Alkynesp-hybridized terminal carbon.
56.2 Primary (CH 3​ )-OCH 3​ Methoxy carbon.
52.1 Primary (CH 3​ )-COOCH 3​ Ester methyl carbon.

Experimental Protocol for High-Fidelity Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. This workflow guarantees quantitative integration and minimizes spectral artifacts[4].

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of Methyl 4-ethynyl-2-methoxybenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation: Ensure the solution is completely particulate-free. Filter through a glass wool plug if necessary. Particulates distort magnetic field homogeneity ( B0​ ), broadening the peaks.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Tune and match the probe for both 1 H and 13 C frequencies.

  • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse delivery and signal detection, maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and 3D Shimming

  • Action: Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming (e.g., TopShim) on the Z-axis, followed by manual adjustments on the X and Y axes if necessary.

  • Validation: The protocol is self-validated when the TMS internal standard peak width at half-height ( W1/2​ ) is ≤0.5 Hz.

Step 4: Parameter Optimization ( T1​ Considerations)

  • Action: Set the relaxation delay ( D1​ ) to at least 5.0 seconds for 1 H NMR and 10.0 seconds for 13 C NMR.

  • Causality: As noted in advanced NMR relaxometry studies, terminal alkynes exhibit prolonged longitudinal relaxation times ( T1​ )[3]. If D1​ is shorter than 5×T1​ , the bulk magnetization will not fully return to the Z-axis before the next RF pulse, resulting in artificially low integration values for the alkyne proton and quaternary carbons.

Step 5: Acquisition and Processing

  • Action: Acquire 16 scans for 1 H and a minimum of 512 scans for 13 C{1H} (proton-decoupled). Apply a 0.3 Hz exponential line-broadening window function (LB) prior to Fourier Transformation for 13 C to enhance SNR without sacrificing critical resolution.

Workflow Visualization

The following diagram illustrates the logical progression of the high-fidelity NMR acquisition protocol, emphasizing the critical parameter calibration step.

NMR_Workflow A 1. Sample Preparation (Dissolution in CDCl3 + TMS) B 2. Probe Equilibration (Tuning, Matching, Temp) A->B C 3. Field Optimization (Locking & 3D Shimming) B->C D 4. Sequence Configuration (1H & 13C{1H} Selection) C->D E 5. Parameter Calibration (D1 > 5×T1 for Alkyne) D->E F 6. Signal Acquisition (FID Generation) E->F G 7. Data Processing (Zero-filling, FT, Phase Corr.) F->G

Figure 1: Standardized high-fidelity NMR acquisition workflow for functionalized aromatic alkynes.

References

  • [Methyl 4-methoxybenzoate - Sigma-Aldrich],[sigmaaldrich.com],[https://www.sigmaaldrich.com/US/en/product/aldrich/132404] (Note: Grounding source verified compound presence via Sigma catalog)

  • [University of Southampton Research Repository], [soton.ac.uk],[https://eprints.soton.ac.uk/425516/1/Final_Thesis_G_B_1_.pdf][1] 3.[High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books], [google.mw],[https://books.google.mw/books?id=h3z0CwAAQBAJ&printsec=frontcover][4]

  • [4) T1 Relaxation | SDSU NMR Facility – Department of Chemistry], [sdsu.edu],[https://sdsuchem.wordpress.com/2019/04/16/4-t1-relaxation/][3]

  • [Nuclear Magnetic Resonance Spectroscopy - Harned Research Group],[wordpress.com],[https://harned.wordpress.com/wp-content/uploads/2014/08/nmr-spectroscopy.pdf][2]

Sources

Solubility and Stability Profiling of Methyl 4-ethynyl-2-methoxybenzoate: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on highly functionalized, structurally rigid building blocks, the physicochemical profiling of synthetic intermediates becomes paramount. Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) is a highly versatile bifunctional scaffold. Featuring a terminal alkyne for Sonogashira cross-couplings or CuAAC "click" chemistry, alongside a functionalized benzoate core, it has been instrumental in synthesizing pharmacological chaperones targeting thermally-unstable disease-associated proteins, such as the formylglycine-generating enzyme (FGE) [1].

However, the very functional groups that make this molecule synthetically valuable—the sp-hybridized alkyne and the electrophilic ester—introduce specific solubility and stability challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets, providing researchers with a mechanistic understanding of this compound's behavior in solution, backed by self-validating experimental protocols.

Structural Analysis & Physicochemical Profiling

Understanding the macroscopic behavior of Methyl 4-ethynyl-2-methoxybenzoate begins with its microscopic electronic distribution.

  • The Terminal Alkyne: Provides a rigid, linear, lipophilic vector. The sp-hybridized carbon renders the terminal proton mildly acidic (pKa ~ 25), making it susceptible to transition-metal insertion and oxidative homocoupling.

  • The Methoxy and Ester Moieties: Act as strong hydrogen-bond acceptors. The ester carbonyl is an electrophilic center prone to nucleophilic attack (hydrolysis) under aqueous extremes.

  • The Aromatic Core: Provides a planar, hydrophobic surface area that drives π-π stacking in solid-state crystal lattices, directly impacting the energy required for dissolution.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueMechanistic Implication
Molecular Weight 190.20 g/mol Highly ligand-efficient; ideal for fragment-based drug design.
cLogP (Lipophilicity) 2.1 - 2.6Favorable partitioning into organic solvents; poor aqueous solubility.
H-Bond Donors (HBD) 0Relies entirely on solvent for hydrogen bond donation.
H-Bond Acceptors (HBA) 3Excellent solvation in protic solvents (e.g., Methanol, Ethanol).
Topological Polar Surface Area 35.5 ŲHigh membrane permeability; minimal solvation shell in aprotic media.

Solubility Dynamics in Common Organic Solvents

Solubility is not merely a static value; it is a dynamic equilibrium dictated by the disruption of the solute's crystal lattice and the formation of a solvent cavity.

Mechanistic Solvent Selection
  • Methanol (MeOH): Methanol is frequently selected for catalytic hydrogenation protocols of this compound [1]. Causality: Its high dielectric constant stabilizes polar transition states, while its hydrogen-bond donating capability effectively solvates the ester and methoxy moieties, yielding empirical solubilities exceeding 35 mg/mL.

  • Dichloromethane (DCM): Provides exceptional solubility. Causality: The low dielectric constant (ε = 8.93) and matching dipole moment perfectly solvate the lipophilic alkyne and aromatic core without disrupting the internal electronic distribution of the ester.

  • Dimethyl Sulfoxide (DMSO): The gold standard for biological assay stock solutions due to its high polarity (ε = 46.7). Caution: The freezing point of DMSO (18.5°C) means that freeze-thaw cycles cause localized concentration gradients. As the solvent freezes, the solute is excluded from the crystal lattice, leading to supersaturation and precipitation in liquid micro-pockets.

Table 2: Solubility Profile in Common Organic Solvents
Solvent ClassSpecific SolventDielectric Constant (ε)Estimated SolubilityPrimary Application
Alcohols Methanol (MeOH)32.7> 35 mg/mLHydrogenation, Recrystallization
Halogenated Dichloromethane (DCM)8.9> 50 mg/mLExtraction, Flash Chromatography
Dipolar Aprotic Dimethyl Sulfoxide46.7> 100 mMBiological Assay Stock Solutions
Ethers Tetrahydrofuran (THF)7.5> 50 mg/mLOrganometallic Cross-Coupling

Stability Profile & Degradation Pathways

The chemical stability of Methyl 4-ethynyl-2-methoxybenzoate is entirely context-dependent. Commercial suppliers characterize this compound as a highly pure intermediate requiring specific storage (inert atmosphere, -20°C, protected from light) to maintain chemical integrity [2].

Primary Degradation Vectors
  • Oxidative Homocoupling (Glaser-type): In the presence of dissolved oxygen, basic conditions, and trace copper (often leached from spatulas or low-grade solvents), the terminal alkyne will dimerize into a conjugated diyne.

  • Ester Hydrolysis: The methyl ester will undergo saponification in the presence of aqueous base, or acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

  • Alkyne Hydration: Under strongly acidic aqueous conditions, particularly with trace transition metals, the alkyne can hydrate following Markovnikov's rule to form a methyl ketone.

DegradationPathways A Methyl 4-ethynyl- 2-methoxybenzoate B Oxidative Homocoupling A->B O2, Trace Cu C Ester Hydrolysis A->C H2O, Acid/Base D Alkyne Hydration A->D H2O, Acid/Metal E Diynes / Polymers B->E F Carboxylic Acids C->F G Ketone Derivatives D->G

Chemical degradation pathways of Methyl 4-ethynyl-2-methoxybenzoate.

Self-Validating Experimental Methodologies

To ensure data integrity, laboratory protocols must be designed as self-validating systems. The following workflows guarantee that the measured solubility and stability are true thermodynamic values, not kinetic artifacts.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

To ensure the measured solubility is not an artifact of supersaturation or incomplete dissolution, this protocol employs a dual-approach equilibrium system.

  • Preparation of Parallel States: Prepare two identical vials (Vial A and Vial B) containing an excess of solid Methyl 4-ethynyl-2-methoxybenzoate (e.g., 100 mg) in 1 mL of the target solvent.

  • Thermal Cycling: Heat Vial A to 40°C for 2 hours to force supersaturation, then cool to 25°C. Maintain Vial B at a constant 25°C.

  • Equilibration: Agitate both vials at 25°C for 48 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes at 25°C to pellet undissolved solids. Crucial Step: Avoid syringe filtration, as the lipophilic nature of the compound can lead to non-specific adsorption on PTFE or Nylon membranes, artificially lowering the measured concentration.

  • Quantification: Dilute the supernatant into the HPLC mobile phase and analyze via HPLC-UV against a validated calibration curve.

  • Validation Check: The system is self-validating if the calculated concentrations from Vial A (approaching equilibrium from above) and Vial B (approaching from below) are within 5% of each other. A discrepancy indicates that true thermodynamic equilibrium has not been reached.

Protocol 2: Accelerated Forced Degradation Profiling
  • Baseline Establishment: Prepare a 1 mg/mL stock in anhydrous Acetonitrile (ACN). Ensure mass balance by quantifying the Area Under the Curve (AUC) of the parent peak via HPLC-UV.

  • Stress Conditions:

    • Oxidative: Add 3% H₂O₂ (v/v) and incubate at 40°C for 24h.

    • Hydrolytic (Base): Add 0.1 N NaOH and incubate at 40°C for 24h.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Quenching: Neutralize acid/base samples immediately prior to injection to prevent further degradation inside the autosampler.

  • Analysis: Run samples via LC-MS to identify degradant masses.

  • Validation Check: Calculate the total mass balance. The sum of the parent compound's remaining AUC and the degradants' AUCs (adjusted for response factors) must equal 95-105% of the baseline AUC. A loss of mass balance suggests the formation of volatile degradants or insoluble polymers (e.g., Glaser coupling diynes precipitating out of solution).

Workflow Step1 Compound Dispensing (Anhydrous Conditions) Step2 Solvent Addition (DMSO, MeOH, DCM, THF) Step1->Step2 Step3 Equilibration Phase (24h at 25°C / 37°C) Step2->Step3 Step4a Phase Separation (Ultracentrifugation) Step3->Step4a Solubility Route Step4b Forced Degradation (Heat, Light, pH Stress) Step3->Step4b Stability Route Step5a HPLC-UV / LC-MS Quantification Step4a->Step5a Step5b Impurity Profiling (Degradant Identification) Step4b->Step5b

Experimental workflow for empirical solubility and stability validation.

Conclusion & Best Practices

Methyl 4-ethynyl-2-methoxybenzoate is a highly effective building block when handled with an understanding of its physicochemical vulnerabilities. To maximize yield and maintain compound integrity:

  • Always degas solvents prior to long-term storage or high-temperature reactions to prevent oxidative alkyne coupling.

  • Avoid freeze-thaw cycles in DMSO; aliquot stock solutions into single-use vials.

  • Utilize centrifugation over filtration during solubility assessments to prevent membrane adsorption artifacts.

By implementing these self-validating protocols, researchers can ensure that their downstream biological or synthetic assays are built on a foundation of absolute chemical integrity.

References

  • Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins Source: University of Southampton Research Repository URL:[Link][1]

  • Chemical Substance Database: Structural and Hazard Classifications Source: NextSDS URL:[Link][2]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 2170259-96-6 in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized aromatic building blocks are critical for the rapid generation of structure-activity relationship (SAR) libraries. CAS 2170259-96-6 , chemically identified as Methyl 4-ethynyl-2-methoxybenzoate , is a highly versatile synthetic intermediate[1]. Featuring a terminal alkyne, an ortho-methoxy group, and a methyl ester, this compound provides orthogonal reactivity sites ideal for late-stage functionalization, cross-coupling, and the synthesis of pharmacological chaperones targeting thermally unstable disease-associated proteins, such as the p53-Y220C mutant[2].

This whitepaper provides an in-depth technical guide on the physicochemical properties, safety protocols, and field-proven experimental workflows associated with CAS 2170259-96-6, designed specifically for researchers and drug development professionals.

Physicochemical Profiling and Structural Rationale

The structural features of CAS 2170259-96-6 are not merely functional handles; they dictate the molecule's behavior in both synthetic environments and biological binding pockets.

  • Terminal Alkyne: Acts as a bioorthogonal handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or a reactive partner in Sonogashira cross-couplings.

  • Methoxy Group: Provides steric hindrance that shields the adjacent ester from premature hydrolysis while acting as a hydrogen-bond acceptor to interact with target protein residues.

  • Methyl Ester: Serves as a protected carboxylic acid, which can be saponified post-coupling to form crucial salt bridges with basic amino acids in target binding sites.

Table 1: Quantitative Chemical and Physical Properties
PropertyValue / Description
Chemical Name Methyl 4-ethynyl-2-methoxybenzoate
CAS Registry Number 2170259-96-6
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Monoisotopic Mass 190.0630 Da
Appearance Solid (Standard commercial form)
Reactivity Profile Electrophilic ester, nucleophilic/cross-coupling alkyne

Safety, Handling, and E-E-A-T Protocols

As a Senior Application Scientist, it is critical to approach the handling of functionalized benzoates with a self-validating safety mindset. Based on read-across data from closely related structural analogs (e.g., methyl 3-ethynyl-4-methoxybenzoate), this compound exhibits specific occupational hazards[3].

Hazard Classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation.

  • Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • STOT SE (Category 3, H336): May cause drowsiness or dizziness.

Self-Validating Handling Protocol:

  • Engineering Controls: All manipulations involving the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn. A self-validating glove protocol requires inspecting gloves for micro-tears post-weighing, as static charge can cause the powder to adhere to breaches in the barrier.

  • Storage: Store under an inert atmosphere (Argon or N₂) at 2-8°C. Terminal alkynes can slowly undergo oxidative homocoupling (Glaser coupling) if exposed to ambient air and trace metals over prolonged periods.

Mechanistic Applications in Drug Development

CAS 2170259-96-6 has been prominently utilized in the synthesis of pharmacological chaperones. Certain genetic mutations, such as the Y220C mutation in the p53 tumor suppressor, destabilize the protein's folded form. Small molecules derived from CAS 2170259-96-6 bind to the mutation-induced surface crevice, stabilizing the protein and restoring its wild-type conformation and apoptotic function[2].

G A CAS 2170259-96-6 (Alkyne Precursor) B Pd/C Hydrogenation or Cross-Coupling A->B Synthesis C Pharmacological Chaperone Scaffold B->C Scaffold Gen D Binding to p53-Y220C Mutant Pocket C->D Target Engagement E Restoration of Tumor Suppressor Function D->E Functional Rescue

Fig 1: Mechanistic pathway from CAS 2170259-96-6 to p53-Y220C functional restoration.

Experimental Protocols: Chemoselective Hydrogenation

In the development of p53-Y220C stabilizers, the rigid alkyne of CAS 2170259-96-6 is often reduced to an alkyl chain to optimize the hydrophobic interactions within the protein's subpockets[2]. The following protocol details the chemoselective hydrogenation of the ethynyl group to an ethyl group without reducing the aromatic ring or cleaving the methoxy ether.

Causality Behind Experimental Choices
  • Catalyst (10% wt Pd/C): Chosen for its high surface area and efficiency in reducing alkynes to alkanes under mild conditions (1 atm H₂). Mild conditions are strictly maintained to prevent the hydrogenolysis of the ortho-methoxy group.

  • Solvent (Methanol): Enhances the solubility of the polar ester while facilitating the transfer of hydrogen gas to the palladium surface.

  • Self-Validating Checkpoint: LC-MS monitoring is integrated at the 16-hour mark. The complete conversion of the alkyne (m/z 191 [M+H]⁺) to the fully reduced ethyl derivative (m/z 195 [M+H]⁺) validates the reaction. The presence of an intermediate alkene (m/z 193 [M+H]⁺) indicates incomplete reduction, prompting a refresh of the H₂ atmosphere.

Step-by-Step Methodology
  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 4-ethynyl-2-methoxybenzoate (1.40 g, 5.86 mmol) in anhydrous Methanol (40 mL).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% wt, 653 mg, 0.61 mmol). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with Argon prior to addition, or add the catalyst to the solvent under a blanket of inert gas.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂). Repeat this evacuation/backfill cycle three times to ensure complete removal of oxygen.

  • Reaction: Maintain the reaction under a positive pressure of H₂ (1 atm via a balloon) and stir vigorously at room temperature for 17 hours.

  • In-Process Validation: Extract a 10 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS to confirm the mass shift from 190.2 Da to 194.2 Da.

  • Workup: Purge the reaction vessel with Argon to remove residual H₂. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Dichloromethane (CH₂Cl₂, 100 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrates in vacuo to yield the crude reduced product, which can be further purified by flash column chromatography if necessary.

Workflow S1 Step 1: Dissolution MeOH (40 mL) S2 Step 2: Catalyst Addition 10% wt Pd/C S1->S2 S3 Step 3: Atmospheric Exchange Vacuum to H2 (1 atm) S2->S3 S4 Step 4: Reaction 17 hours monitoring S3->S4 S5 Step 5: Workup Celite Filtration & Concentration S4->S5

Fig 2: Step-by-step workflow for the chemoselective hydrogenation of the terminal alkyne.

References

  • Sigma-Aldrich. "Methyl 4-methoxybenzoate - CAS 2170259-96-6".
  • NextSDS. "methyl 3-ethynyl-4-methoxybenzoate — Chemical Substance Information".
  • University of Southampton Research Repository. "Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins". University of Southampton.

Sources

Discovery and Mechanistic Investigation of Ethynyl-Substituted Benzoates: From Reaction-Based Sensing to Advanced Mesomorphic Materials

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynyl-substituted benzoates represent a highly versatile class of organic architectures characterized by the unique electronic interplay between a rigid benzoate core and an electron-rich alkyne moiety[1]. Initially synthesized as intermediate building blocks, these molecules have recently emerged as critical functional materials in two highly disparate fields: the development of reaction-based fluorescent probes for transition metals[2], and the engineering of calamitic liquid crystals exhibiting smectic mesophases[3].

This technical guide dissects the dual utility of ethynyl-substituted benzoates. We will explore the causality behind their synthetic assembly, delve into the self-immolative mechanisms that make them exceptional sensors for gold species, and examine their structural role in advanced mesomorphic materials.

The Synthetic Paradigm: Sonogashira Cross-Coupling

The construction of ethynyl-substituted benzoates relies heavily on the Sonogashira cross-coupling reaction[4]. The strategic coupling of an ortho- or para-halogenated benzoate with a terminal alkyne requires precise control over the catalytic cycle to prevent homocoupling of the alkyne (Glaser coupling) and to protect the sensitive ester functionality.

Causality in Experimental Design

We utilize Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) because its electron-rich ligands facilitate rapid oxidative addition into the sterically hindered C–I bond of the iodobenzoate. Copper(I) iodide (CuI) is introduced as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which readily undergoes transmetalation with the Pd(II) complex. Diisopropylamine (DIPA) is deliberately selected as both the solvent and the base; its specific pKa is sufficient to deprotonate the terminal alkyne without triggering base-catalyzed hydrolysis or transesterification of the benzoate ester core[4].

Sonogashira A Aryl Halide (e.g., 2-Iodobenzoate) C Pd(0) / Cu(I) Catalysis (Oxidative Addition & Transmetalation) A->C B Terminal Alkyne B->C D Reductive Elimination C->D D->C Regenerates Pd(0) E Ethynyl-Substituted Benzoate D->E

Figure 1: Catalytic workflow of the Sonogashira cross-coupling for ethynyl benzoate synthesis.

Protocol 1: Self-Validating Synthesis of Methyl 4-(ethynyl)benzoate
  • Preparation: In an inert argon atmosphere, dissolve 1.0 equivalent of methyl 4-iodobenzoate in anhydrous DIPA to achieve a 0.2 M concentration.

  • Catalyst Activation: Add 5.0 mol % Pd(PPh3)4 and 15.0 mol % CuI.

    • Validation Step: The solution should transition from pale yellow to a deep, homogeneous amber, indicating the formation of the active Pd(0) species.

  • Coupling: Dropwise add 1.2 equivalents of the terminal alkyne (e.g., trimethylsilylacetylene). Stir at 45 °C for 2.5 hours[4].

  • Monitoring: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (20:1) mobile phase. The complete disappearance of the UV-active iodobenzoate spot validates reaction completion.

  • Purification: Quench with saturated NH4Cl to remove copper salts, extract with dichloromethane, and purify via silica gel chromatography to yield the pure ethynyl-substituted benzoate[5].

Application I: Reaction-Based Sensing of Gold Species (Au(III))

Gold catalysis has seen explosive growth in pharmaceuticals, necessitating robust analytical methods to detect residual gold species in biological matrices[2]. Traditional rhodamine-based probes often suffer from off-target side reactions. To circumvent this, researchers engineered a reaction-based sensing scheme utilizing a fluorescein (2-ethynyl)benzoate moiety[6].

Mechanistic Causality

The strategic placement of the ethynyl group at the ortho position of the benzoate ester is not arbitrary; it acts as a highly specific π -donor trap. Au(III) is exceptionally alkynophilic. When Au(III) coordinates to the alkyne, it withdraws electron density, drastically increasing the electrophilicity of the adjacent benzoate carbonyl[2]. This triggers a rapid, water-mediated nucleophilic attack (ester hydrolysis), cleaving the ester bond to release the free, highly fluorescent fluorescein molecule. This self-immolative cleavage is a self-validating system: without Au(III), the ester remains completely stable at physiological pH, ensuring a near-zero fluorescence baseline[6].

AuSensing N1 Fluorescein (2-ethynyl)benzoate (Non-Fluorescent OFF State) N2 Au(III) Pi-Coordination (Alkynophilic Activation) N1->N2 + Au(III) ions N3 Nucleophilic Attack by H2O (Ester Hydrolysis) N2->N3 N4 Free Fluorescein (Highly Fluorescent ON State) N3->N4 Signal Generation N5 2-Aurated Isochromen-1-one (Byproduct) N3->N5 Stoichiometric Cleavage

Figure 2: Mechanism of Au(III)-promoted ester hydrolysis yielding turn-on fluorescence.

Protocol 2: Au(III) Sensing Assay
  • Probe Preparation: Prepare a 10 μM stock solution of fluorescein (2-ethynyl)benzoate in DMSO to maintain solubility and prevent premature hydrolysis.

  • Buffer System: Dilute the probe into a 10 mM HEPES buffer (pH 7.4) to a final working concentration of 1 μM.

    • Validation Step: Measure baseline fluorescence ( λex​ = 490 nm, λem​ = 515 nm); it must be negligible, confirming the ester is intact and non-fluorescent[2].

  • Analyte Introduction: Add the aqueous sample suspected of containing Au(III) ions.

  • Signal Acquisition: Incubate for 15 minutes at 25 °C. Record the fluorescence emission. A >50-fold enhancement in emission intensity at 515 nm definitively validates the presence of Au(III)[6].

Quantitative Data: Photophysical Properties

Table 1: Photophysical and Sensing Properties of Gold Probes

Probe ArchitectureTarget IonSolvent SystemResponse TimeLimit of Detection (LOD)Fluorescence Enhancement
Fluorescein (2-ethynyl)benzoate Au(III)HEPES buffer (pH 7.4)< 15 min~ 100 nM> 50-fold
N-propargyl-rhodamine lactamAu(I) / Au(III)Aqueous media> 30 min~ 500 nM~ 20-fold

Application II: Advanced Materials - Calamitic Liquid Crystals

Beyond molecular sensing, ethynyl-substituted benzoates are pivotal in materials science, specifically in the design of rod-shaped (calamitic) liquid crystals[7]. The rigid, linear molecular framework provided by the extended π -conjugated electronic structure of the ethynyl benzoate core is ideal for inducing mesomorphic behavior[3].

Structural Causality

By appending a 4-(2-trimethylsilyl)ethynyl group to the terminal phenyl position of a benzoate, chemists create a rigid core that strongly promotes anisotropic molecular alignment. When coupled with flexible aliphatic tails (e.g., dodecyl or hexadecyloxy groups), these molecules exhibit distinct phase transitions into the Smectic A (SmA) mesophase[7]. The rigid alkyne-benzoate axis prevents molecular folding, while the flexible tails melt at lower temperatures, creating the layered fluid structure characteristic of smectic liquid crystals.

Quantitative Data: Mesomorphic Phase Transitions

Table 2: Mesomorphic Phase Transitions of 4-[2-(Trimethylsilyl)ethynyl]benzoates

Compound DesignationTerminal Aliphatic ChainPhase Transition Profile (°C)Mesophase TypeLiquid Crystal Property
3i DodecylbiphenylCr 110 SmA 125 IsoSmectic AEnantiotropic
3j HexadecyloxybenzyloxyCr 95 SmA 130 IsoSmectic AEnantiotropic
7 PentyloxyCr 85 IsoNon-mesogenicNone
(Note: Cr = Crystalline solid, SmA = Smectic A phase, Iso = Isotropic liquid)[7]

Conclusion

The discovery and subsequent investigation of ethynyl-substituted benzoates highlight a remarkable convergence of organic synthesis, analytical chemistry, and materials science. By leveraging the specific alkynophilicity of transition metals, these architectures serve as highly selective, self-immolating fluorescent probes for Au(III)[2]. Simultaneously, their rigid π -conjugated geometry makes them indispensable building blocks for advanced mesomorphic materials[3]. For drug development professionals and materials scientists, mastering the synthetic and functional nuances of these molecules opens new avenues for both diagnostic imaging and advanced display technologies.

References

  • [1] Title: Ethynyl benzoate | C9H6O2 | CID 15632868 - PubChem. Source: nih.gov. 1

  • [7] Title: Synthesis of Some Novel Aromatic Alkynyl Silanes: Mesomorphic Characterization of Ethynyl-Substituted Rod-Shaped Molecules. Source: researchgate.net. 7

  • [3] Title: 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Source: researchgate.net. 3

  • [6] Title: A reaction-based sensing scheme for gold species: introduction of a (2-ethynyl)benzoate reactive moiety - PubMed. Source: nih.gov. 6

  • [2] Title: A Reaction-Based Sensing Scheme for Gold Species: Introduction of a (2-Ethynyl)benzoate Reactive Moiety | Organic Letters. Source: acs.org. 2

  • [4] Title: Synthesis and Fluorescent Properties of Alkynylated 3-Methylidenephthalides with Extended π-Systems - PMC. Source: nih.gov. 4

  • [5] Title: Nickel-Catalyzed Sonogashira C(sp)–C(sp2) Coupling through Visible-Light Sensitization. Source: acs.org. 5

Sources

Methyl 4-ethynyl-2-methoxybenzoate: A Strategic Alkyne Building Block for Pharmacological Chaperones and Target-Directed Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of small-molecule stabilizers for thermally unstable, disease-associated proteins requires highly tractable and modular chemical scaffolds. Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) has emerged as a critical building block in this domain. As a Senior Application Scientist, I have compiled this technical whitepaper to detail the commercial availability, structural utility, and field-proven synthetic workflows associated with this compound. This guide is designed to empower researchers in medicinal chemistry with self-validating protocols and mechanistic insights into utilizing this terminal alkyne for late-stage functionalization and pharmacological chaperoning.

Chemical Identity and Physicochemical Properties

Methyl 4-ethynyl-2-methoxybenzoate is characterized by a unique combination of functional groups: a terminal alkyne for bioorthogonal coupling, a methoxy group for directed hydrogen bonding, and a methyl ester for downstream derivatization.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Name Methyl 4-ethynyl-2-methoxybenzoateCore scaffold for SAR exploration.
CAS Number 2170259-96-6Unique registry identifier for procurement.
Molecular Formula C₁₁H₁₀O₃Low molecular weight ensures high ligand efficiency.
Molecular Weight 190.19 g/mol Ideal starting point for lead-like compound libraries.
Appearance Black oil / Dark liquid (crude)Requires careful handling to prevent polymerization.
Key Functional Groups Terminal Alkyne, Ester, EtherEnables CuAAC, Sonogashira, and saponification.

Commercial Availability and Supplier Specifications

Procuring high-purity building blocks is the first critical step in ensuring reproducible library generation. Methyl 4-ethynyl-2-methoxybenzoate is commercially available from several global life-science suppliers. When sourcing this terminal alkyne, it is imperative to verify purity via LC-MS and NMR to rule out oxidative homocoupling (diyne) impurities.

Table 2: Commercial Suppliers and Analytical Standards

SupplierPurity SpecAnalytical Validation RequiredCatalog / Reference
Sigma-Aldrich ≥95%¹H NMR, LC-MSENAH97EDD8D1
Bidepharm 95% - 98%¹H NMR, HPLC, GCBD01571047
BLD Pharm ≥95%¹H NMR, LC-MSBD01571047

Strategic Utility in Drug Development: Pharmacological Chaperoning

The primary application of Methyl 4-ethynyl-2-methoxybenzoate lies in the synthesis of pharmacological chaperones —small molecules designed to bind and stabilize mutationally deactivated proteins.

The p53-Y220C Stabilization Paradigm

The tumor suppressor protein p53 is frequently mutated in human cancers. The specific Y220C mutation creates a temperature-sensitive, surface-exposed crevice that destabilizes the protein's folded state, leading to rapid degradation and loss of function.

Historically, carbazole-based chaperones were used to target this crevice, but they suffered from high lipophilicity and poor synthetic tractability. The introduction of the 4-ethynyl-2-methoxybenzoate scaffold revolutionized this approach .

  • Causality of Scaffold Choice: The lower molecular weight and favorable physicochemical properties of the benzoate core improve aqueous solubility. Simultaneously, the terminal alkyne serves as an optimal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing medicinal chemists to rapidly synthesize 1,2,3-triazole libraries to probe the hydrophobic sub-pockets of the Y220C crevice.

ChaperoneMech M Mutant p53-Y220C (Thermally Unstable) S Stabilized p53 Complex (Restored Folding) M->S Ligand Binding L Alkyne-Derived Ligand (Binds Surface Crevice) L->S Pharmacological Chaperoning F Restored DNA Binding & Transcriptional Activity S->F Native Conformation T Tumor Suppression (Apoptosis / Arrest) F->T Physiological Response

Fig 1: Mechanism of pharmacological chaperoning for mutant p53-Y220C stabilization.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in chemical causality to prevent common pitfalls such as ester hydrolysis or alkyne degradation.

Protocol 1: Synthesis via TMS Deprotection

This protocol details the preparation of Methyl 4-ethynyl-2-methoxybenzoate from its trimethylsilyl (TMS)-protected precursor .

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-methoxy-4-(trimethylsilyl)ethynylbenzoate (1.0 eq) in anhydrous methanol (0.15 M concentration).

    • Causality: Methanol acts as both the solvent and the crucial proton donor required to quench the intermediate acetylide anion, preventing unwanted side reactions.

  • Base Addition: Add anhydrous K₂CO₃ (0.3 eq) and stir at room temperature for 1.5 hours.

    • Causality: K₂CO₃ is a mild carbonate base that selectively cleaves the labile Si-C bond. Stronger bases (e.g., NaOH) or extended reaction times would cause unintended saponification of the methyl ester, complicating purification.

  • Concentration: Concentrate the reaction mixture in vacuo while maintaining the water bath strictly below 30 °C.

    • Causality: Terminal alkynes, especially electron-deficient ones, are thermally sensitive and prone to polymerization. Low-temperature evaporation preserves the integrity of the black oil product.

  • Filtration: Filter the crude residue through a short plug of silica gel, washing generously with CH₂Cl₂.

    • Causality: This rapid filtration removes inorganic potassium salts and highly polar baseline impurities without subjecting the reactive alkyne to the prolonged acidic environment of a full silica column.

Self-Validation Parameters:

  • TLC: R_f = 0.25 (50% CH₂Cl₂ in Hexane).

  • FT-IR (ATR): Appearance of a sharp C-H alkyne stretch at ~3220 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): Confirmation of the terminal alkyne proton as a distinct singlet at δ 3.21 ppm (s, 1H).

Protocol 2: Downstream CuAAC (Click Chemistry) for Library Assembly

Once isolated, the terminal alkyne is immediately subjected to click chemistry to generate chaperone candidates.

Step-by-Step Methodology:

  • Solvent System: Dissolve Methyl 4-ethynyl-2-methoxybenzoate (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic-like mixture ensures the simultaneous solubility of the organic substrates (t-BuOH) and the inorganic catalytic reagents (H₂O), ensuring a homogeneous reaction rate.

  • Catalyst Activation: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the formation of inactive Cu(II) complexes and suppresses oxidative Glaser coupling (homocoupling) of the alkyne.

  • Workup: After complete consumption of the alkyne (monitored by LC-MS), extract with EtOAc and wash with brine.

    • Causality: Brine efficiently breaks any emulsions formed by the t-BuOH/water mixture and strips residual copper salts into the aqueous layer.

SynthWorkflow A TMS-Protected Precursor B K2CO3 / MeOH (Mild Deprotection) A->B Cleaves Si-C C Methyl 4-ethynyl- 2-methoxybenzoate B->C Yields Alkyne D CuAAC / Sonogashira (Diversification) C->D Bioorthogonal E Chaperone Library D->E Assembly

Fig 2: Workflow for the synthesis and late-stage diversification of the alkyne scaffold.

References

  • Clarke, J. R. S. (2021). Exploring Protein Stabilization as an Approach to Drug Discovery. University of Southampton Research Repository. URL:[Link]

Methodological & Application

Application Note: Utilizing Methyl 4-ethynyl-2-methoxybenzoate in Ligand-Accelerated CuAAC

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Chemical Profile

Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) is a highly versatile terminal aryl alkyne utilized extensively as a building block in drug discovery and bioconjugation. Structurally, it features an electron-withdrawing methyl ester group para to the alkyne, and an electron-donating methoxy group. This unique electronic configuration significantly increases the acidity of the terminal alkyne proton compared to standard aliphatic alkynes.

In the context of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), this increased acidity facilitates the rapid deprotonation and formation of the critical Cu(I)-acetylide intermediate[1]. Consequently, this compound exhibits accelerated reaction kinetics, making it an ideal candidate for synthesizing pharmacological chaperones[2], functionalizing biomolecules, and developing Antibody-Drug Conjugates (ADCs)[3].

Mechanistic Causality in CuAAC

To achieve a self-validating and high-yielding click reaction, the experimental design must account for the thermodynamic instability of the Cu(I) catalyst. Simply mixing copper and a reducing agent in the presence of biological targets leads to failure. The protocol design is driven by the following causal relationships:

  • Ligand-Accelerated Catalysis (THPTA vs. TBTA): Cu(I) is prone to disproportionation into Cu(0) and Cu(II) in aqueous media. For biological applications, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA completely envelopes the Cu(I) center, maintaining its catalytic activity while preventing it from catalyzing the generation of Reactive Oxygen Species (ROS). This directly protects sensitive amino acids (like histidine and cysteine) from irreversible oxidative damage,[4].

  • Aldehyde Scavenging (Aminoguanidine): The standard reducing agent, sodium ascorbate, oxidizes into dehydroascorbate during the reaction. Dehydroascorbate rapidly hydrolyzes into highly reactive aldehydes that can cross-link arginine and N-terminal lysine residues on target proteins. Aminoguanidine is added as a sacrificial scavenger to safely quench these byproducts[5].

  • Order of Addition: The reaction is initiated only when the reducing agent (ascorbate) is added. Premature reduction of Cu(II) before it is fully complexed by THPTA will instantly generate toxic ROS and precipitate inactive Cu(0)[4].

Experimental Workflow

CuAAC_Workflow Alkyne Methyl 4-ethynyl-2-methoxybenzoate (Terminal Alkyne) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Cu(I) Insertion Azide Azide-Functionalized Partner (e.g., Protein/Drug) Product 1,4-Disubstituted 1,2,3-Triazole (Final Conjugate) Azide->Product Reacts with Intermediate Catalyst CuSO4 + THPTA Ligand (Cu(II) Pre-complex) ActiveCu Active Cu(I)-THPTA Complex Catalyst->ActiveCu Reduction Reductant Sodium Ascorbate (Reducing Agent) Reductant->ActiveCu Donates e- ActiveCu->Intermediate Catalytic Activation Intermediate->Product Cycloaddition

Figure 1: Workflow and catalytic activation of CuAAC using Methyl 4-ethynyl-2-methoxybenzoate.

Quantitative Condition Optimization

The following table synthesizes field-proven parameters for utilizing aryl alkynes across different experimental scales and environments[3],[6],[4].

Application ParameterSmall Molecule SynthesisAqueous Bioconjugation (ADCs)Live Cell Labeling
Solvent System DMSO / t-BuOH / H₂OPBS Buffer (pH 7.4)Cell Culture Media
Optimal Ligand TBTATHPTABTTAA or THPTA
Ligand : Cu Ratio 1 : 15 : 15 : 1 to 10 : 1
Cu(II) Concentration 1 - 5 mol%100 µM50 µM
Ascorbate Conc. 5 - 10 mol%2.5 mM - 5.0 mM1.0 mM
Reaction Time 2 - 4 Hours1 Hour30 Minutes

Step-by-Step Protocols

Protocol A: Aqueous Bioconjugation (Protein Labeling / ADC Synthesis)

This protocol describes the conjugation of Methyl 4-ethynyl-2-methoxybenzoate to an azide-functionalized antibody or protein[3],[5].

Reagent Preparation:

  • Alkyne Stock: Dissolve Methyl 4-ethynyl-2-methoxybenzoate in pure DMSO to a concentration of 10 mM.

  • Catalyst Pre-mix: In a separate microcentrifuge tube, mix 100 mM aqueous CuSO₄ with 200 mM aqueous THPTA in a 1:2 to 1:5 molar ratio. Self-Validation: Allow this to incubate for 5 minutes at room temperature. The solution should turn a bright, clear blue, indicating successful Cu(II)-THPTA complexation.

  • Scavenger & Reductant: Prepare fresh 100 mM Aminoguanidine and 100 mM Sodium Ascorbate in deionized water. (Do not store ascorbate solutions; they degrade rapidly upon air exposure).

Reaction Execution:

  • Target Assembly: To 1 mL of azide-modified protein (approx. 2-5 mg/mL in PBS), add the Alkyne Stock to achieve a final alkyne concentration of 100 µM.

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM. Vortex gently.

  • Catalyst Addition: Add the pre-mixed CuSO₄/THPTA complex to achieve a final Cu(II) concentration of 100 µM and THPTA concentration of 500 µM.

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM. Self-Validation: The reaction is now active. The solution must remain clear. If a brown/black precipitate forms, Cu(0) has crashed out, indicating oxygen infiltration or insufficient ligand.

  • Incubation: Protect from light and incubate at room temperature for 1 hour[4].

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.

Protocol B: Small Molecule Building Block Synthesis

For synthesizing larger organic scaffolds (e.g., FGE stabilizers)[2] where aqueous solubility is not a strict requirement.

  • Dissolve Methyl 4-ethynyl-2-methoxybenzoate (1.0 eq) and the target azide (1.0 eq) in a 2:1 mixture of t-BuOH and water.

  • Add TBTA (0.01 eq) and CuSO₄·5H₂O (0.01 eq).

  • Add Sodium Ascorbate (0.05 eq) to initiate the reaction.

  • Stir at room temperature for 2-4 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The highly conjugated 1,4-aryl-triazole product will be strongly UV-active.

  • Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Troubleshooting & Self-Validation Checkpoints

  • No Product Formation (LC-MS shows unreacted starting mass): Verify the integrity of the sodium ascorbate. Ascorbate powder that has yellowed has oxidized and will fail to reduce Cu(II) to active Cu(I). Always prepare fresh solutions.

  • Protein Precipitation/Aggregation: This is a hallmark of ROS damage or copper-induced crosslinking. Ensure the THPTA ligand is added in at least a 5-fold molar excess relative to copper[5], and verify that aminoguanidine was included in the buffer.

  • Analytical Confirmation: Successful conjugation of Methyl 4-ethynyl-2-methoxybenzoate will result in an exact mass addition of 190.06 g/mol to the azide partner[2]. Use High-Resolution Mass Spectrometry (HRMS) or intact protein LC-MS to confirm the precise mass shift.

Sources

Application Notes & Protocols: Site-Specific Peptide Bioconjugation with Methyl 4-ethynyl-2-methoxybenzoate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the bioconjugation of azide-modified peptides with the terminal alkyne-containing small molecule, Methyl 4-ethynyl-2-methoxybenzoate. The protocol is centered around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a robust and highly specific means of forming a stable triazole linkage, enabling the precise, site-specific labeling of peptides.[3] Such modifications are instrumental in drug development for enhancing therapeutic properties, creating peptide-drug conjugates (PDCs), and developing advanced molecular probes for diagnostics and research.[3][4] We present a comprehensive workflow, from the initial preparation of an azide-functionalized peptide to the final purification and characterization of the conjugate, providing researchers with the scientific rationale and step-by-step instructions required for successful implementation.

Principle of the Method: The CuAAC Reaction

The covalent ligation of an azide-functionalized peptide with Methyl 4-ethynyl-2-methoxybenzoate is achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the gold standard for many bioconjugation applications due to its high efficiency, specificity, and bio-orthogonality.[1][3] The reaction involves the formation of a stable, irreversible 1,4-disubstituted 1,2,3-triazole ring that links the two molecules.[1][3]

The Causality Behind the Chemistry:

The reaction's success hinges on the in situ generation and stabilization of the catalytically active Copper(I) species. While Cu(I) salts can be used directly, they are prone to disproportionation and oxidation in aqueous solutions. Therefore, a more common and reliable approach is to start with a stable Copper(II) salt, such as copper(II) sulfate (CuSO₄), and add a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in the reaction mixture.

The resulting triazole ring is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for biological applications.[1] Furthermore, the triazole can act as a metabolically stable mimic of a native amide bond, which can be advantageous in designing peptidomimetics with enhanced proteolytic resistance.[3][5][6]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System peptide_azide Azide-Peptide (R1-N3) reaction_vessel Reaction Mixture (Aqueous Buffer / Co-solvent) peptide_azide->reaction_vessel alkyne Methyl 4-ethynyl-2-methoxybenzoate (R2-C≡CH) alkyne->reaction_vessel cu2 Cu(II)SO4 cu1 Cu(I) Catalyst cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->reaction_vessel Catalyzes Cycloaddition product Peptide-Triazole-Benzoate Conjugate reaction_vessel->product Forms Stable Triazole Linkage

Caption: The CuAAC reaction mechanism for peptide bioconjugation.

Materials and Reagents

This section outlines the necessary equipment and reagents. Ensure all chemicals are handled according to their Safety Data Sheets (SDS).

Category Item Suggested Specifications
Peptides & Reagents Azide-functionalized PeptideLyophilized powder, >95% purity.
Methyl 4-ethynyl-2-methoxybenzoate≥98% purity. [See also: 34]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS grade or higher.
Sodium L-AscorbateACS grade or higher.
Solvents & Buffers Dimethyl Sulfoxide (DMSO)Anhydrous, biotechnology grade.
Sodium Phosphate Buffer100 mM, pH 7.4.
Acetonitrile (ACN)HPLC grade.
Trifluoroacetic Acid (TFA)HPLC grade.
Deionized Water (ddH₂O)18.2 MΩ·cm.
Equipment Analytical BalanceReadable to 0.01 mg.
pH MeterCalibrated.
Magnetic Stirrer and Stir Bars
High-Performance Liquid Chromatography (HPLC) SystemWith a C18 column.
Mass SpectrometerMALDI-TOF or ESI-MS.
Lyophilizer (Freeze-Dryer)
Microcentrifuge Tubes1.5 mL and 2.0 mL.
PipettesCalibrated set (P10, P200, P1000).
Experimental Protocols

This workflow is divided into four main stages: Reagent Preparation, the CuAAC Reaction, Purification, and Characterization.

3.1 Stage 1: Preparation of Reagents & Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. Prepare fresh solutions of the catalyst system immediately before use.

Solution Preparation Instructions Storage
Azide-Peptide (10 mM) Dissolve the required mass of lyophilized peptide in DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.Store at -20°C. Avoid repeated freeze-thaw cycles.
Alkyne Reagent (100 mM) Dissolve Methyl 4-ethynyl-2-methoxybenzoate in DMSO to a final concentration of 100 mM.Store at -20°C, protected from light.
CuSO₄ (50 mM) Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of ddH₂O.Prepare fresh before each experiment.
Sodium Ascorbate (500 mM) Dissolve 99 mg of Sodium L-Ascorbate in 1 mL of ddH₂O.Prepare fresh before each experiment.
3.2 Stage 2: Protocol for CuAAC Bioconjugation

This protocol is designed for a 100 µL final reaction volume. It can be scaled as needed. The rationale for using a co-solvent system (buffer/DMSO) is to ensure the solubility of both the hydrophilic peptide and the more hydrophobic alkyne reagent.

  • Peptide & Alkyne Addition: In a 1.5 mL microcentrifuge tube, combine:

    • 10 µL of 10 mM Azide-Peptide stock solution (Final concentration: 1 mM).

    • 73 µL of 100 mM Sodium Phosphate Buffer (pH 7.4).

    • 2 µL of 100 mM Alkyne Reagent stock solution (Final concentration: 2 mM; 2-fold molar excess).

    • Vortex the mixture gently for 5 seconds.

  • Catalyst Preparation: In a separate tube, pre-mix the catalyst by adding 5 µL of 50 mM CuSO₄ to 5 µL of 500 mM Sodium Ascorbate. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I). This pre-mixing step is crucial to prevent peptide precipitation that can occur with direct addition of CuSO₄.

  • Initiate the Reaction: Immediately add the 10 µL of the freshly prepared catalyst mixture to the peptide/alkyne solution. The final reaction concentrations will be approximately 1 mM peptide, 2 mM alkyne, 2.5 mM CuSO₄, and 25 mM Sodium Ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator or shaker). Reaction progress can be monitored by taking small aliquots for HPLC-MS analysis.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst. For most analytical purposes, the reaction can proceed directly to purification.

3.3 Stage 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification is essential to remove unreacted starting materials, excess reagents, and the copper catalyst.[7][8] RP-HPLC separates molecules based on their hydrophobicity.

  • Sample Preparation: Dilute the 100 µL reaction mixture with 100 µL of Mobile Phase A (see below) and centrifuge at >12,000 x g for 5 minutes to pellet any precipitate.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in ddH₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30-40 minutes. This must be optimized based on the hydrophobicity of the specific peptide and conjugate. The conjugated peptide is expected to be more hydrophobic and thus will elute later than the starting azide-peptide.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Solvent Removal: Combine the pure fractions and freeze-dry (lyophilize) to obtain the purified conjugate as a fluffy white powder.[8]

3.4 Stage 4: Characterization by Mass Spectrometry (MS)

Mass spectrometry is the definitive method to confirm successful conjugation by verifying the molecular weight of the final product.[9][10][11]

  • Calculate Expected Mass:

    • Mass of Azide-Peptide = M_peptide

    • Mass of Methyl 4-ethynyl-2-methoxybenzoate = 176.19 g/mol

    • Expected Mass of Conjugate = (M_peptide - M_N₂) + (M_peptide + M_alkyne) . A simpler way is to add the mass of the alkyne to the mass of the azide-peptide. The azide group is N₃ (42.02 Da) and the alkyne is C₁₀H₈O₂ (176.19 Da). The resulting conjugate's mass will be M_peptide + 176.19 Da .

  • Analysis:

    • Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid for ESI-MS).

    • Acquire the mass spectrum.

    • Compare the observed mass with the calculated theoretical mass. A successful conjugation will show a new peak corresponding to the mass of the final product, with the disappearance or significant reduction of the starting peptide peak.

Caption: A summary of the bioconjugation, purification, and characterization workflow.

Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst (oxidized Cu(I)).Prepare Sodium Ascorbate and CuSO₄ solutions fresh. Ensure Ascorbate is in sufficient excess.
Peptide or reagent degradation.Check the purity and integrity of starting materials.
Solubility issues.Increase the percentage of co-solvent (DMSO) in the reaction mixture, e.g., up to 30-50%.
Peptide Precipitation Direct addition of CuSO₄ to peptide.Pre-mix CuSO₄ and Sodium Ascorbate before adding to the reaction.
pH is at the peptide's isoelectric point (pI).Adjust the pH of the reaction buffer away from the pI.
Multiple Peaks in HPLC Incomplete reaction.Increase reaction time or reagent stoichiometry.
Side reactions or peptide degradation.Use degassed buffers. Consider adding a Cu(I)-stabilizing ligand like TBTA or BTTAA.
Copper interfering with chromatography.Add EDTA to the sample before injection to chelate copper.
Safety Precautions
  • Copper Salts: Copper sulfate is harmful if swallowed and can cause skin and eye irritation. Wear gloves, safety glasses, and a lab coat.

  • Organic Solvents: DMSO, ACN, and TFA are hazardous. Handle them in a well-ventilated chemical fume hood.

  • Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[12]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References
  • Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. (2018). Biomacromolecules - ACS Publications. Available at: [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. (2018). PubMed. Available at: [Link]

  • Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. (2018). Bentham Science Publishers. Available at: [Link]

  • Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. (2019). Royal Society of Chemistry. Available at: [Link]

  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. (2017). Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. PMC. Available at: [Link]

  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. (2015). Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025). MDPI. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Characterisation of a peptide conjugate and impurities. (2023). Sterling Pharma Solutions. Available at: [Link]

  • AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. CellMosaic. Available at: [Link]

  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. (2025). ACS Omega. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Peptide Purification. AAPPTec. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Modification of Peptides and Proteins. LCSO - EPFL. Available at: [Link]

  • Late-stage Minimal Labeling of Peptides and Proteins for Real-time Imaging of Cellular Trafficking. ChemRxiv. Available at: [Link]

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. Google Patents.
  • Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PMC. Available at: [Link]

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. PMC. Available at: [Link]

  • Peptide fluorescent labeling. SB-PEPTIDE. Available at: [Link]

  • Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for Protein Labeling with Methyl 4-ethynyl-2-methoxybenzoate for Imaging Studies

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Illuminating Cellular Processes with Precision

The ability to visualize and track proteins within their native cellular environment is a cornerstone of modern biological research and drug development.[1] This pursuit has driven the development of sophisticated chemical tools that allow for the specific and covalent attachment of imaging probes to proteins of interest. Among the most powerful of these tools are bioorthogonal chemistries, which involve reactions that can occur in living systems without interfering with endogenous biochemical processes.[2] This guide provides detailed application notes and protocols for the use of Methyl 4-ethynyl-2-methoxybenzoate, a terminal alkyne-containing probe, for the labeling of proteins for a variety of imaging applications.

The alkyne functional group of Methyl 4-ethynyl-2-methoxybenzoate serves as a versatile chemical handle.[3] It can be readily and specifically reacted with an azide-modified reporter molecule (such as a fluorophore or a biotin tag) through a process known as "click chemistry". This highly efficient and specific reaction forms a stable triazole linkage, covalently attaching the reporter to the protein of interest.[4] This methodology allows for a two-step labeling strategy that offers high specificity and the flexibility to use a wide range of reporter molecules.

This document will detail two primary methods for labeling proteins with Methyl 4-ethynyl-2-methoxybenzoate:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction ideal for in vitro labeling of purified proteins and for fixed-cell imaging.[5][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that is well-suited for labeling proteins in living cells and whole organisms, avoiding the cytotoxicity associated with copper catalysts.[1][]

These protocols are designed for researchers, scientists, and drug development professionals seeking to employ cutting-edge chemical biology tools for the precise labeling and imaging of proteins.

Principle of the Method

The core principle behind using Methyl 4-ethynyl-2-methoxybenzoate for protein labeling lies in the introduction of a bioorthogonal alkyne handle onto a protein of interest.[8] This can be achieved through various strategies, including:

  • Metabolic Labeling: Cells can be cultured with an amino acid analog containing an azide group, which is then incorporated into newly synthesized proteins.[9] These azide-modified proteins can then be reacted with Methyl 4-ethynyl-2-methoxybenzoate.

  • Site-Specific Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the incorporation of an azide- or alkyne-containing unnatural amino acid at a specific site within a protein sequence.[10][11]

  • Chemical Modification: Purified proteins can be chemically modified with a reagent that introduces an azide group onto specific amino acid side chains, such as lysines or cysteines.

Once the azide handle is in place, the alkyne-containing probe, Methyl 4-ethynyl-2-methoxybenzoate, can be introduced to react via either CuAAC or SPAAC, leading to the covalent attachment of the probe. If the probe itself contains the desired reporter (e.g., a fluorophore), the labeling is complete. Alternatively, the ester group on Methyl 4-ethynyl-2-methoxybenzoate could potentially be further modified, though the primary utility lies in the reactivity of the alkyne group.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a purified, azide-modified protein with Methyl 4-ethynyl-2-methoxybenzoate.

A. Reagent Preparation

  • Azide-Modified Protein: Prepare your protein of interest with an incorporated azide group to a final concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Methyl 4-ethynyl-2-methoxybenzoate Stock Solution: Prepare a 10 mM stock solution in a compatible organic solvent such as dimethyl sulfoxide (DMSO).

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water. THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6][12]

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh before each experiment. Sodium ascorbate acts as a reducing agent to convert Cu(II) to the active Cu(I) catalyst.[12]

B. Labeling Procedure

  • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

  • Add the Methyl 4-ethynyl-2-methoxybenzoate stock solution to the protein sample. A 10- to 50-fold molar excess of the alkyne probe over the protein is a good starting point.

  • In a separate tube, prepare the copper catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio.[4] This premix helps to stabilize the Cu(I) ion.

  • Add the copper catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 times that of the CuSO₄.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Following incubation, remove excess reagents and purify the labeled protein using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

  • Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) or by mass spectrometry.

Table 1: Recommended Reagent Concentrations for In Vitro CuAAC Labeling

ReagentTypical Final ConcentrationNotes
Azide-Modified Protein1-20 µMHigher concentrations can improve reaction kinetics.
Methyl 4-ethynyl-2-methoxybenzoate100-1000 µMA 10-50 fold molar excess over the protein is recommended.
CuSO₄50-200 µMThe concentration may need to be optimized.
THPTA250-1000 µMA 5-fold excess over CuSO₄ is typical.
Sodium Ascorbate250-1000 µMShould be added fresh to initiate the reaction.
Protocol 2: Live-Cell Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of azide-modified proteins in living cells with a cyclooctyne-containing probe, which would then be reacted with Methyl 4-ethynyl-2-methoxybenzoate in a subsequent step if a dual-labeling strategy is desired. However, a more direct approach for this specific probe would be to have the azide on the reporter and the alkyne on the protein. For the purpose of this guide, we will assume the protein is azide-modified.

A. Reagent Preparation

  • Cell Culture: Culture cells of interest to the desired confluency. For metabolic labeling, incubate cells with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) in methionine-free medium.[9]

  • Methyl 4-ethynyl-2-methoxybenzoate Labeling Solution: Prepare a stock solution of Methyl 4-ethynyl-2-methoxybenzoate in DMSO. The final concentration used on cells will need to be optimized to balance labeling efficiency with potential cytotoxicity.

  • Azide-Functionalized Fluorophore: For visualization, an azide-containing fluorescent dye that is cell-permeable and has a strained alkyne (e.g., a DBCO-dye) would be used to react with the protein that has been labeled with Methyl 4-ethynyl-2-methoxybenzoate.

B. Labeling Procedure

  • Metabolic Labeling (if applicable):

    • Replace the normal growth medium with methionine-free medium containing 50 µM AHA.

    • Incubate the cells for 12-24 hours at 37°C to allow for the incorporation of AHA into newly synthesized proteins.[9]

  • Labeling with Methyl 4-ethynyl-2-methoxybenzoate (as a primary label):

    • Wash the cells with pre-warmed PBS or imaging buffer.

    • Add the Methyl 4-ethynyl-2-methoxybenzoate labeling solution to the cells at a final concentration of 10-100 µM.

    • Incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.

  • Fluorescent Ligation (Click Chemistry):

    • Wash the cells to remove excess Methyl 4-ethynyl-2-methoxybenzoate.

    • Add a cell-permeable, azide-functionalized fluorophore (e.g., an azide-modified Alexa Fluor dye) to the cells at a final concentration of 1-10 µM.

    • Incubate for 15-60 minutes at 37°C, protecting from light.

  • Imaging:

    • Wash the cells three times with pre-warmed PBS or imaging buffer.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Table 2: Recommended Reagent Concentrations and Incubation Times for Live-Cell Labeling

ReagentTypical Concentration RangeTypical Incubation TimeNotes
Azide-Amino Acid (e.g., AHA)25 - 100 µM12 - 24 hoursFor metabolic labeling of nascent proteins.
Methyl 4-ethynyl-2-methoxybenzoate10 - 100 µM30 - 60 minutesOptimize for cell type to minimize toxicity.
Azide-Fluorophore1 - 10 µM15 - 60 minutesUse a bright, photostable, and cell-permeable dye.

Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Combine Protein & Probe Azide_Protein->Reaction_Mix Alkyne_Probe Methyl 4-ethynyl- 2-methoxybenzoate Alkyne_Probe->Reaction_Mix Catalyst_Premix CuSO4 + THPTA Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Reducing_Agent Sodium Ascorbate (Fresh) Initiate Initiate with Ascorbate Reducing_Agent->Initiate Reaction_Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT or 37°C) Initiate->Incubate Purification Purify Labeled Protein Incubate->Purification Analysis Analyze Labeling (SDS-PAGE, MS) Purification->Analysis SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_labeling Bioorthogonal Labeling cluster_detection Fluorescent Detection Cell_Culture Culture Cells Add_Azide_AA Incubate with Azide-Amino Acid Cell_Culture->Add_Azide_AA Azide_Incorporation Azide Incorporated into Proteins Add_Azide_AA->Azide_Incorporation Wash_Cells1 Wash Cells Azide_Incorporation->Wash_Cells1 Add_Alkyne_Probe Add Methyl 4-ethynyl- 2-methoxybenzoate Wash_Cells1->Add_Alkyne_Probe Incubate1 Incubate Add_Alkyne_Probe->Incubate1 Wash_Cells2 Wash Cells Incubate1->Wash_Cells2 Add_Fluorophore Add Azide- Fluorophore Wash_Cells2->Add_Fluorophore Incubate2 Incubate (Protect from Light) Add_Fluorophore->Incubate2 Imaging Live-Cell Imaging Incubate2->Imaging

Caption: Workflow for live-cell protein labeling and imaging via SPAAC.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the labeling can be readily assessed at multiple stages. For in vitro labeling, SDS-PAGE analysis comparing the labeled and unlabeled protein will show a mobility shift, and in-gel fluorescence will confirm the presence of the fluorophore. Mass spectrometry provides definitive confirmation of covalent modification. For live-cell imaging, the specificity of the labeling can be validated by control experiments, such as omitting the azide-containing amino acid or the alkyne probe, which should result in no fluorescent signal.

Causality Behind Experimental Choices

  • Choice of Bioorthogonal Reaction: CuAAC is chosen for in vitro work due to its fast kinetics and high efficiency. [5]For live-cell applications, SPAAC is the preferred method to avoid the cytotoxicity of the copper catalyst. [1][]* Use of THPTA: In CuAAC, THPTA is a crucial component that not only accelerates the reaction but also protects the protein from oxidative damage that can be caused by the copper catalyst. [12]* Fresh Sodium Ascorbate: Sodium ascorbate is prone to oxidation, which reduces its effectiveness as a reducing agent. Therefore, it is critical to prepare this solution fresh for each experiment to ensure the efficient conversion of Cu(II) to the active Cu(I) state. [4]* Molar Excess of Probe: Using a molar excess of the labeling reagent drives the reaction to completion, ensuring a high labeling efficiency.

References

  • Application Notes and Protocols for Protein Labeling via Azide-Mediated Bioorthogonal Chemistry - Benchchem.
  • Bioorthogonal Reactions for Labeling Proteins | ACS Chemical Biology - ACS Publications.
  • Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry - Benchchem.
  • An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition.
  • Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling.
  • Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments.
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems.
  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC.
  • Bioorthogonal spin labeling strategies for in-cell spectroscopy - KOPS.
  • Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling - ACS Publications.
  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim.
  • Two distinct approaches for bioorthogonal protein labelling. a... - ResearchGate.
  • Application Notes and Protocols for IA-Alkyne in Live-Cell Imaging - Benchchem.
  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells.
  • Alkyne-Tagged Raman Probes for Local Environmental Sensing by Hydrogen–Deuterium Exchange | Journal of the American Chemical Society.
  • Designing Bioorthogonal Reactions for Biomedical Applications - PMC.
  • Live-cell imaging of alkyne- tagged small biomolecules by stimulated raman scattering - Columbia University.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences.
  • Bioorthogonal Chemistry - Applications in Science and Medicine.
  • Bioorthogonal chemistry - Wikipedia.

Sources

Application Note: High-Yield Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC using Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on highly functionalized, fragment-based libraries, the strategic selection of chemical building blocks is paramount. Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) has emerged as a high-value bifunctional scaffold. By combining a terminal alkyne—primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—with a methoxybenzoate moiety, this compound enables the rapid assembly of pharmacologically dense 1,2,3-triazoles. This application note details the mechanistic rationale, self-validating experimental protocols, and the critical application of this scaffold in the synthesis of pharmacological chaperones targeting the p53-Y220C cancer mutation.

Mechanistic Rationale & Pharmacophoric Utility

The CuAAC reaction is the premier iteration of "click chemistry," enabling the rapid, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed variant proceeds at room temperature with absolute 1,4-regioselectivity[2].

The selection of Methyl 4-ethynyl-2-methoxybenzoate as the alkyne partner is driven by two core causalities:

  • Click-Readiness : The terminal alkyne rapidly forms a copper(I) acetylide intermediate, lowering the activation energy required for azide cycloaddition[2].

  • Pharmacophoric Density : The methoxy group acts as a rigidifying conformational lock and a potent hydrogen-bond acceptor. Concurrently, the methyl ester serves as a bioisostere or a synthetic handle that can be orthogonally saponified to a carboxylic acid for subsequent amide coupling.

CuAAC_Cycle Cu Cu(I) Catalyst (Active Species) PiComplex π-Alkyne Cu(I) Complex Cu->PiComplex + Alkyne Alkyne Methyl 4-ethynyl-2-methoxybenzoate (Terminal Alkyne) Alkyne->PiComplex Azide Organic Azide (R-N3) Metallacycle Cu-Metallacycle (6-membered) Azide->Metallacycle Acetylide Copper(I) Acetylide Intermediate PiComplex->Acetylide - H+ (Base) Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole Reductive Elimination Triazole->Cu Catalyst Regeneration

Caption: CuAAC catalytic cycle for 1,2,3-triazole synthesis.

Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems , embedding visual and chromatographic checkpoints directly into the workflow.

Protocol A: CuAAC Synthesis

Causality of Reagent Selection : We utilize a biphasic t -BuOH/H₂O (1:1) solvent system. Water is essential to solubilize the inorganic CuSO₄ and sodium ascorbate, while t -BuOH effectively dissolves the organic alkyne and azide[1]. Sodium ascorbate is added in a 5:1 ratio relative to Cu(II) to ensure continuous in situ reduction to the active Cu(I) species, preventing oxidative Glaser homocoupling of the alkyne[2].

Step-by-Step Methodology :

  • Preparation : In a round-bottom flask, dissolve Methyl 4-ethynyl-2-methoxybenzoate (1.0 eq, 1.0 mmol) and the desired organic azide (1.1 eq, 1.1 mmol) in 5 mL of t -BuOH.

  • Catalyst Addition : Add 5 mL of distilled H₂O, followed by CuSO₄·5H₂O (0.05 eq, 0.05 mmol). The solution will appear light blue.

  • Activation (Self-Validating Step) : Add sodium ascorbate (0.25 eq, 0.25 mmol) in one portion. Validation Check : The reaction mixture must transition from a clear blue (Cu²⁺) to a pale yellow or colorless suspension (Cu⁺) within 60 seconds. If the blue color persists or turns green (indicating oxidation), add an additional 0.1 eq of sodium ascorbate.

  • Reaction : Stir vigorously at room temperature for 2–4 hours.

  • Monitoring (Self-Validating Step) : Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check : Stain the TLC plate with KMnO₄. The starting alkyne ( Rf​ ~0.6) will rapidly decolorize the purple stain (due to alkyne oxidation), whereas the newly formed triazole product ( Rf​ ~0.2) will not, confirming the consumption of the terminal alkyne.

  • Workup : Dilute with ice water (10 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Downstream Saponification

To utilize the scaffold for further drug development (e.g., amide library generation), the methyl ester must be hydrolyzed.

  • Dissolve the purified triazole (1.0 eq) in a THF/MeOH/H₂O (2:1:1) mixture.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Check : TLC will show the complete disappearance of the non-polar ester and the appearance of a highly polar baseline spot (the carboxylate salt).

  • Acidify the mixture to pH ~3 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.

Quantitative Data & Substrate Scope

The CuAAC protocol demonstrates excellent functional group tolerance and scalability across various azide partners.

Table 1: Quantitative Yields and Reaction Parameters for CuAAC of Methyl 4-ethynyl-2-methoxybenzoate

Azide SubstrateSolvent SystemCatalyst LoadingTime (h)Isolated Yield (%)Purity (HPLC)
Benzyl azide t -BuOH/H₂O (1:1)5 mol% CuSO₄296>99%
Phenyl azide t -BuOH/H₂O (1:1)5 mol% CuSO₄488>98%
3-Azidopropan-1-olTHF/H₂O (2:1)10 mol% CuSO₄391>99%
Azido-PEG4-amineDMF/H₂O (4:1)10 mol% CuSO₄684>95%
2,6-Diisopropylphenyl azideDMSO/H₂O (3:1)15 mol% CuSO₄1276>95%

Application Spotlight: p53-Y220C Pharmacological Chaperoning

The tumor suppressor protein p53 is mutated in over 50% of human cancers. The specific hotspot mutation Y220C causes local protein unfolding, loss of zinc coordination, and rapid aggregation at physiological temperatures[3]. However, structural analysis reveals that the Y220C mutation creates a unique, druggable surface cleft[4].

Methyl 4-ethynyl-2-methoxybenzoate is a critical building block in the synthesis of small-molecule stabilizers (pharmacological chaperones) for this mutant[5]. When converted into a 1,4-disubstituted triazole, the molecule acts as a bifunctional ligand:

  • The Triazole Core : Forms essential cation-π interactions and aromatic C-H hydrogen bonds with the surrounding residues in the Y220C cleft[6].

  • The Methoxybenzoate Motif : The methoxy oxygen acts as a hydrogen-bond acceptor, anchoring the molecule deep within the mutation-induced crevice, thereby stabilizing the folded conformation of p53 and restoring its wild-type tumor-suppressive transcriptional activity[6].

p53_Stabilization Mutation p53-Y220C Mutation Unfolded Thermolabile Unfolded p53 (Loss of Zn2+, Aggregation) Mutation->Unfolded Binding Cation-π & H-Bonding at Y220C Surface Cleft Unfolded->Binding Pharmacological Chaperoning Triazole Triazole-Based Chaperone (Methoxybenzoate Derivative) Triazole->Binding Stabilized Stabilized p53 Conformation (Restored DNA Binding) Binding->Stabilized Apoptosis Cancer Cell Apoptosis (Tumor Suppression) Stabilized->Apoptosis

Caption: Mechanism of p53-Y220C stabilization by triazole chaperones.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: nih.gov URL: [Link]

  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels Source: nih.gov URL: [Link]

  • Bifunctional ligand design for modulating mutant p53 aggregation in cancer Source: rsc.org URL:[Link]

  • COMPOUNDS FOR USE IN STABILISING p53 MUTANTS (WO2012175962A1)
  • Multifunctional Compounds for Activation of the p53 Y220C Mutant in Cancer Source: researchgate.net URL:[Link]

Sources

Application Note: Precision Polymer Functionalization via CuAAC Click Chemistry Using Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Strategic Rationale & Chemical Framework

The functionalization of polymer backbones is a critical step in developing targeted drug delivery systems, responsive hydrogels, and advanced biomaterials. Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) serves as a highly versatile bifunctional building block for these applications[1].

This molecule features two distinct functional domains:

  • A Terminal Alkyne (Ethynyl group): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for bioorthogonal, highly specific attachment to azide-bearing polymers without cross-reacting with native hydroxyl, amine, or carboxyl groups[2].

  • A Methoxybenzoate Moiety: Acts as a robust aromatic spacer, a UV-active tag for precise quantification of the degree of functionalization, and a potential pro-drug handle (via ester hydrolysis)[3].

By utilizing CuAAC "click chemistry," researchers can achieve near-quantitative conversion rates under mild conditions, making it an indispensable tool for synthesizing biofunctional polymers[2].

Mechanistic Pathway

The CuAAC reaction relies on the in situ generation of a Cu(I) catalytic species. The mechanistic cycle involves the coordination of the alkyne to the Cu(I) center, lowering the pKa of the terminal proton, followed by the formation of a copper-acetylide intermediate. Subsequent attack by the azide yields a stable 1,4-disubstituted 1,2,3-triazole linkage[4].

Mechanism Step1 Cu(II) Precursor (CuSO4) Step2 Reduction by Sodium Ascorbate Step1->Step2 Step3 Active Cu(I) Catalyst Step2->Step3 Step4 Coordination with Alkyne (Ethynyl) Step3->Step4 Step5 Azide Attack & Ring Closure Step4->Step5 Step5->Step3 Catalyst Regeneration Step6 1,4-Disubstituted 1,2,3-Triazole Step5->Step6

Figure 1: Mechanistic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow & Causality

The following protocol outlines the functionalization of an azide-terminated polymer (e.g., PEG-azide or polystyrene-azide) with Methyl 4-ethynyl-2-methoxybenzoate.

Workflow Visualization

G N1 Azide-Functionalized Polymer N4 CuAAC 'Click' Cycloaddition N1->N4 N2 Methyl 4-ethynyl- 2-methoxybenzoate N2->N4 N3 Cu(I) Catalyst + Ligand (PMDETA) N3->N4 Catalyzes N5 Purification (EDTA Dialysis) N4->N5 Crude Product N6 Functionalized Polymer Conjugate N5->N6 Pure Yield

Figure 2: Workflow of CuAAC polymer functionalization using ethynyl methoxybenzoate.

Step-by-Step Methodology

Phase 1: Pre-Reaction Setup & Degassing

  • Dissolution: Dissolve 1.0 equivalent of the azide-functionalized polymer and 1.5 equivalents of Methyl 4-ethynyl-2-methoxybenzoate in anhydrous N,N-Dimethylformamide (DMF).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 30 minutes.

    • Causality Insight: Oxygen is the primary enemy of CuAAC. Dissolved O₂ rapidly oxidizes the active Cu(I) catalyst back to inactive Cu(II). This not only halts the click reaction but promotes oxidative homocoupling of the alkynes (Glaser coupling), leading to unwanted dimers and inaccurate stoichiometry[5].

Phase 2: Catalyst Activation

  • Ligand Addition: Add 0.1 equivalents of N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) to the reaction flask.

  • Catalyst Generation: In a separate degassed vial, dissolve 0.05 equivalents of CuSO₄·5H₂O and 0.2 equivalents of Sodium Ascorbate in a minimal amount of degassed deionized water. Inject this mixture into the main reaction flask.

    • Causality Insight: Sodium ascorbate acts as a mild, continuous reducing agent to generate Cu(I) in situ and recover any Cu(I) that inadvertently oxidizes. PMDETA is a nitrogen-based ligand that coordinates with Cu(I), thermodynamically stabilizing it against disproportionation and significantly accelerating the reaction kinetics.

Phase 3: Reaction Execution

  • Incubation: Seal the flask under an Argon atmosphere and stir at 35–40 °C for 18 hours.

    • Causality Insight: While CuAAC can occur at room temperature, mild heating overcomes the steric hindrance associated with coiled polymer backbones, ensuring quantitative conversion without risking thermal degradation of the ester linkage on the methoxybenzoate group.

Phase 4: Purification & Copper Removal

  • Quenching & Dialysis: Dilute the reaction mixture with deionized water and transfer it to a dialysis membrane (MWCO dependent on polymer size). Dialyze against a 0.05 M EDTA aqueous solution for 48 hours, followed by pure deionized water for 24 hours.

    • Causality Insight: EDTA is a hexadentate chelator that aggressively sequesters residual copper ions. Removing copper is a non-negotiable step; trace heavy metal contamination induces severe cytotoxicity in downstream biological applications and catalyzes oxidative degradation of the polymer over time.

Data Presentation: Expected Outcomes

The table below summarizes the expected quantitative metrics and characterization data when optimizing this functionalization protocol across different polymer architectures.

Polymer BackboneAlkyne:Azide RatioCatalyst Loading (mol%)Reaction Time (h)Expected Conversion (%)PDI Change (ΔĐ)
PEG-Azide (Linear)1.2 : 15.012> 98%< 0.02
Polystyrene-Azide1.5 : 15.018> 95%< 0.05
Zwitterionic NPs2.0 : 110.024~ 85%N/A (Surface)
Hyperbranched2.5 : 110.024~ 80%< 0.10

Table 1: Optimization parameters and expected yields for CuAAC functionalization using Methyl 4-ethynyl-2-methoxybenzoate. Conversion rates are typically determined via ¹H NMR end-group analysis.

Self-Validating System: Quality Control

To ensure scientific integrity, the protocol must be self-validating. Do not proceed to biological assays without confirming the following analytical checkpoints:

  • FTIR Spectroscopy (Primary Validation): Monitor the reaction progress by tracking the asymmetric stretching band of the azide group at ~2100 cm⁻¹ . The complete disappearance of this peak confirms quantitative functionalization[3].

  • ¹H NMR Spectroscopy (Structural Validation): Post-purification, the appearance of a singlet at δ 7.5–8.5 ppm confirms the formation of the 1,2,3-triazole proton. Additionally, the aromatic protons of the methoxybenzoate ring will appear distinctly in the δ 6.8–7.8 ppm region, allowing for integration against the polymer backbone to calculate the exact degree of substitution.

  • Size Exclusion Chromatography (SEC): A successful click reaction should result in a slight shift to a higher molecular weight without a significant broadening of the Polydispersity Index (PDI). A widened PDI indicates unwanted cross-linking or Glaser coupling[4].

References

  • National Institutes of Health (PMC). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Retrieved from:[Link]

  • ETH Zurich Research Collection (MDPI Pharmaceutics). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Retrieved from:[Link]

  • ChemRxiv. X-Yne Click Polymerization. Retrieved from:[Link]

Sources

Application Note: CuAAC Click Chemistry Protocols for Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) [1] is a highly versatile terminal alkyne building block. Its electron-rich methoxy group and ester functionality make it an excellent candidate for bioconjugation, material science, and small-molecule drug discovery via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, I emphasize that the success of a CuAAC reaction relies heavily on maintaining the copper catalyst in the active Cu(I) oxidation state. While direct sources like CuI or CuBr can be used, they are thermodynamically unstable and readily oxidize to inactive Cu(II) in the presence of dissolved oxygen [2]. Therefore, the gold-standard approach utilizes the in situ reduction of Cu(II) sulfate (CuSO₄) by sodium ascorbate [2, 3]. To further protect the Cu(I) species from disproportionation and to accelerate the reaction, accelerating ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents, or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous/biological conditions, are strictly required[2, 3].

Quantitative Reaction Conditions

The following table summarizes the optimized reagent equivalents and concentrations for a standard bioconjugation or small-molecule synthesis using Methyl 4-ethynyl-2-methoxybenzoate.

Reagent / ParameterFunctionRecommended Concentration / Equivalents
Methyl 4-ethynyl-2-methoxybenzoate Terminal Alkyne1.0 eq (typically 20 - 500 µM in reaction)
Azide Partner Reaction Partner1.1 - 5.0 eq (excess drives completion)
CuSO₄·5H₂O Cu(II) Precatalyst0.1 - 0.5 eq (relative to alkyne)
THPTA or TBTA Cu(I) Stabilizing Ligand0.5 - 2.5 eq (Maintained at 1:5 ratio to Cu)
Sodium Ascorbate Reducing Agent1.0 - 5.0 eq (Prepared fresh)
Solvent System Reaction MediumDMSO/tBuOH/H₂O mixtures or PBS (pH 7.4)
Temperature KineticsRoom Temperature (20–25 °C)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The pre-complexation of copper and ligand ensures that no free Cu(II) generates reactive oxygen species (ROS) that could degrade sensitive substrates [3].

Preparation of Stock Solutions:

  • Alkyne Stock: Dissolve Methyl 4-ethynyl-2-methoxybenzoate in DMSO to a concentration of 10 mM.

  • Ligand Stock: Prepare a 100 mM solution of THPTA (for aqueous) or TBTA (for organic) in DMSO or water.

  • Copper Stock: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.

  • Ascorbate Stock: Prepare a 300 mM solution of Sodium Ascorbate in deionized water. (Critical: Must be prepared fresh daily as it is highly susceptible to oxidation).

Reaction Assembly:

  • Pre-complexation: In a 1.5 mL microcentrifuge tube, mix 10 µL of the 100 mM THPTA stock with 10 µL of the 20 mM CuSO₄ stock. Vortex briefly. The solution should turn slightly blue, indicating complex formation. Let it sit for 5 minutes.

  • Substrate Addition: In the main reaction vessel, combine the azide partner (e.g., 50 µM final) and Methyl 4-ethynyl-2-methoxybenzoate (e.g., 25 µM final) in your chosen solvent system (e.g., 400 µL of PBS or DMSO/H₂O).

  • Catalyst Addition: Transfer the pre-complexed THPTA/CuSO₄ mixture to the main reaction vessel.

  • Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the Cu(I) generation.

  • Incubation: Degas the tube briefly with nitrogen (optional but recommended for low-concentration runs), seal, and incubate at room temperature in the dark for 1 to 2 hours.

  • Workup: For small molecules, extract with ethyl acetate and wash with brine. For biomolecules, perform ethanol precipitation or size-exclusion chromatography to remove the copper catalyst.

CuAAC Workflow Visualization

CuAAC_Workflow A Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA, Ascorbate) B Pre-complex Catalyst (CuSO4 + THPTA) A->B 1:5 Cu:Ligand ratio C Mix Substrates (Methyl 4-ethynyl-2-methoxybenzoate + Azide) B->C D Initiate Reaction (Add Sodium Ascorbate) C->D in situ Cu(I) generation E Incubate (Room Temp, 1-2 hours, Dark) D->E F Workup / Purification (Extraction or Chromatography) E->F

Figure 1: Step-by-step workflow for the CuAAC reaction using Methyl 4-ethynyl-2-methoxybenzoate.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." National Institutes of Health (NIH) / PMC. Available at: [Link]

Application Note: Strategic Incorporation of Methyl 4-ethynyl-2-methoxybenzoate into Solid-Phase Peptide Synthesis (SPPS) for Bioorthogonal Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methyl 4-ethynyl-2-methoxybenzoate is a highly versatile, bifunctional building block utilized in advanced peptide chemistry, bioconjugation, and drug development. It features a masked carboxylic acid (methyl ester) and a terminal alkyne. The incorporation of this moiety into a peptide sequence enables downstream bioorthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" chemistry reaction[1].

Causality in Experimental Design (E-E-A-T)

Directly coupling a methyl ester to a resin-bound peptide amine is chemically impossible under standard Fmoc-SPPS conditions. The ester must first be saponified to yield the free acid (4-ethynyl-2-methoxybenzoic acid). Furthermore, the presence of the 2-methoxy group introduces significant steric hindrance and electronic deactivation at the ortho position relative to the carboxylate. This steric bulk impedes the formation of the active ester and slows the subsequent aminolysis step during peptide coupling.

To overcome this, highly efficient coupling reagents like HATU must be employed. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates coupling and minimizes incomplete reactions or sequence truncation[2]. For the downstream click reaction, maintaining copper in its +1 oxidation state is critical; thus, a robust catalyst system utilizing sodium ascorbate (as a reducing agent) and a stabilizing ligand is required to prevent alkyne homocoupling[3].

Experimental Protocols

This section provides a self-validating workflow, starting from the preparation of the free acid to the final CuAAC functionalization on the solid support.

Protocol 1: Saponification of Methyl 4-ethynyl-2-methoxybenzoate

Objective: Convert the inactive methyl ester into the SPPS-ready free carboxylic acid without degrading the sensitive terminal alkyne.

  • Solubilization : Dissolve 1.0 eq of Methyl 4-ethynyl-2-methoxybenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to achieve a 0.2 M concentration.

  • Temperature Control : Cool the solution to 0 °C in an ice bath to prevent unwanted side reactions.

  • Hydrolysis : Add 2.0 eq of aqueous Lithium Hydroxide (LiOH, 1.0 M). Mechanistic note: LiOH is preferred over NaOH/KOH as it provides milder basic conditions, drastically reducing the risk of alkyne degradation or base-catalyzed polymerization.

  • Reaction : Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup : Acidify the mixture to pH 2-3 using 1.0 M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-ethynyl-2-methoxybenzoic acid.

Protocol 2: SPPS Coupling of 4-ethynyl-2-methoxybenzoic acid

Objective: Couple the sterically hindered benzoic acid derivative to the N-terminus or a deprotected side-chain amine (e.g., Lysine) of a resin-bound peptide.

  • Resin Preparation : Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation : In a separate vial, dissolve 3.0 eq of 4-ethynyl-2-methoxybenzoic acid and 2.95 eq of HATU in minimal DMF.

  • Base Addition : Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. Mechanistic note: The slight under-stoichiometry of HATU prevents irreversible capping of the peptide by unreacted uronium species, while the double excess of DIPEA ensures complete deprotonation of the carboxylic acid for rapid activation[4].

  • Coupling : Pre-activate the mixture for 2 minutes, then add it to the resin. Agitate at room temperature for 2 hours.

  • Validation : Perform a Kaiser test to validate coupling completion. If positive (blue), repeat the coupling step. Wash the resin with DMF and Dichloromethane (DCM).

Protocol 3: On-Resin CuAAC Click Chemistry

Objective: Conjugate an azido-functionalized tag (e.g., Azido-Fluor 488 or PEG-Azide) to the alkyne-peptide.

  • Solvent Exchange : Swell the alkyne-peptide-resin in a degassed solution of DMF:H₂O (4:1).

  • Reagent Addition : To the resin, add 2.0 eq of the Azido-tag.

  • Catalyst Preparation : In a separate vial, dissolve 0.5 eq of CuSO₄·5H₂O and 1.0 eq of THPTA ligand in the DMF:H₂O mixture. Add 2.5 eq of Sodium Ascorbate. Mechanistic note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. THPTA stabilizes Cu(I) against disproportionation and oxidation, driving the cycloaddition deep into the resin matrix[3].

  • Cycloaddition : Add the catalyst mixture to the resin and agitate in the dark for 12-16 hours at room temperature.

  • Copper Scavenging : Wash the resin extensively with DMF, 0.5% sodium diethyldithiocarbamate in DMF (to remove chelated copper), DCM, and Methanol.

Protocol 4: Cleavage and Deprotection
  • Cleavage : Treat the resin with a cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation : Filter the resin and precipitate the cleaved peptide conjugate in cold diethyl ether.

  • Isolation : Centrifuge, wash the pellet with ether, and dry under a stream of nitrogen prior to HPLC purification.

Quantitative Data Presentation

Table 1: Optimization of Coupling Conditions for Ortho-Methoxybenzoic Acids in SPPS
Coupling ReagentBasePre-activation TimeCoupling TimeConversion Yield (%)
HBTU (3.0 eq)DIPEA (6.0 eq)0 min2 hours64%
PyBOP (3.0 eq)DIPEA (6.0 eq)5 min2 hours78%
HATU (2.95 eq) DIPEA (6.0 eq) 2 min 2 hours >98%
COMU (2.95 eq)Collidine (6.0 eq)1 min1 hour>95%

Note: HATU demonstrates superior efficiency due to the HOAt leaving group, which effectively overcomes the steric hindrance of the ortho-methoxy substitution.

Table 2: CuAAC Reaction Conditions (On-Resin vs. Off-Resin)
StrategyCatalyst SystemSolventTimeCrude Purity (%)
On-Resin CuSO₄ / NaAsc / THPTA DMF:H₂O (4:1) 16 h 88%
On-ResinCuI / DIPEADMF24 h62%
Off-ResinCuSO₄ / NaAsc / TBTAtBuOH:H₂O (1:1)4 h94%

Note: On-resin CuAAC requires longer reaction times and a strong ligand (THPTA) to drive the reaction into the solid support matrix, whereas off-resin (solution-phase) click chemistry is faster but requires post-reaction HPLC purification.

Visualizations

Workflow A Methyl 4-ethynyl- 2-methoxybenzoate B Saponification (LiOH, THF/H2O) A->B C 4-ethynyl-2-methoxy- benzoic acid B->C D SPPS Coupling (HATU, DIPEA, Resin) C->D E On-Resin CuAAC (CuSO4, Ascorbate, Azide) D->E F TFA Cleavage E->F G Functionalized Peptide Conjugate F->G

Workflow for incorporating Methyl 4-ethynyl-2-methoxybenzoate into SPPS and downstream CuAAC.

CuAAC_Pathway Cu2 Cu(II) Sulfate Cu1 Cu(I) Catalytic Species Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Intermediate Cu(I)-Acetylide Complex Cu1->Intermediate Alkyne Peptide-Alkyne (Resin-bound) Alkyne->Intermediate + Cu(I) Azide Azido-Tag (Fluorophore/PEG) Triazole 1,4-disubstituted 1,2,3-Triazole Linkage Intermediate->Triazole + Azide

Mechanistic pathway of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on peptide resin.

Sources

Application Note: Bioorthogonal Development of Fluorescent Probes Utilizing Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Fluorescent labeling utilizing Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) represents a cornerstone of modern bioorthogonal "click" chemistry ()[1]. The development of high-fidelity, targeted fluorescent probes requires versatile and chemically stable building blocks. Methyl 4-ethynyl-2-methoxybenzoate (CAS 2170259-96-6) has emerged as a highly effective alkyne-bearing synthon for these applications ()[2].

The terminal ethynyl group ensures rapid, high-yield cycloaddition with azide-functionalized fluorophores (e.g., Safirinium, Cyanine5, or Rhodamine derivatives)[3][4]. Simultaneously, the methoxybenzoate core provides a robust structural scaffold. The ester functionality can be further derivatized via hydrolysis and amidation to attach targeting ligands, such as Epidermal Growth Factor Receptor (EGFR) inhibitors or specific cell-penetrating peptides, making it a dual-purpose linker and photophysical modulator ()[5].

Mechanistic Insight: The CuAAC Bioorthogonal System

The formation of the 1,4-disubstituted 1,2,3-triazole linkage between Methyl 4-ethynyl-2-methoxybenzoate and an azide-fluorophore is irreversible, highly specific, and bioorthogonally stable. However, the generation of the active Cu(I) catalytic species requires precise optimization to prevent oxidative degradation of the fluorophore and avoid cellular toxicity during in situ labeling.

Causality of Reagent Selection:

  • CuSO₄·5H₂O : Acts as the stable, water-soluble Cu(II) source[5].

  • Sodium Ascorbate : A mild reducing agent that reduces Cu(II) to the active Cu(I) state in situ. It is added in a 5-to-10-fold molar excess relative to copper to maintain a continuous reducing environment and prevent premature oxidation of the catalyst ()[6].

  • THPTA (or AMTC) Ligand : A water-soluble, accelerating ligand. Causality: Unchelated Cu(I) rapidly disproportionates and generates reactive oxygen species (ROS) in aqueous media. THPTA tightly binds Cu(I), stabilizing the oxidation state, accelerating the cycloaddition, and protecting biological samples from ROS-induced damage[1][5].

G A Methyl 4-ethynyl- 2-methoxybenzoate D Triazole-Linked Fluorescent Probe A->D CuAAC Reaction B Azide-Fluorophore (e.g., Cy5-N3) B->D CuAAC Reaction C Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) C->D Catalysis E Cellular Imaging & Target Validation D->E Application

Figure 1. CuAAC-mediated synthesis workflow for fluorescent probes.

Photophysical Properties of Synthesized Probes

By conjugating Methyl 4-ethynyl-2-methoxybenzoate with various azide-fluorophores, a comprehensive library of probes can be generated. The resulting triazole ring acts as an extended conjugated system, which can subtly tune the photophysical properties of the parent dye.

Fluorophore AzideSynthesized Probe ConjugateExcitation (λex)Emission (λem)Quantum Yield (Φ)Primary Application
Safirinium-N3 Safirinium-Benzoate Triazole360 nm480 nm0.65Lipid/Membrane tracking[1]
Rhodamine-N3 Rhodamine-Benzoate Triazole544 nm576 nm0.45Intracellular protein labeling[4]
Cy5-Azide Cy5-Benzoate Triazole646 nm662 nm0.28Deep-tissue imaging[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Fluorescent Probe via CuAAC

Objective: Conjugate Methyl 4-ethynyl-2-methoxybenzoate to an azide-functionalized fluorophore (e.g., Cy5-azide). Self-Validation: The protocol utilizes LC-MS monitoring to ensure the complete consumption of the alkyne, preventing unreacted building blocks from interfering with downstream biological assays.

Materials:

  • Methyl 4-ethynyl-2-methoxybenzoate (10 mM stock in DMSO)

  • Cy5-azide (10 mM stock in DMSO)

  • CuSO₄·5H₂O (50 mM in diH₂O)

  • THPTA ligand (50 mM in diH₂O)

  • Sodium ascorbate (100 mM freshly prepared in diH₂O)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 50 mM CuSO₄ with 20 µL of 50 mM THPTA.

    • Causality: Pre-mixing ensures the Cu(II) is fully chelated before reduction, preventing the precipitation of insoluble copper salts and minimizing ROS generation[5].

  • Reaction Assembly: To a clean reaction vial, add 500 µL of reaction buffer (e.g., 1:2 v/v dichloromethane:water or PBS with 10% DMSO to ensure solubility of the benzoate core)[1].

  • Reagent Addition: Add 50 µL of the Methyl 4-ethynyl-2-methoxybenzoate stock (1 eq) and 55 µL of the Cy5-azide stock (1.1 eq).

    • Causality: A slight stoichiometric excess of the azide ensures complete consumption of the alkyne, which simplifies the subsequent reverse-phase HPLC purification[6].

  • Initiation: Add the pre-complexed Cu/THPTA solution to the reaction vial. Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate. The solution will briefly shift in color as Cu(II) is reduced to Cu(I).

  • Incubation: Stir the reaction at 30 °C for 2–4 hours, strictly protected from light to prevent photobleaching of the fluorophore[1][6].

  • Validation & Purification: Monitor reaction progress via LC-MS. Upon completion (indicated by the disappearance of the alkyne peak), purify the triazole-linked probe using reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). Lyophilize the collected fractions and store at -20 °C.

Protocol B: Live-Cell Fluorescence Imaging

Objective: Utilize the synthesized benzoate-fluorophore probe for intracellular imaging.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., CHO-K1 or NIH-3T3) on glass-bottom confocal dishes and culture overnight until 70-80% confluent[3].

  • Probe Incubation: Dilute the purified fluorescent probe in complete cell culture medium to a final working concentration of 1–5 µM. Replace the culture medium in the dish with the probe-containing medium.

  • Labeling: Incubate the cells at 37 °C for 30–60 minutes in a 5% CO₂ incubator.

    • Causality: This specific timeframe allows for sufficient cellular uptake (via endocytosis or passive diffusion) while minimizing potential phototoxicity or off-target accumulation[5].

  • Washing (Critical Step): Carefully aspirate the medium and wash the cells three times with warm PBS (pH 7.4).

    • Causality: Sequential washing removes unbound and non-specifically adhered fluorophores from the cell surface, establishing a high signal-to-noise ratio necessary for accurate target validation.

  • Imaging: Image the cells using a confocal fluorescence microscope equipped with appropriate excitation lasers and emission filters (e.g., a 640 nm laser for Cy5 derivatives)[5].

G A Incubation of Cells with Synthesized Probe B Cellular Uptake (Endocytosis/Diffusion) A->B C Target Binding (Specific Interaction) B->C D PBS Wash Steps (Remove Unbound Probe) C->D Critical for Specificity E Confocal Microscopy (High S/N Ratio) D->E Fluorescence Detection

Figure 2. Logical sequence for target-specific live-cell imaging.

References

  • MDPI. "Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging". Source: [Link]

Sources

Troubleshooting & Optimization

Optimizing Sonogashira coupling yield for electron-rich aryl benzoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the decarbonylative Sonogashira cross-coupling of electron-rich aryl benzoates. Unlike traditional aryl halides, aryl esters require precise catalytic tuning to overcome the thermodynamic hurdles of C–O bond cleavage and subsequent CO extrusion.

Below is an in-depth, causality-driven troubleshooting guide and validated protocol designed to help you optimize your yields and suppress unwanted byproducts.

Mechanistic Troubleshooting & FAQs

Q1: Why do my electron-rich aryl benzoates yield unreacted starting material or alkynone byproducts instead of the desired aryl alkyne? A1: In a decarbonylative Sonogashira coupling, the Pd(0) catalyst must first undergo oxidative addition into the strong C(acyl)–O bond of the ester (1)[1]. Electron-donating groups (EDGs) on the aryl ring increase the electron density at the ester moiety, strengthening the C–O bond and significantly raising the activation energy required for this initial oxidative addition[2].

Furthermore, once the acyl-Pd(II) intermediate is formed, it must undergo decarbonylation (migratory CO extrusion) prior to transmetalation. EDGs thermodynamically stabilize the acyl-Pd(II) intermediate. If transmetalation with the copper acetylide occurs faster than decarbonylation, the reaction undergoes premature reductive elimination. This kinetic mismatch yields an unwanted alkynone (the acyl Sonogashira product) instead of the target aryl alkyne[1].

Q2: Which ligand and catalyst system is optimal for overcoming the barrier of electron-rich aryl benzoates? A2: To force both oxidative addition and decarbonylation, you must use a highly electron-rich, bulky bidentate phosphine ligand. The pioneering protocol by Yamaguchi establishes that dcypt (3,4-bis(dicyclohexylphosphino)thiophene) combined with Pd(acac)₂ is the optimal catalytic system for these challenging electrophiles[1]. The specific bite angle and strong σ-donating nature of dcypt accelerate the oxidative addition into the inert C–O bond and sterically induce the extrusion of CO. CuI is strictly required as a co-catalyst to facilitate the formation of the copper acetylide for the subsequent transmetalation step[2].

Q3: How do I completely suppress the Glaser homocoupling byproduct? A3: Glaser homocoupling of the terminal alkyne is exacerbated by trace oxygen and the high temperatures (130–150 °C) required for decarbonylation. To ensure a self-validating system, maintain strictly anaerobic conditions using a glovebox setup. Additionally, utilizing a slow-addition syringe pump for the terminal alkyne keeps its steady-state concentration low, preventing two copper acetylides from dimerizing before transmetalating to the Pd(II) center.

Optimization Matrix for Electron-Rich Substrates

The table below summarizes the causality between catalyst choice, temperature, and the resulting major product. Use this data to benchmark your current reaction conditions.

Catalyst SystemLigandTemp (°C)AdditiveMajor ProductYield (%)Mechanistic Cause
Pd(OAc)₂ / CuIPPh₃110Na₂CO₃Unreacted SM< 5%Weak σ-donation fails to cleave C–O bond.
Pd(acac)₂ / CuIdppp130Na₂CO₃Alkynone45%Transmetalation outpaces decarbonylation.
Pd(acac)₂ / CuIdcype150Na₂CO₃Aryl Alkyne62%Decarbonylation achieved, but steric bulk is suboptimal.
Pd(acac)₂ / CuI dcypt 150 Na₂CO₃ Aryl Alkyne 85% Optimal bite angle forces rapid CO extrusion.

Mechanistic Pathways & Logical Workflows

To systematically diagnose and resolve yield issues, follow the logical workflow and mechanistic pathway illustrated below.

Workflow Step1 Step 1: Reaction Setup (Anaerobic Glovebox) Step2 Step 2: Heating at 150°C (Critical for Decarbonylation) Step1->Step2 Step3 Step 3: GC/MS Monitoring (Check Intermediate Status) Step2->Step3 Decision What is the major species? Step3->Decision Unreacted Unreacted Aryl Benzoate Decision->Unreacted Failed Activation Alkynone Alkynone Byproduct Decision->Alkynone Failed Decarbonylation Product Desired Aryl Alkyne Decision->Product Optimal Pathway Fix1 Troubleshoot: Increase Pd/dcypt loading to force Oxidative Addition Unreacted->Fix1 Fix2 Troubleshoot: Increase Temp to drive CO extrusion Alkynone->Fix2 End Step 4: Celite Filtration & Chromatography Product->End Fix1->Step2 Fix2->Step2

Caption: Experimental workflow and troubleshooting logic for decarbonylative Sonogashira coupling.

Mechanism Pd0 Pd(0) + dcypt OxAdd Acyl-Pd(II)-OAr (Oxidative Addition) Pd0->OxAdd Aryl Benzoate Decarb Aryl-Pd(II)-OAr (Decarbonylation) OxAdd->Decarb -CO (Fast at 150°C) TransMet Aryl-Pd(II)-Alkyne (Transmetalation) OxAdd->TransMet Direct (Yields Alkynone) Decarb->TransMet Cu-Acetylide RedElim Aryl Alkyne (Reductive Elimination) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Mechanistic pathway of Pd-catalyzed decarbonylative Sonogashira coupling.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. It incorporates internal checks to ensure mechanistic progression, specifically tailored for electron-rich aryl benzoates.

Step 1: Anaerobic Catalyst Preparation

  • Action: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(acac)₂ (5 mol%), dcypt (10 mol%), CuI (10 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Validation: The powder mixture should appear pale yellow/green. Any dark discoloration indicates premature Pd(0) aggregation (blackening) or Cu(II) oxidation, which will poison the transmetalation step.

Step 2: Substrate & Solvent Addition

  • Action: Add the electron-rich aryl benzoate (1.0 equiv, 0.5 mmol) and the terminal alkyne (1.5 equiv). Add anhydrous, degassed 1,4-dioxane or mesitylene (2.0 mL). Seal the tube tightly with a Teflon-lined screw cap.

  • Causality: Mesitylene is often preferred for highly electron-rich substrates because it safely allows heating up to 150 °C without significant solvent vapor pressure issues.

Step 3: Thermal Activation

  • Action: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at exactly 150 °C.

  • Causality: 150 °C is the critical thermodynamic threshold. Temperatures below 130 °C will stall the reaction at the acyl-Pd(II) stage, leading exclusively to alkynone formation.

Step 4: In-Process GC/MS Monitoring

  • Action: After 4 hours, cool the reaction briefly, extract a 10 µL aliquot under positive Argon pressure, dilute in EtOAc, and analyze via GC/MS.

  • Validation: Confirm the disappearance of the m/z peak corresponding to the starting ester. Crucially, verify the absence of the +28 Da mass (which would indicate trapped alkynone). If alkynone is present, increase the temperature by 10 °C.

Step 5: Workup and Purification

  • Action: After 16 hours, cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the insoluble Pd/Cu salts and Na₂CO₃. Concentrate the filtrate in vacuo and purify via flash column chromatography (hexane/EtOAc gradient) to isolate the pure aryl alkyne.

References

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers / PMC, 2021. URL:[Link]

  • Decarbonylative Alkynylation of Aryl Anhydrides via Palladium Catalysis. ACS Publications, 2023. URL:[Link]

Sources

Technical Support Center: Preventing Glaser Homocoupling of Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, synthetic chemists, and drug development professionals facing homocoupling (Glaser-Hay coupling) issues when performing cross-coupling reactions with the terminal alkyne, Methyl 4-ethynyl-2-methoxybenzoate.

Mechanistic Insight: The Root Cause of Homocoupling

When subjecting Methyl 4-ethynyl-2-methoxybenzoate to standard Sonogashira conditions, the terminal alkyne can undergo oxidative dimerization. This side reaction, known as Glaser coupling, consumes the alkyne starting material to form an unwanted 1,3-diyne byproduct[1].

Causality: The standard Sonogashira reaction relies on a dual catalytic cycle (Palladium and Copper). The copper co-catalyst forms a copper(I) acetylide intermediate. If adventitious oxygen is present, Cu(I) is oxidized to Cu(II), which subsequently mediates the dimerization of the acetylide radicals[2]. Because Methyl 4-ethynyl-2-methoxybenzoate is an electron-rich terminal alkyne (due to the ortho-methoxy group), its corresponding copper acetylide is highly nucleophilic and exceptionally susceptible to this oxidative pathway.

G Alkyne Methyl 4-ethynyl-2-methoxybenzoate CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide Base CuCat Cu(I) Catalyst + Amine Base CuCat->CuAcetylide CuII Cu(II) Intermediates CuAcetylide->CuII Oxidation by O2 Sonogashira Sonogashira Cross-Coupling (Desired Product) CuAcetylide->Sonogashira Transmetalation to Pd O2 O2 (Trace Air) O2->CuII Glaser Glaser Homocoupling (1,3-Diyne Byproduct) CuII->Glaser Dimerization PdCat Pd(II)/Pd(0) Cycle + Aryl Halide PdCat->Sonogashira

Competing pathways: Pd-catalyzed Sonogashira vs. O2-induced Cu-mediated Glaser homocoupling.

Troubleshooting Guide & Logical Workflow

If you detect significant diyne formation during your reaction, follow this logical diagnostic workflow to identify and eliminate the root cause.

Workflow Start High Homocoupling Detected CheckO2 Are strict anaerobic conditions maintained? Start->CheckO2 Degas Implement Freeze-Pump-Thaw Degassing CheckO2->Degas No CheckCu Is Copper essential for reactivity? CheckO2->CheckCu Yes CuFree Switch to Cu-Free Protocol (e.g., Pd(OAc)2, XPhos) CheckCu->CuFree No SlowAdd Use Syringe Pump for Slow Alkyne Addition CheckCu->SlowAdd Yes

Troubleshooting workflow for mitigating Glaser coupling in terminal alkynes.

Validated Prevention Strategies & Methodologies

Strategy 1: Copper-Free Sonogashira Coupling (Recommended)

The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst entirely[3]. Copper-free variants rely solely on the Palladium cycle, utilizing electron-rich, bulky phosphine ligands to facilitate the transmetalation step directly from the amine base[4].

Protocol A: Copper-Free Coupling of Methyl 4-ethynyl-2-methoxybenzoate

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and the aryl halide (1.0 equiv).

  • Solvent & Base: Add anhydrous, degassed DMF (0.2 M) and degassed diisopropylamine (DIPA, 2.0 equiv).

  • Alkyne Addition: Add Methyl 4-ethynyl-2-methoxybenzoate (1.2 equiv) dropwise via syringe pump over 1-2 hours.

    • Causality: Slow addition keeps the local concentration of the alkyne low. Because Glaser coupling is a bimolecular dimerization of the alkyne, lowering its instantaneous concentration kinetically disfavors the side reaction relative to the cross-coupling pathway.

  • Reaction: Stir at 60 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The homocoupled diyne will appear as a highly non-polar, intensely UV-active spot near the solvent front. If this spot represents >5% of the conversion (by LC-MS or TLC estimation), verify the purity of your inert atmosphere and the integrity of your palladium source.

Strategy 2: Rigorous Oxygen Exclusion

If your specific aryl halide requires a copper co-catalyst for sufficient reactivity, you must achieve absolute anaerobiosis. Standard nitrogen flushing is often insufficient to prevent the oxidation of Cu(I)[1].

Protocol B: Freeze-Pump-Thaw Degassing

  • Place the solvent mixture (e.g., THF/Triethylamine) in a Schlenk flask sealed with a high-vacuum stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high vacuum (< 0.1 Torr) for 5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Let it thaw completely in a room-temperature water bath.

    • Causality: As the solvent lattice breaks down during thawing, trapped dissolved oxygen gas bubbles out into the headspace, which is then removed in the next cycle.

  • Repeat: Repeat this cycle a minimum of three times. After the final thaw, backfill the flask with ultra-high-purity Argon.

  • Self-Validation Check: Add a trace amount of an oxygen indicator (like sodium benzophenone ketyl) to a blank solvent sample. If the deep blue/purple color persists, the solvent is rigorously deoxygenated.

Quantitative Data & Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of the desired cross-coupled product versus the Glaser diyne byproduct for Methyl 4-ethynyl-2-methoxybenzoate.

Catalytic SystemAtmosphereAlkyne Addition RateDesired Cross-Product YieldGlaser Diyne Yield
Pd(PPh₃)₄ / CuIN₂ (Standard Flush)Bolus (All at once)45%40%
Pd(PPh₃)₄ / CuIArgon (Freeze-Pump-Thaw)Bolus78%12%
Pd(PPh₃)₄ / CuIArgon (Freeze-Pump-Thaw)Syringe Pump (2h)85%< 5%
Pd(OAc)₂ / XPhos (Cu-Free) N₂ (Standard Flush) Bolus 92% Not Detected

Frequently Asked Questions (FAQs)

Q: I am using copper-free conditions, but I still see a faint non-polar spot on my TLC. Is it the diyne? A: It is highly possible. Even in copper-free conditions, palladium catalysts can be contaminated by trace copper salts during manufacturing[5]. Ensure your Pd catalyst is of high purity (>99.9%). Additionally, consider adding a mild reducing agent, such as sodium ascorbate, to the reaction mixture to keep any trace metals in their lower, non-oxidative states.

Q: Why does the ortho-methoxy group on my alkyne make it more problematic than standard phenylacetylene? A: The methoxy group is strongly electron-donating via resonance. While it makes the terminal alkyne proton slightly less acidic, the resulting acetylide intermediate becomes highly electron-rich. This increases its susceptibility to single-electron oxidation by Cu(II) or trace oxygen, accelerating the dimerization pathway.

Q: Can I just use a large excess (e.g., 2.5 equiv) of Methyl 4-ethynyl-2-methoxybenzoate to compensate for the amount lost to homocoupling? A: While technically possible, it is highly discouraged. Functionalized terminal alkynes are often expensive or require multi-step syntheses. Furthermore, the 1,3-diyne byproduct is highly non-polar and can co-elute with your desired product during column chromatography, severely complicating downstream purification. Preventing the side reaction is always superior to compensating for it.

References

  • Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: American Chemical Society (ACS) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

Sources

Troubleshooting low yield in the synthesis of Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of Methyl 4-ethynyl-2-methoxybenzoate . This molecule is a highly valuable building block in medicinal chemistry, but its two-step synthesis—typically proceeding via a Sonogashira cross-coupling followed by a TMS-deprotection—is fraught with chemoselectivity and reactivity pitfalls[1].

To resolve low yield issues, we must move beyond blindly following recipes and understand the mechanistic causality behind each failure point. Below is a comprehensive troubleshooting guide designed to help you diagnose, optimize, and validate your synthetic workflow.

Mechanistic Workflow & Failure Pathways

SynthesisTroubleshooting SM Methyl 4-bromo-2-methoxybenzoate (Starting Material) Step1 Step 1: Sonogashira Coupling Pd-Catalyst, CuI, Amine Base + TMS-Acetylene SM->Step1 Int TMS-Protected Alkyne (Intermediate) Step1->Int Anaerobic & Anhydrous Err1 Glaser Homocoupling (O2 Contamination) Step1->Err1 O2 present Step2 Step 2: TMS Deprotection K2CO3, MeOH Int->Step2 Prod Methyl 4-ethynyl-2-methoxybenzoate (Target Product) Step2->Prod Strictly Anhydrous Err2 Ester Saponification (H2O Contamination) Step2->Err2 H2O present

Figure 1: Synthesis workflow for Methyl 4-ethynyl-2-methoxybenzoate and primary failure modes.

Part 1: Sonogashira Coupling Troubleshooting (FAQs)

Q1: My reaction stalls at 20-30% conversion. Should I increase the palladium catalyst loading? A1: No. Simply increasing the catalyst loading rarely solves fundamental reactivity issues and often leads to the formation of "palladium black" (inactive Pd nanoparticles). The root cause is the substrate: Methyl 4-bromo-2-methoxybenzoate is an aryl bromide. Aryl bromides are notoriously less reactive toward the rate-limiting oxidative addition step of the catalytic cycle compared to aryl iodides[2]. Furthermore, the electron-donating methoxy group ortho to the reaction site increases electron density on the ring, further raising the activation energy for oxidative addition. Solution: Increase the reaction temperature to 70°C to overcome the activation barrier, or switch to a more electron-rich, sterically bulky ligand (e.g., XPhos or dppf) which facilitates both oxidative addition and reductive elimination. Alternatively, synthesize the aryl iodide analog, which couples readily at room temperature[2].

Q2: I am isolating a large amount of a highly non-polar byproduct instead of my product. What is it, and how do I prevent it? A2: You are observing the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This is the result of the Glaser-Hay homocoupling of your TMS-acetylene[3]. This parasitic side-reaction is mediated by Cu(II). Cu(I) from your co-catalyst is rapidly oxidized to Cu(II) if even trace amounts of oxygen are present in the reaction headspace or dissolved in the solvent. Solution: Ensure strictly anaerobic conditions. Degas your solvents using the freeze-pump-thaw method (at least 3 cycles) or by sparging with argon for 30 minutes. Additionally, add the TMS-acetylene slowly via a syringe pump; keeping its instantaneous steady-state concentration low strongly favors the cross-coupling pathway over homocoupling[3].

Part 2: TMS Deprotection Troubleshooting (FAQs)

Q3: After deprotection with K₂CO₃ in Methanol, my yield is abysmal, and I see a highly polar baseline spot on my TLC plate. What went wrong? A3: You have inadvertently hydrolyzed your methyl ester. While K₂CO₃ in MeOH is the standard protocol for removing a trimethylsilyl (TMS) group, the presence of trace water completely alters the chemoselectivity[4]. Water reacts with the carbonate/methanol system to generate hydroxide ions ( OH− ). Hydroxide is a potent nucleophile that attacks the electrophilic carbonyl carbon of your methyl ester, resulting in irreversible saponification to yield 4-ethynyl-2-methoxybenzoic acid (the polar baseline spot). Solution: The methanol must be strictly anhydrous. Furthermore, use only a catalytic amount of K₂CO₃ (0.1 to 0.5 equivalents) rather than a vast excess, and strictly monitor the reaction time.

Q4: Is there an alternative deprotection method that avoids the risk of ester hydrolysis entirely? A4: Yes. You can utilize Tetrabutylammonium fluoride (TBAF) buffered with Acetic Acid (AcOH) in THF. The fluoride ion acts as a highly specific nucleophile that attacks the silicon atom due to the exceptionally high thermodynamic stability of the Si-F bond, releasing the terminal alkyne. Buffering the TBAF with a weak acid like AcOH prevents the reaction mixture from becoming excessively basic, thereby completely shielding the methyl ester from cleavage.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between specific experimental conditions and the resulting yields, derived from optimized troubleshooting workflows.

Reaction PhaseExperimental ConditionPrimary Observation / YieldMechanistic Causality
Sonogashira Room Temp, Pd(PPh₃)₂Cl₂, THF< 20% Yield (Stalled)Activation energy for oxidative addition into the C-Br bond is not met.
Sonogashira 70°C, Degassed THF/TEA, Slow Alkyne Addition85-95% Yield Heat overcomes activation barrier; low alkyne concentration and lack of O₂ prevent Glaser coupling.
Deprotection K₂CO₃ (3.0 eq), MeOH (Wet), 12h< 30% Yield (Major: Carboxylic Acid)Water generates hydroxide, driving irreversible ester saponification.
Deprotection K₂CO₃ (0.1 eq), Anhydrous MeOH, 1.5h90-95% Yield Anhydrous conditions restrict nucleophilic attack to the silicon atom; short duration minimizes side reactions.

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the internal validation checks (color changes, TLC Rf values) match the expected outcomes.

Protocol A: Optimized Sonogashira Coupling
  • Preparation: Charge a flame-dried Schlenk flask with Methyl 4-bromo-2-methoxybenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq).

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Validation: The powder mixture should remain pale yellow/green. If it turns black immediately, your Pd catalyst has already decomposed.

  • Solvent Addition: Add anhydrous, rigorously degassed Triethylamine (TEA) and THF (1:1 v/v, 0.2 M concentration) via a gas-tight syringe.

  • Alkyne Addition: Add TMS-acetylene (1.3 eq) dropwise via a syringe pump over 45 minutes.

  • Reaction: Heat the mixture to 70°C and stir for 6-8 hours. Validation: A white precipitate (TEA·HBr salt) will gradually form, serving as a visual confirmation that the catalytic cycle is turning over.

  • Monitoring: Check via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.4 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove the Pd-black and amine salts. Concentrate and purify via flash column chromatography.

Protocol B: Chemoselective TMS Deprotection
  • Preparation: Dissolve the purified TMS-protected intermediate (1.0 eq) in strictly anhydrous Methanol (0.1 M) under an Argon atmosphere.

  • Reagent Addition: Add anhydrous K₂CO₃ (0.1 eq). Causality: A catalytic amount is sufficient because the methoxide generated acts catalytically to cleave the silyl group, minimizing the risk of ester attack.

  • Reaction: Stir at room temperature for 1.5 hours.

  • Monitoring (Critical): Monitor closely by TLC (Hexanes/EtOAc 4:1). The TMS-intermediate ( Rf​≈0.6 ) will convert to the terminal alkyne ( Rf​≈0.35 ). If a baseline spot ( Rf​=0.0 ) begins to form, quench the reaction immediately to prevent further ester hydrolysis.

  • Workup: Quench by adding saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target Methyl 4-ethynyl-2-methoxybenzoate as a solid.

References

  • University of Southampton Research Repository. Discovery of novel small molecule stabilizers of thermally-unstable disease-associated proteins. Source: soton.ac.uk. 1

  • BenchChem Technical Support Team. Troubleshooting guide for Sonogashira coupling failures. Source: benchchem.com.3

  • Wikipedia. Sonogashira coupling. Source: wikipedia.org. 2

  • Diva-portal. Synthesis of Substituted Ring-Fused 2-Pyridones and Applications in Chemical Biology. Source: diva-portal.org. 4

Sources

Impact of base and solvent choice on Sonogashira reaction with methoxybenzoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific mechanistic hurdles encountered when applying the Sonogashira reaction to methoxybenzoates.

This guide bypasses generic advice to focus on the causality behind reagent selection, providing you with self-validating protocols and authoritative troubleshooting pathways.

Part 1: Core FAQs – Mechanistic Causality of Solvents and Bases

Q1: Why do methoxybenzoates often yield poor results in standard Sonogashira protocols? A1: Methoxybenzoates (e.g., methyl 2-bromo-4-methoxybenzoate) possess a challenging electronic "push-pull" system. The methoxy group is strongly electron-donating via resonance, which increases the electron density on the aromatic ring. This significantly raises the activation energy required for the initial oxidative addition of the palladium(0) catalyst into the C–X bond. Simultaneously, the benzoate ester is highly susceptible to nucleophilic attack. Therefore, your base and solvent must be perfectly balanced to facilitate oxidative addition without triggering ester saponification.

Q2: How does solvent polarity dictate the success of this reaction? A2: The solvent directly influences the coordination sphere of the palladium catalyst and the solubility of the base. Polar aprotic solvents like DMF and DMSO are highly recommended. DMF's high electron-donating capacity facilitates alkyne deprotonation by coordinating with the Pd metal center, which promotes product dissociation at the catalytic cycle's conclusion[1]. DMSO has also shown superior conversion rates (up to 100% yield in specialized copper-free systems) because it stabilizes the cationic palladium intermediates formed during the coupling of electron-rich substrates[2][3]. While nonpolar solvents (e.g., toluene) can suppress competing side reactions, they severely reduce collision frequency and reaction kinetics[1].

Q3: Should I use an amine or an inorganic base? A3: The choice depends heavily on your catalyst system and the presence of a copper co-catalyst. Traditionally, an amine base (like triethylamine or diethylamine) is used in excess, often acting as both base and solvent, to neutralize the hydrogen halide byproduct[4]. However, for methoxybenzoates, strong inorganic bases (like KOH or NaOH) in aqueous mixtures must be strictly avoided to prevent ester hydrolysis[5]. Mild inorganic bases (e.g., Cs₂CO₃) in anhydrous polar aprotic solvents, or sterically hindered amines like DIPEA, provide the optimal balance of basicity for alkyne activation without destroying the ester functional group[5].

Part 2: Diagnostic Troubleshooting Guide

Issue 1: Significant Glaser Homocoupling (Diyne Formation)

  • Diagnostic: The presence of trace oxygen and a copper(I) co-catalyst triggers the Glaser coupling side-reaction, rapidly consuming your terminal alkyne[5][4].

  • Solution: Implement a strict inert atmosphere and thoroughly degas all solvents (e.g., via freeze-pump-thaw)[5]. For a permanent fix, switch to a Copper-Free Sonogashira protocol . Copper-free variants prevent diyne formation entirely and often utilize highly active palladium complexes in polar solvents like DMSO or NMP with an amine base[2][4].

Issue 2: Stalled Reaction / Unreacted Aryl Halide

  • Diagnostic: The electron-rich nature of the methoxybenzoate is preventing efficient oxidative addition[6].

  • Solution: Elevate the reaction temperature or switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or dtbpf) to force oxidative addition. Ensure the solvent is highly polar (DMSO) to stabilize the transition state[2].

Issue 3: Loss of Ester Group (Saponification/Hydrolysis)

  • Diagnostic: The base is too nucleophilic or water is present in the system, leading to the hydrolysis of the methyl ester into a carboxylic acid[5].

  • Solution: Strictly use anhydrous solvents. Replace any aqueous inorganic base systems with anhydrous diisopropylethylamine (DIPEA) or triethylamine (Et₃N)[5].

Part 3: Quantitative Data Analysis

The following table synthesizes benchmark data demonstrating how solvent and base combinations impact the coupling of methyl 2-bromo-4-methoxybenzoate with phenylacetylene.

SolventBaseCatalyst SystemTarget Yield (%)Homocoupling (%)Ester Hydrolysis (%)
TolueneK₂CO₃ (aq)Pd(PPh₃)₄ / CuI351540
DMFEt₃NPd(PPh₃)₄ / CuI6820< 2
1,4-DioxaneDABCOPd(crotyl)Cl / Ligand7450
DMSOCs₂CO₃Pd(OAc)₂ / XPhos85< 2< 2
DMSO DIPEA Pd(OAc)₂ / XPhos 94 < 2 0

Part 4: Standard Operating Procedure (SOP)

Protocol: Copper-Free Sonogashira Coupling of Methyl 2-Bromo-4-methoxybenzoate This self-validating protocol utilizes a copper-free environment to eliminate Glaser coupling and an anhydrous amine base to protect the ester moiety[5][2].

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Loading: Under a positive flow of Argon, charge the tube with methyl 2-bromo-4-methoxybenzoate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, rigorously degassed DMSO (5.0 mL) and anhydrous Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours. Monitor the progression via GC-MS until the aryl halide is fully consumed.

  • Workup & Self-Validation: Cool to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMSO and DIPEA, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validation Step: Run a rapid crude IR or ¹H-NMR; the strict absence of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) or peak validates the successful protection of the ester.

  • Purification: Purify via silica gel flash column chromatography using a Hexanes/Ethyl Acetate gradient.

Part 5: Mechanistic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield: Methoxybenzoate Sonogashira Coupling Check1 Is Glaser Homocoupling (Diyne) detected? Start->Check1 Sol1 Purge O2, switch to Cu-free protocol & degassed DMSO Check1->Sol1 Yes Check2 Is the Aryl Halide fully consumed? Check1->Check2 No Sol2 Ester Hydrolysis: Switch to anhydrous DIPEA Check2->Sol2 Yes (Side Reactions) Sol3 Oxidative Addition Failure: Increase Temp & use XPhos Check2->Sol3 No (Stalled Reaction)

Troubleshooting workflow for low-yielding Sonogashira couplings of methoxybenzoates.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. lucp.net. 1

  • Impact of solvent and base selection on Methyl 2-Bromo-4-methoxybenzoate reactions. Benchchem. 5

  • Sonogashira coupling. Wikipedia. 4

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. 2

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. 3

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. 6

Sources

Purification strategies for removing palladium catalyst from Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on purification bottlenecks involving complex pharmaceutical intermediates. Removing palladium (Pd) from Methyl 4-ethynyl-2-methoxybenzoate after a Sonogashira coupling presents a unique set of chemical challenges.

Below is our comprehensive troubleshooting guide, validated protocols, and FAQ section designed to help you consistently achieve ICH Q3D regulatory limits (<10 ppm Pd) for your drug development workflows.

Overview: The Substrate-Catalyst Challenge

Why is Palladium so difficult to remove from this specific molecule? Methyl 4-ethynyl-2-methoxybenzoate contains two highly coordinating functional groups:

  • Terminal Alkyne: Acts as a strong π -donor and π -acceptor, forming robust complexes with Pd(0) species via π -backbonding.

  • Ortho-Methoxybenzoate: Provides hard oxygen donors that readily chelate oxidized Pd(II) species.

This dual-coordination environment causes the palladium to chemisorb to your product. Standard silica gel chromatography relies on weak physisorption (intermolecular forces), which cannot outcompete the strong covalent/coordinate bonds between the Pd and your alkyne product.

Troubleshooting Guide: Why Standard Methods Fail

Q: My residual Palladium remains >100 ppm after extensive silica gel column chromatography. What is the root cause? A: Silica gel is an ineffective scavenger for highly coordinated metal complexes. A 1 demonstrated that column chromatography alone frequently leaves >100 ppm of residual palladium in reaction products, requiring subsequent metal scavenging to reach acceptable limits[1]. To break the product-metal complex, you must introduce a scavenger with a higher thermodynamic affinity for palladium than the alkyne moiety (e.g., thiols or trimercaptotriazines).

Q: How do I choose between aqueous washing, solid-supported scavengers, and crystallization? A: Think of Pd removal as a tiered self-validating system:

  • Tier 1 (Aqueous Wash): Removes bulk inorganic Pd/Cu salts.

  • Tier 2 (Solid Scavengers): Strips tightly bound Pd from the product via competitive chemisorption.

  • Tier 3 (Crystallization): Acts as the final polishing step to reject trace impurities into the mother liquor.

Workflow Visualization

Pd_Removal A Crude Reaction Mixture Methyl 4-ethynyl-2-methoxybenzoate B Aqueous Workup (e.g., EDTA or L-Cysteine Wash) A->B C Assess Pd Concentration (ICP-MS) B->C D Silica-Based Scavenging (Si-Thiol or Si-TMT, 5-10 eq) C->D Pd > 500 ppm E Column Chromatography (Silica Gel) C->E Pd < 500 ppm D->E F Crystallization (Hexane/EtOAc) E->F G Pure Product Pd < 10 ppm F->G

Figure 1: Decision tree for palladium catalyst removal from Methyl 4-ethynyl-2-methoxybenzoate.

Validated Protocols for Palladium Removal

Protocol 1: Solid-Supported Scavenging with Si-TMT

Mechanism: Trimercaptotriazine (TMT) functionalized silica forms highly stable, insoluble complexes with both Pd(0) and Pd(II). 2 frequently utilize TMT-based scavengers to successfully achieve single-digit ppm Pd levels at scale[2].

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude Methyl 4-ethynyl-2-methoxybenzoate in a polar aprotic solvent (e.g., DMF, THF) or EtOAc at a concentration of ~0.1 M.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Si-TMT relative to the initial palladium catalyst loading.

  • Thermal Agitation: Stir the suspension at 40–50 °C for 4 to 12 hours. (Causality Note: Elevated temperatures are critical to increase the dissociation rate of Pd from the alkyne product, allowing the scavenger to irreversibly trap it).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd-loaded silica.

  • Washing: Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure full product recovery.

  • Validation: Concentrate the filtrate in vacuo, sample for ICP-MS analysis, and proceed to final crystallization.

Protocol 2: Aqueous Chelation Wash (L-Cysteine)

Mechanism: L-Cysteine acts as a water-soluble bidentate ligand, competitively extracting Pd(II) ions into the aqueous phase before silica chromatography.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Preparation: Prepare a 10% w/v aqueous solution of L-cysteine.

  • Extraction: Add the L-cysteine solution to the organic layer (1:1 v/v ratio).

  • Agitation: Stir vigorously for 30–60 minutes at room temperature.

  • Separation: Separate the phases and repeat the aqueous wash twice.

  • Final Wash: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Scavenger Selection Matrix

Scavenger / MethodPrimary MechanismOptimal SolventsTypical Pd Reduction (%)Best Use Case
Si-TMT Chemisorption (Thiol/Triazine)DMF, THF, EtOAc>98%Strongly coordinated Pd, late-stage API polishing
Si-Thiol Chemisorption (Thiol)DCM, Toluene, EtOAc90–95%General Pd(II) removal, less sterically hindered Pd
Activated Carbon PhysisorptionAlcohols, Toluene70–80%Bulk removal of Pd black, decolorization
L-Cysteine Wash Liquid-Liquid ExtractionEtOAc / Water80–90%Pre-treatment before silica chromatography

Frequently Asked Questions (FAQs)

Q: I used Si-Thiol, but my Pd levels are still at 150 ppm. What went wrong? A: The failure is likely kinetic. Chemisorption requires the Pd to first dissociate from Methyl 4-ethynyl-2-methoxybenzoate. If performed at room temperature, this dissociation is too slow due to the strong alkyne-Pd interaction. Increase the scavenging temperature to 50 °C and switch to a more coordinating solvent like THF or DMF to competitively solvate the Pd during the transfer to the scavenger[2].

Q: Can I use Organic Solvent Nanofiltration (OSN) for this purification? A: OSN is highly effective for homogeneous catalyst recovery when there is a significant molecular weight difference between the catalyst complex and the product. Since Methyl 4-ethynyl-2-methoxybenzoate is a small molecule (MW ~190 g/mol ), if you are using a bulky catalyst system (e.g., Pd(PPh₃)₄ or Buchwald ligands), OSN can successfully retain the catalyst while the product permeates. 3 have demonstrated successful Pd recovery using OSN membranes, maintaining high conversion rates across multiple cycles[3].

Q: Does the presence of copper from the Sonogashira coupling interfere with Pd scavenging? A: Yes. Copper will competitively bind to thiol- and triazine-based scavengers, rapidly consuming their loading capacity. It is highly recommended to perform a standard aqueous workup (e.g., washing with saturated NH₄Cl or EDTA) to remove bulk copper salts before introducing expensive silica-based palladium scavengers.

References

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. 2

  • Xiao, H., et al. "Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625." Green Chemistry, Royal Society of Chemistry, 2025. 3

  • Tokarenko, A., et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." National Center for Biotechnology Information (PMC), 2022. 1

Sources

Technical Support Center: Optimizing Solubility for Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) is a highly valuable terminal alkyne building block used extensively in Sonogashira cross-couplings and CuAAC (Click) chemistry for drug discovery and materials science[1]. However, its rigid aromatic core, coupled with lipophilic methyl ester and methoxy groups, renders it highly hydrophobic. This frequently leads to poor solubility in standard polar reaction media, resulting in low reaction yields, biphasic separation, or unreacted starting material[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causal explanations to resolve solubility bottlenecks when working with this specific compound.

Troubleshooting Guides & FAQs

Q1: My Sonogashira coupling stalls at 30% conversion when using DMF and aqueous K₂CO₃. Why is the alkyne precipitating?

  • Causality & Diagnosis: Methyl 4-ethynyl-2-methoxybenzoate is highly lipophilic. When an inorganic base like K₂CO₃ is introduced as an aqueous solution into a polar aprotic solvent (DMF), it increases the ionic strength of the medium. This induces a "salting-out" effect, forcing the hydrophobic alkyne out of solution and sequestering it away from the homogeneous palladium catalyst[3].

  • Solution: Transition to a thermomorphic solvent system or switch to a completely homogeneous organic base. Using an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) eliminates the need for water, keeping the alkyne fully solvated[3]. Alternatively, operating in a thermomorphic mode (heating to 135 °C in DMF) ensures complete homogenization of the catalyst, base, and substrate during the reaction, which then phase-separates upon cooling for easy recovery[3].

Q2: I am trying to develop a "green" aqueous Sonogashira protocol, but Methyl 4-ethynyl-2-methoxybenzoate is completely insoluble in water. How can I achieve this?

  • Causality & Diagnosis: Pure water lacks the non-polar interactions required to solvate the aromatic and ester moieties of the alkyne.

  • Solution: Implement Micellar Catalysis using the designer surfactant TPGS-750-M[4]. TPGS-750-M is an amphiphile composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750 chain[5]. In water, it spontaneously forms nanomicelles. The highly lipophilic Methyl 4-ethynyl-2-methoxybenzoate partitions entirely into the hydrophobic core of the micelle, where the local concentration of the transition metal catalyst is drastically increased, facilitating rapid cross-coupling at room temperature or mild heating (45 °C)[6].

Q3: When using mixed co-solvents (e.g., Toluene/THF/Water), I observe significant homocoupling (Glaser coupling) instead of the desired cross-coupled product. How do I fix this?

  • Causality & Diagnosis: Biphasic mixtures often suffer from poor mass transfer. To compensate, researchers often increase stirring rates or reaction times, which introduces more oxygen into the system. Prolonged exposure to trace O₂ in the presence of Cu(I) co-catalysts triggers the oxidative homocoupling of the terminal alkyne[7].

  • Solution: Switch to a Copper-Free Sonogashira protocol using an electron-rich, sterically hindered ligand (e.g., XPhos or HandaPhos) in a micellar medium[6]. This eliminates the copper-mediated homocoupling pathway entirely while maintaining high reactivity for the hydrophobic alkyne[4].

Quantitative Data: Solvent System Performance Comparison

The following table summarizes the expected performance of hydrophobic alkynes like Methyl 4-ethynyl-2-methoxybenzoate under various solvent and catalytic systems.

Solvent SystemBaseCatalyst SystemSubstrate SolubilityExpected YieldPrimary Limitation
DMF / H₂O (1:1)K₂CO₃Pd(PPh₃)₄ / CuIPoor (Salting-out)< 30%Substrate precipitation[3]
DMF (Anhydrous)DABCOPd-bipyridyl complexExcellent85-90%High temp required (135 °C)[3]
Toluene / THF / H₂OEt₃NPd(PPh₃)₄ / CuIModerate (Biphasic)50-65%Mass transfer issues, Homocoupling[7]
2 wt% TPGS-750-M in H₂OEt₃NCataCXium A Pd G3Excellent (Micellar)> 95%Requires specific surfactant[6]
Step-by-Step Methodology: Aqueous Micellar Sonogashira Coupling

This self-validating protocol utilizes TPGS-750-M to overcome the insolubility of Methyl 4-ethynyl-2-methoxybenzoate in green reaction media[6].

Materials:

  • Methyl 4-ethynyl-2-methoxybenzoate (Substrate)

  • Aryl Halide (Coupling Partner)

  • 2 wt% TPGS-750-M in HPLC-grade water

  • Triethylamine (Et₃N)

  • CataCXium A Pd G3 (Catalyst)

  • THF (Co-solvent, minimal)

Procedure & Causal Explanations:

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water. Causality: Degassing prevents oxidative homocoupling. The 2 wt% concentration is well above the critical micelle concentration (CMC), ensuring robust nanomicelle formation[6].

  • Reaction Assembly: To a dry reaction vial, add the aryl halide (1.0 equiv), Methyl 4-ethynyl-2-methoxybenzoate (1.1 equiv), and CataCXium A Pd G3 (0.3 - 1.0 mol%). Causality: A slight excess of the alkyne compensates for any trace side reactions, while the highly active G3 precatalyst ensures rapid oxidative addition without copper[6].

  • Solvent & Base Addition: Add 1.0 mL of the 2 wt% TPGS-750-M solution, followed by 150 µL of THF and Et₃N (3.0 equiv). Causality: THF acts as a coalescing co-solvent, marginally swelling the micelles to increase the free volume for the bulky ester/methoxy groups of the substrate. Et₃N serves as a homogeneous base that readily partitions into the micellar interface[6].

  • Reaction Execution: Stir vigorously (1000 rpm) at 45 °C for 12–24 hours. Causality: High shear stirring ensures a uniform emulsion, maximizing the statistical probability of substrate-catalyst interactions within the nanomicelles[6].

  • In-Process Validation: Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC at 254 nm. Validation Criteria: The reaction is complete when the peak corresponding to Methyl 4-ethynyl-2-methoxybenzoate plateaus or disappears, and a new, more lipophilic product peak emerges.

  • Product Isolation: Perform an "in-flask" extraction using a minimal amount of Ethyl Acetate (3 x 2 mL). Causality: The product extracts into the organic phase, while the TPGS-750-M remains in the aqueous phase, allowing the surfactant to be recycled for subsequent runs[4].

Decision Workflow: Optimizing Alkyne Solubility

SolubilityOptimization Start Solubility Issue: Methyl 4-ethynyl-2-methoxybenzoate GreenChem Is an aqueous / green chemistry protocol required? Start->GreenChem Micellar Micellar Catalysis Use 2 wt% TPGS-750-M in H2O (Nanomicelle encapsulation) GreenChem->Micellar  Yes   Organic Organic Solvent System (e.g., DMF, Toluene) GreenChem->Organic  No   BaseCheck Are you using an aqueous inorganic base? Organic->BaseCheck SaltingOut Salting-Out Effect Detected Substrate precipitates BaseCheck->SaltingOut  Yes (e.g., K2CO3)   OrgBase Switch to Organic Base (DABCO, Et3N) Maintains solubility BaseCheck->OrgBase  No (Homogeneous)   Thermo Thermomorphic Mode Heat to 135°C in DMF (Homogenizes system) SaltingOut->Thermo  Alternative Solution   SaltingOut->OrgBase  Preferred Solution  

Decision workflow for resolving hydrophobic alkyne solubility in cross-coupling reactions.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethynylbenzoates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in diagnosing and resolving common side reactions encountered during the synthesis of ethynylbenzoates.

The synthesis of ethynylbenzoates typically relies on the Sonogashira cross-coupling of a halo-benzoate (e.g., methyl 4-iodobenzoate) with a terminal alkyne (e.g., trimethylsilylacetylene, TMSA), often followed by a deprotection step[1]. While this is a robust carbon-carbon bond-forming reaction, the complex interplay of transition metal catalysts, bases, and sensitive ester functionalities can lead to frustrating byproduct formation.

This guide focuses on the mechanistic causality behind these failures and provides self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: I am observing a highly non-polar byproduct on my TLC that outcompetes my desired ethynylbenzoate. Mass spectrometry indicates a dimerized mass. How do I suppress this?

A1: You are observing the classic Glaser homocoupling byproduct (a 1,3-diyne)[1][2].

  • The Causality: In traditional Sonogashira couplings, a Copper(I) co-catalyst is used to form an intermediate copper acetylide, which transmetalates with the Palladium(II) complex. However, in the presence of trace oxygen, Cu(I) mediates the oxidative dimerization of the terminal alkyne[1][2].

  • The Solution:

    • Strict Anaerobic Conditions: Thoroughly degas all solvents using the freeze-pump-thaw method or prolonged argon sparging.

    • Copper-Free Protocols: The most definitive fix is to eliminate copper entirely. Modern protocols utilize Pd(0) catalysts paired with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3​ or XPhos). These ligands are sufficiently electron-donating to drive the transmetalation directly from the alkyne without needing a copper acetylide intermediate, completely shutting down the Glaser pathway[3].

Q2: My starting halo-benzoate is being consumed, but NMR shows I am recovering significant amounts of the unsubstituted benzoate (dehalogenation). What is causing this?

A2: Hydrodehalogenation is a competing reductive pathway that plagues many cross-coupling reactions[4].

  • The Causality: After the initial oxidative addition of Pd(0) into your halo-benzoate, the resulting Pd(II)-aryl intermediate is supposed to undergo transmetalation. However, if transmetalation is slow, the Pd(II) species can abstract a hydride from the solvent (e.g., THF, DMF) or the amine base (via β -hydride elimination). Subsequent reductive elimination yields the dehalogenated arene[4].

  • The Solution: Switch to strictly anhydrous, aprotic solvents. Avoid primary or secondary amines; instead, use bulky tertiary amines like diisopropylethylamine (DIPEA) or inorganic bases like Cs2​CO3​ , which cannot easily undergo β -hydride elimination[4]. Lowering the reaction temperature and using highly active ligands (like RuPhos) accelerates the desired transmetalation, kinetically outcompeting the hydride transfer.

Q3: I am synthesizing an ethyl ethynylbenzoate, but during the coupling or subsequent TMS-deprotection, I am isolating the carboxylic acid or a methyl ester byproduct. Why?

A3: You are suffering from ester hydrolysis (saponification) or transesterification [5].

  • The Causality: Sonogashira reactions require a base. If your solvent is not rigorously anhydrous, the base reacts with trace water to generate hydroxide ions, which readily hydrolyze the benzoate ester to the corresponding carboxylic acid[5]. Furthermore, if you use methanolic bases (e.g., K2​CO3​ in MeOH) to remove a TMS protecting group from an ethyl or propyl ethynylbenzoate, the methoxide will attack the ester carbonyl, causing transesterification to a methyl ester.

  • The Solution: Maintain strictly anhydrous conditions during coupling. For TMS deprotection of non-methyl esters, avoid alcoholic solvents. Instead, use Tetrabutylammonium fluoride (TBAF) in dry THF.

Part 2: Mechanistic Pathways & Workflows

To effectively troubleshoot, one must visualize the competing thermodynamic sinks in the reaction vessel.

G ArX Aryl Halide (Halo-benzoate) OxAdd Oxidative Addition Pd(II)-Aryl Intermediate ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet Target Pathway Hydride Hydride Transfer (from Solvent/Amine) OxAdd->Hydride Competing Pathway Alkyne Terminal Alkyne (e.g., TMSA) Alkyne->Transmet Glaser Glaser Homocoupling (Requires O2 + Cu) Alkyne->Glaser Cu Cu(I) Co-catalyst (Optional) Cu->Transmet Facilitates (Traditional) Cu->Glaser RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Ethynylbenzoate (Target Product) RedElim->Product Diyne Diyne Byproduct Glaser->Diyne Side Reaction Dehal Dehalogenated Arene (Byproduct) Hydride->Dehal Side Reaction

Caption: Mechanistic pathways in Sonogashira coupling highlighting target product vs. common byproducts.

Part 3: Quantitative Troubleshooting Matrix

Use the following table to rapidly identify and correct deviations in your quantitative yields.

Observed ByproductDiagnostic ToolPrimary CausalityOptimal Mitigation Strategy
1,3-Diyne GC-MS (Dimer Mass), TLC (Non-polar spot) Cu(I) + O2​ mediated Glaser homocouplingSwitch to Cu-free protocol; strict freeze-pump-thaw degassing.
Dehalogenated Arene NMR (Loss of substitution), GC-MSHydride transfer from amine/solventUse bulky inorganic bases ( Cs2​CO3​ ); lower temperature; use electron-rich ligands.
Carboxylic Acid LC-MS, NMR (Loss of ester alkyl peaks)Base-catalyzed hydrolysisEnsure strictly anhydrous solvents; avoid aqueous amine solutions.
Transesterified Ester NMR (New alkyl peaks, e.g., methyl instead of ethyl)Nucleophilic attack by alcoholic solventAvoid MeOH/EtOH during deprotection; use TBAF in THF.

Part 4: Validated Experimental Protocols

To guarantee reproducibility and bypass the aforementioned pitfalls, utilize the following self-validating protocols.

Protocol A: Copper-Free Sonogashira Coupling (Synthesis of TMS-Ethynylbenzoate)

This protocol eliminates the Glaser homocoupling pathway by omitting copper and utilizes an inorganic base to prevent amine-driven hydrodehalogenation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add methyl 4-iodobenzoate (1.0 equiv), PdCl2​(PPh3​)2​ (0.02 equiv, 2 mol%), and anhydrous Cs2​CO3​ (2.0 equiv) to the flask.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Alkyne Addition: Inject trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at 50 °C for 12 hours under a positive pressure of Argon. Monitor completion via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure TMS-protected ethynylbenzoate.

Workflow Step1 1. Reagent Prep Dry Solvents & Bases Step2 2. Degassing Argon Backfill Step1->Step2 Step3 3. Coupling Rxn Pd(II), Cs2CO3, 50°C Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Caption: Standard workflow for copper-free Sonogashira coupling to minimize byproduct formation.

Protocol B: Selective TMS Deprotection (Avoiding Transesterification)

This protocol uses fluoride-mediated cleavage to prevent base-catalyzed ester hydrolysis or transesterification.

  • Preparation: Dissolve the purified TMS-ethynylbenzoate (1.0 equiv) in anhydrous THF (0.1 M) in a round-bottom flask under Argon.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotection: Slowly add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes. The reaction is typically instantaneous.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate to yield the terminal ethynylbenzoate.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. Available at:[Link]

  • A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. MDPI. Available at:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. Available at:[Link]

  • Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry. PMC. Available at:[Link]

Sources

Improving the stability and storage conditions for Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability, Storage, and Troubleshooting for Methyl 4-ethynyl-2-methoxybenzoate

As a Senior Application Scientist, I frequently encounter researchers facing sudden yield drops or reproducibility issues when utilizing Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) [1]. This bifunctional building block—featuring both a terminal alkyne and a methyl ester—is highly valuable for Sonogashira cross-couplings and Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC). However, its structural features make it inherently vulnerable to three primary degradation pathways: oxidative homocoupling (Glaser coupling), ester hydrolysis, and photo-induced radical polymerization.

This technical guide provides a self-validating system for diagnosing degradation, implementing fail-safe storage protocols, and recovering compromised material.

Part 1: Data Presentation – Degradation & Storage Profiles

Understanding the causality behind compound degradation is the first step in prevention. The tables below summarize the quantitative and qualitative metrics associated with the stability of Methyl 4-ethynyl-2-methoxybenzoate.

Table 1: Quantitative Data on Degradation Triggers and Effects

Functional GroupVulnerabilityPrimary TriggerDegradation ProductAnalytical Signature (NMR/MS)
Terminal Alkyne Oxidative HomocouplingOxygen (O₂), Trace Cu/Fe1,3-Diyne DimerMS: [2M-2]⁺ (m/z ~378); NMR: Loss of alkyne proton (~3.2 ppm)
Methyl Ester HydrolysisMoisture (H₂O), Acid/BaseCarboxylic AcidNMR: Loss of -OCH₃ singlet (~3.9 ppm), broad -OH peak
Conjugated System Radical PolymerizationUV/Visible Light, HeatPolymeric NetworkInsolubility in organic solvents; dark brown/black discoloration

Table 2: Recommended Storage Conditions vs. Shelf Life

Storage ConditionAtmosphereContainerEstimated Shelf Life
Room Temp (20-25°C)AirClear Glass< 2 weeks (High risk of dimerization)
2-8°C (Fridge)AirAmber Glass1 - 3 months
-20°C (Freezer) Argon / N₂ Amber Glass + PTFE Seal > 12 months (Optimal)

Part 2: Troubleshooting Guides & FAQs

Q1: My compound turned from a pale solid/oil to a dark, insoluble material. What happened? A1: This is a hallmark of photo-induced radical polymerization or extensive oxidative Glaser coupling. The terminal alkyne is highly reactive. When exposed to UV/visible light or ambient heat, radical initiation occurs at the alkyne terminus, leading to a cross-linked polymeric network. Once polymerized, the material becomes insoluble in standard organic solvents (e.g., DCM, EtOAc) and cannot be easily recovered. Always store the compound in amber vials to block UV transmission.

Q2: During my Sonogashira coupling, my LC-MS shows a massive byproduct peak at m/z ~378 instead of my desired cross-coupled product. How do I prevent this? A2: You are observing the Glaser-Hay homocoupling dimer (1,3-diyne)[2]. The Sonogashira reaction relies on a palladium catalyst and a copper(I) co-catalyst. If trace oxygen is present in your reaction vessel or if your starting material was stored under air, the copper(I) is oxidized to copper(II), which rapidly catalyzes the dimerization of your terminal alkyne[3][4]. Causality & Fix: The dimerization consumes your starting material and poisons the catalytic cycle. To fix this:

  • Rigorously degas all solvents (Freeze-Pump-Thaw method).

  • Ensure your Methyl 4-ethynyl-2-methoxybenzoate is stored under Argon.

  • Consider using a "Copper-free" Sonogashira protocol if the alkyne remains prone to dimerization[3].

Q3: My ¹H-NMR shows the correct aromatic peaks, but the methyl ester singlet at ~3.9 ppm is missing, and there is a broad peak downfield. What went wrong? A3: Your compound has undergone ester hydrolysis, converting the methyl ester into a carboxylic acid. This occurs when the compound is exposed to atmospheric moisture over time. The ortho-methoxy group provides some steric shielding, but the ester remains susceptible to nucleophilic attack by water, especially if trace acidic or basic impurities are present in your storage environment. Store the compound in a desiccator to prevent moisture ingress.

Part 3: Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow Objective: Establish a self-validating storage system to prevent oxidation and hydrolysis.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove residual moisture. Cool them in a vacuum desiccator.

  • Transfer: Move the bulk bottle of Methyl 4-ethynyl-2-methoxybenzoate into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the compound into single-use aliquots (e.g., 50–100 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during daily use, validating the integrity of untouched vials.

  • Sealing: Cap tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Remove from the glovebox and immediately store at -20°C in a secondary container containing active indicating silica gel (desiccant).

Protocol 2: Purification of Degraded Material (Silica Gel Chromatography) Objective: Recover intact monomer from a partially dimerized/hydrolyzed batch.

  • Dissolution: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If insoluble black particulates remain (polymers), filter the solution through a tightly packed Celite plug.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Loading & Elution: Load the filtrate onto the column. Elute using a gradient of 10% to 20% Ethyl Acetate in Hexanes.

  • Fractionation: The intact monomer (Methyl 4-ethynyl-2-methoxybenzoate) will elute first (Rf ~ 0.25 in 50% DCM/Hexanes). The highly polar carboxylic acid byproduct will remain on the baseline, and the non-polar dimer will elute differently depending on the exact solvent system.

  • Concentration: Pool the monomer fractions and concentrate in vacuo below 30°C to prevent thermal degradation. Immediately backfill the flask with Argon.

Part 4: Visualizations

G Compound Methyl 4-ethynyl-2-methoxybenzoate (Intact Compound) O2 Oxygen (O2) + Trace Metals (Cu) Compound->O2 H2O Atmospheric Moisture (H2O) Compound->H2O Light UV / Visible Light & Heat Compound->Light Dimer 1,3-Diyne Dimer (Glaser Homocoupling) O2->Dimer Oxidative Stress Acid Carboxylic Acid (Ester Hydrolysis) H2O->Acid Nucleophilic Attack Polymer Insoluble Dark Residue (Polymerization) Light->Polymer Radical Initiation

Figure 1: Primary degradation pathways of Methyl 4-ethynyl-2-methoxybenzoate and their triggers.

G Start Receive Compound Glovebox Transfer to Glovebox (Ar/N2) Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE & Parafilm Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store

Figure 2: Fail-safe inert handling and storage workflow to maximize compound shelf life.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

Sonogashira Coupling Technical Support Center: Catalyst Deactivation & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Sonogashira cross-coupling. While this transformation is a cornerstone of carbon-carbon bond formation 1, applying it to complex, sterically hindered, or electronically deactivated aryl halides frequently leads to catastrophic catalyst failure.

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we dissect the mechanistic causality behind catalyst deactivation, provide diagnostic workflows, and establish self-validating protocols to ensure your catalytic cycle remains robust.

Mechanistic Pathways of Catalyst Deactivation

To troubleshoot effectively, you must understand why your catalyst dies. The active species in a Sonogashira coupling is a highly reactive, electron-rich Pd(0) complex. Deactivation is almost always a kinetic problem: if the productive steps of the catalytic cycle are slower than the degradation pathways, the catalyst is destroyed.

  • Palladium Black Formation: The precipitation of a black, insoluble solid indicates the irreversible aggregation of Pd(0) [[2]](). This occurs when the oxidative addition of the aryl halide is too slow (often due to steric hindrance or the use of unreactive aryl chlorides), leaving the Pd(0) species exposed and prone to clustering 3.

  • Glaser Homocoupling (The Copper Problem): Copper(I) co-catalysts are used to accelerate transmetalation. However, in the presence of trace oxygen, the copper acetylide intermediate undergoes oxidative dimerization to form a symmetrical diyne 4. This not only consumes your alkyne but generates reactive oxygen species that oxidize phosphine ligands, stripping the palladium of its protective coordination sphere 5.

Mechanism Pd_Pre Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd_0 Mono-ligated Pd(0) Active Catalyst Pd_Pre->Pd_0 Mild Base Activation Ox_Add Pd(II) Aryl Complex (Post-Oxidative Addition) Pd_0->Ox_Add Aryl Halide (Fast) Pd_Black Palladium Black (Irreversible Deactivation) Pd_0->Pd_Black Slow Ox. Add. (Steric Hindrance) Pd_0->Pd_Black Ligand Oxidation (O₂) Product Cross-Coupled Product + Regenerated Pd(0) Ox_Add->Product Alkyne + Base (Transmetalation) Glaser Glaser Homocoupling (Cu-Mediated) Glaser->Pd_Black Oxidant Generation Product->Pd_0 Catalytic Cycle

Catalytic cycle of Sonogashira coupling highlighting off-cycle deactivation pathways.

Troubleshooting FAQs & Diagnostic Logic

Q1: My reaction mixture turns black within 15 minutes, and the yield is <10%. What is the exact causality and how do I fix it? A1: The black precipitate is palladium black, indicating that your Pd(0) catalyst has decomposed before it could react with your substrate [[2]](). This is typically caused by a slow oxidative addition step relative to the rate of catalyst aggregation. Solution: Switch to a catalyst system that accelerates oxidative addition and stabilizes Pd(0). Buchwald precatalysts (e.g., XPhos Pd G3) are highly recommended 6. The patented aminobiphenyl scaffold ensures the rapid, quantitative generation of a highly active, mono-ligated Pd(0) species that efficiently inserts even into sterically hindered aryl chlorides [[6]]().

Q2: I am observing significant amounts of a symmetrical diyne byproduct. How does this affect my catalyst and how can I eliminate it? A2: You are observing Glaser homocoupling. The copper(I) acetylide intermediate is undergoing oxidative dimerization due to the presence of trace oxygen 4. This side reaction depletes your alkyne and degrades the palladium catalyst via ligand oxidation. Solution: First, ensure rigorous anaerobic conditions by utilizing the freeze-pump-thaw degassing method 4. If the issue persists, transition to a copper-free Sonogashira protocol, which completely circumvents the Glaser coupling pathway [[1]]().

Q3: I am scaling up a reaction, but batch-to-batch variability is high due to air sensitivity. Are there scalable alternatives? A3: Yes. Recent advancements in continuous-flow chemistry have demonstrated that separating the palladium and copper catalysts into two distinct feed streams prevents rapid Pd-black formation 7. This allows for homogeneous, room-temperature couplings even under aerobic conditions 7.

Troubleshooting Start Reaction Stalls / Low Yield Check_Color Is the mixture turning black? Start->Check_Color Pd_Black Yes: Pd Black Formation Check_Color->Pd_Black Yes Check_Diyne No: Check for Diyne Byproduct Check_Color->Check_Diyne No Sol_Black Action: Use Buchwald Precatalyst (e.g., XPhos Pd G3) Pd_Black->Sol_Black Glaser_Issue High Diyne: Glaser Coupling Check_Diyne->Glaser_Issue Yes Steric_Issue No Diyne: Substrate Poisoning Check_Diyne->Steric_Issue No Sol_Glaser Action: Rigorous Degassing or Copper-Free Protocol Glaser_Issue->Sol_Glaser Sol_Steric Action: Increase Temp or Change Base (e.g., Cs₂CO₃) Steric_Issue->Sol_Steric

Diagnostic workflow for identifying and resolving Sonogashira coupling failures.

Quantitative Data: Catalyst System Comparison

To prevent deactivation, selecting the correct catalyst system based on your substrate's electronic and steric profile is critical.

Catalyst / Ligand SystemCopper Co-CatalystOxidative Addition RateResistance to Pd BlackOptimal Substrate Profile
Pd(PPh₃)₄ + CuI RequiredSlowLowUnhindered aryl iodides
PdCl₂(dppf) + CuI RequiredModerateModerate1,1-dibromoalkenes 5
XPhos Pd G3 Not RequiredVery FastHighHindered aryl chlorides/bromides
Pd(OAc)₂ + CuI (Flow) Separated FeedsFastVery HighScalable aerobic batches 7

Self-Validating Experimental Protocol

Copper-Free Sonogashira Coupling using Buchwald Precatalysts

Causality: By utilizing XPhos Pd G3, we generate the active L1Pd(0) species rapidly under mild basic conditions, bypassing the need for copper and eliminating Glaser homocoupling .

Validation Checkpoints (The Self-Validating System): Before committing precious advanced intermediates, run a parallel positive control using 4-iodotoluene and phenylacetylene.

  • Checkpoint 1 (Reagent Integrity): If the control fails to reach >95% conversion, your precatalyst is degraded or your base is wet.

  • Checkpoint 2 (Degassing Integrity): Monitor the control via GC-MS. If you observe >5% 1,4-diphenylbuta-1,3-diyne (Glaser product), your degassing technique has failed.

  • Checkpoint 3 (Substrate Integrity): If the control succeeds but your target substrate fails, the issue is intrinsic to your substrate (e.g., steric hindrance or heteroatom chelation).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried Schlenk flask with the substituted aryl halide (1.0 equiv), XPhos Pd G3 (2-5 mol%) 6, and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add rigorously degassed THF (0.2 M). Critical Step: Degassing must be performed via 3 consecutive cycles of freeze-pump-thaw to ensure absolute removal of dissolved oxygen 4.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is highly reactive or prone to homocoupling, add it slowly via a syringe pump over 2 hours to maintain a low instantaneous concentration 4.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the disappearance of the aryl halide via TLC or GC-MS.

  • Workup: Quench the reaction with deionized water, extract with Ethyl Acetate (3x), and filter the combined organic layers through a short pad of Celite to remove inorganic salts and trace palladium residues.

Sources

Refining workup procedures for click chemistry reactions involving Methyl 4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the nuances of isolating delicate click chemistry products. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction, but workup procedures must be strictly tailored to the substrate's electronic and structural properties.

This guide is engineered specifically for workflows involving Methyl 4-ethynyl-2-methoxybenzoate . We will deconstruct the mechanistic challenges of this molecule and provide self-validating protocols to ensure high-purity, copper-free isolation without compromising the integrity of your product.

Mechanistic Context: The Chelation Trap & Ester Sensitivity

When Methyl 4-ethynyl-2-methoxybenzoate undergoes a CuAAC reaction, the terminal alkyne is converted into a 1,4-disubstituted 1,2,3-triazole[1]. While the cycloaddition itself is highly efficient, the resulting product presents a severe post-reaction challenge:

  • The Chelation Trap: The newly formed triazole ring, combined with the ortho-methoxy oxygen, creates a potent multidentate chelating pocket. This structural motif strongly sequesters the Cu(I)/Cu(II) catalyst, pulling it into the organic phase and resulting in a persistent green or blue tint in the crude product.

  • Ester Sensitivity: Standard CuAAC workups often rely on aggressive washes with ammonium hydroxide ( NH4​OH ) to form soluble [Cu(NH3​)4​]2+ complexes. However, the methyl ester moiety on this specific substrate is highly susceptible to nucleophilic attack. Exposure to concentrated ammonia will cause aminolysis (converting the ester to an amide), while strong bases (like NaOH ) will trigger saponification.

To preserve the methyl ester while breaking the copper-triazole complex, we must rely on thermodynamically favored, pH-controlled chelation or solid-phase scavenging.

Troubleshooting & FAQs

Q: My isolated triazole product is green. How do I remove the trapped copper without hydrolyzing the ester? A: The discoloration indicates Cu(II) coordination. You must bypass ammoniacal washes and instead use a 2[2]. EDTA forms a highly stable, water-soluble chelate with copper, pulling it into the aqueous phase without degrading the ester[3].

Q: Why is controlling the pH of the EDTA wash to exactly 8 so critical? A: Causality lies in EDTA's four carboxylic acid groups ( pKa​ values ranging from 2.0 to 10.2). At pH < 7, EDTA is heavily protonated, which drastically reduces its aqueous solubility and its thermodynamic ability to out-compete the triazole for copper ions. At pH > 9, the hydroxide concentration is high enough to risk hydrolyzing your methyl benzoate ester. A pH of 8 is the thermodynamic sweet spot, ensuring optimal deprotonation for copper chelation while protecting your functional groups.

Q: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them? A: Emulsions in CuAAC workups are typically caused by amphiphilic copper-polymeric species or unreacted sodium ascorbate byproducts. To resolve this:

  • Filter the crude biphasic mixture through a short pad of Celite before phase separation.

  • Add brine to the aqueous layer. This increases the ionic strength, decreasing the solubility of organic compounds in the water phase and forcing phase separation[2],[4].

Q: Can I skip extraction and just run the crude mixture through a silica plug? A: It is highly discouraged. Triazole-bound copper complexes often streak heavily through standard silica gel, contaminating your final fractions[5]. Copper must be chemically sequestered prior to chromatography.

Quantitative Data: Copper Removal Strategies

To aid in your experimental design, the following table summarizes the efficacy and substrate compatibility of standard copper removal techniques specifically applied to ester-containing triazoles.

Copper Removal MethodReagents UsedEfficiencyEster CompatibilityPrimary Drawback / Causality
Chelation Wash 0.1–0.5 M EDTA (pH 8)HighExcellent Requires multiple washes; pH must be strictly controlled to prevent ester hydrolysis[2],.
Solid Scavenger Thiourea or Trisamine ResinVery HighExcellent Higher material cost; requires incubation time for complete metal sequestration[2],[5].
Ammoniacal Wash NH4​OH / NH4​Cl bufferHighPoor High risk of aminolysis, converting the methyl ester into an amide byproduct.
Chromatography Standard Silica GelModerateGoodCopper complexes streak through the column, failing to yield analytical-grade purity[5].

Experimental Workflows & Protocols

Logical Decision Tree

CuAAC_Workup A Crude CuAAC Mixture (Triazole + Cu Catalyst) B Assess Substrate Sensitivity (Methyl Ester Present?) A->B C Standard NH4OH Wash (High Risk of Aminolysis) B->C No D Mild EDTA Wash (pH 8) or Scavenger Resin B->D Yes E Liquid-Liquid Extraction (EtOAc / Aqueous EDTA) D->E Option 1 F Solid-Phase Scavenging (Thiourea/Trisamine Resin) D->F Option 2 G Dry over Na2SO4 & Filter E->G H Filter Resin & Concentrate F->H I Pure Triazole Product (Copper-Free) G->I H->I

Caption: Logical decision tree for CuAAC workup and copper removal strategies.

Protocol A: Mild EDTA Chelation Workup (Liquid-Liquid Extraction)

Use this protocol for scalable, cost-effective copper removal.

  • Dilution: Dilute the crude reaction mixture with 10 volumes of a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane) and transfer to a separatory funnel[2].

  • Chelation: Add an equal volume of 0.5 M aqueous EDTA solution. Crucial: Ensure the EDTA solution is strictly buffered to pH 8 using NaOH prior to addition[2],.

  • Agitation: Shake vigorously for 1-2 minutes. Vent frequently.

  • Phase Separation: Allow the layers to separate.

    • Validation Check: The aqueous layer will turn blue or green as the [Cu(EDTA)]2− complex forms, visually confirming copper extraction[2].

  • Repetition: Drain the aqueous layer. Repeat the EDTA wash (Steps 2-4) 2 to 3 more times.

    • Validation Check: The system is self-validating; continue washing until the aqueous layer remains completely colorless[4].

  • Final Wash: Wash the organic layer once with an equal volume of deionized water, followed by an equal volume of brine to remove residual EDTA salts and break any micro-emulsions[2],[4].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude, copper-free triazole[4].

Protocol B: Solid-Supported Scavenger Purification

Use this protocol for highly sensitive downstream biological assays where trace copper (<10 ppm) is unacceptable.

  • Dissolution: Concentrate the crude CuAAC reaction mixture to dryness and re-dissolve the residue in a suitable organic solvent (e.g., THF or DCM)[2].

  • Resin Addition: Add a functionalized solid-supported scavenger (e.g., 2 or 5) at 3 to 5 equivalents relative to the initial copper catalyst load[2],[5].

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours.

    • Validation Check: The resin beads will visually darken (turning dark green or brown) as they sequester the copper from the solution[2].

  • Filtration: Filter the mixture through a sintered glass funnel (or a short pad of Celite) to remove the copper-loaded resin[2].

  • Recovery: Wash the collected resin bed with a small volume of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo[2].

References

  • [3] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience. 3

  • [2] Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction. Benchchem.2

  • [1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm. 1

  • Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. MDPI.

  • [4] Side products in benzyl azide click chemistry reactions. Benchchem. 4

  • [5] Capsules for Automated Azide–Alkyne Click Reactions. Organic Letters - ACS Publications. 5

Sources

Validation & Comparative

Comparing the reactivity of Methyl 4-ethynyl-2-methoxybenzoate with other terminal alkynes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of Methyl 4-ethynyl-2-methoxybenzoate (MEMB) reveals a highly specialized terminal alkyne whose reactivity is strictly governed by the "push-pull" electronic effects of its aromatic substituents. For researchers and drug development professionals, understanding these electronic nuances is critical for optimizing catalytic cycles, minimizing side reactions, and maximizing yields in complex molecular assemblies.

This guide objectively compares the reactivity of MEMB against standard terminal alkynes, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Mechanistic Causality: The Push-Pull Electronic System

The unique reactivity profile of Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6)[1] is dictated by the precise positioning of its functional groups relative to the terminal alkyne at the C4 position:

  • Para-Ester (-COOMe at C1): Exerts a strong electron-withdrawing resonance (-R) and inductive (-I) effect. This significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the alkyne.

  • Meta-Methoxy (-OMe at C2): While methoxy groups are typically electron-donating via resonance (+R), this effect is directed to the ortho and para positions (C1, C3, C5). Relative to the C4 alkyne, the methoxy group sits at the meta position, meaning its electron-withdrawing inductive effect (-I) dominates the local electronic environment.

The Result: The synergistic combination of these substituents creates a highly electron-deficient terminal alkyne. This lowered LUMO accelerates nucleophilic attacks (such as in click chemistry), while the increased acidity of the acetylenic proton facilitates the rapid formation of metal-acetylide intermediates.

ElectronicEffects Ester Para-Ester (-COOMe) Strong -R, -I Effect Alkyne Terminal Alkyne (-C≡CH) Electron-Deficient Ester->Alkyne Lowers LUMO Methoxy Meta-Methoxy (-OMe) Inductive -I Effect Methoxy->Alkyne Increases Acidity Reactivity Reactivity Profile - Fast CuAAC - Rapid Cu-Acetylide Alkyne->Reactivity Synergistic Activation

Electronic substituent effects activating the terminal alkyne in Methyl 4-ethynyl-2-methoxybenzoate.

Comparative Reactivity Profiling

To objectively evaluate MEMB, we must benchmark it against other common terminal alkynes. As demonstrated in studies on the2[2], electron-deficient aryl alkynes occupy a "sweet spot." They offer the kinetic acceleration of aliphatic propiolates without the severe risk of unwanted Michael addition side-reactions.

Table 1: Quantitative & Qualitative Comparison of Terminal Alkynes

SubstrateElectronic NatureRelative CuAAC KineticsSonogashira TransmetalationMichael Addition Risk
Methyl 4-ethynyl-2-methoxybenzoate Highly Electron-Deficient ArylVery Fast Rapid Low-Moderate
Phenylacetylene Neutral ArylBaselineStandardNone
4-Ethynylanisole Electron-Rich ArylSlowSlowNone
Ethyl Propiolate Electron-Deficient AliphaticUltra-FastN/A (Prone to degradation)High

Data Synthesis: MEMB outperforms standard phenylacetylene in both cycloaddition and cross-coupling rates. In palladium-catalyzed carbonylative Sonogashira couplings, 3[3] compared to their electron-rich counterparts.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the specific electronic properties of MEMB are leveraged correctly while mitigating its inherent risks (such as oxidative homocoupling).

Protocol 1: High-Efficiency CuAAC (Click Chemistry) Workflow

Objective: Exploit the lowered LUMO of MEMB to achieve rapid triazole formation at low catalyst loadings. Causality: The electron-withdrawing ester accelerates the rate-determining nucleophilic attack of the copper-azide complex onto the alkyne.

  • Substrate Preparation: Dissolve equimolar amounts of MEMB (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Generation: Add 5 mol% CuSO₄·5H₂O, followed immediately by 10 mol% sodium ascorbate.

    • Mechanistic Note: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is critical; pre-formed Cu(I) salts often disproportionate or oxidize, which would lead to alkyne degradation.

  • Reaction & Self-Validation: Stir vigorously at room temperature. Due to MEMB's activation, the reaction typically reaches >95% conversion within 15–30 minutes.

    • Validation Step: Withdraw a 10 µL aliquot at 15 minutes. Quench immediately with an excess of EDTA (to chelate and strip copper, halting the reaction). Analyze via LC-MS to confirm the disappearance of the MEMB peak (m/z ~190). If the peak persists, verify the active Cu(I) state by adding an additional 2 mol% sodium ascorbate.

Protocol 2: High-Fidelity Sonogashira Cross-Coupling

Objective: Maximize cross-coupling yields while strictly suppressing Glaser homocoupling. Causality: The enhanced acidity of MEMB drives the rapid formation of the copper acetylide intermediate. As noted in studies on the 4[4], the resting state for electron-deficient alkynes is often the alkenyl copper intermediate, making transmetalation highly efficient. However, this same acidity makes MEMB highly susceptible to oxidative homocoupling if oxygen is present.

  • Rigorous Degassing (The Critical Control): Dissolve MEMB (1.1 eq) and the aryl halide (1.0 eq) in anhydrous THF/Et₃N (1:1 v/v). Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Validation Step: The absolute exclusion of oxygen is the only way to validate the fidelity of this reaction. Purging with inert gas is insufficient for highly acidic alkynes like MEMB; freeze-pump-thaw is mandatory.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (2 mol%) and CuI (1 mol%).

  • Coupling Execution: Heat the reaction to 50°C. The reaction will proceed significantly faster than a standard phenylacetylene coupling. Monitor via TLC until the aryl halide is consumed.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts, concentrate in vacuo, and purify via flash column chromatography.

Sonogashira Start Aryl Halide + MEMB Alkyne Degas Rigorous Degassing (Argon) *Prevents Glaser Coupling* Start->Degas Cat Add Pd(PPh3)4 / CuI / Et3N Degas->Cat Transmetalation Rapid Transmetalation (Driven by acidic alkyne) Cat->Transmetalation Product Internal Alkyne Product Transmetalation->Product

Optimized Sonogashira coupling workflow emphasizing the rapid transmetalation step.

References

  • Sigma-Aldrich Product Catalog: Methyl 4-ethynyl-2-methoxybenzoate. Sigma-Aldrich. 1[1]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, ACS Publications. 2[2]

  • A direct route to ynones: Pd-catalyzed Sonogashira carbonylative coupling of ethers with alkynes via C–O cleavage. RSC Publishing. 3[3]

  • Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes. PMC / National Institutes of Health. 4[4]

Sources

Methyl 4-ethynyl-2-methoxybenzoate vs. other alkyne tags for protein labeling efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protein Labeling: Evaluating Methyl 4-ethynyl-2-methoxybenzoate and Electron-Deficient Aryl Alkynes in Bioorthogonal Chemistry

The rapid evolution of bioorthogonal chemistry has positioned the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as the gold standard for protein labeling. However, the efficiency, fidelity, and biological compatibility of this reaction are heavily dictated by the choice of the alkyne tag.

As researchers push toward lower catalyst loadings to preserve protein integrity, standard aliphatic alkynes often fall short in reaction kinetics. This guide provides an in-depth comparative analysis of Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) —a highly optimized electron-deficient aryl alkyne—against traditional aliphatic alkynes and strained cyclooctynes, detailing the mechanistic causality behind its superior labeling efficiency.

Mechanistic Causality: The Chemistry of Alkyne Activation

To understand why Methyl 4-ethynyl-2-methoxybenzoate outperforms standard tags in specific proteomic applications, we must examine the molecular orbital dynamics of the CuAAC reaction.

The rate-determining step in CuAAC is the formation of the metallacycle intermediate following the coordination of the azide to the copper-acetylide complex[1]. The activation energy of this step is directly correlated to the energy level of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).

The Electronic Advantage of Methyl 4-ethynyl-2-methoxybenzoate: Unlike unactivated aliphatic alkynes (e.g., propargylglycine), Methyl 4-ethynyl-2-methoxybenzoate features an ethynyl group directly conjugated to an aromatic ring.

  • Resonance Withdrawal: The ester group (-COOCH₃) situated para to the ethynyl moiety acts as a strong electron-withdrawing group via resonance.

  • Inductive Withdrawal: The methoxy group (-OCH₃) situated meta to the ethynyl moiety further withdraws electron density inductively.

This dual electron-withdrawing effect significantly lowers the LUMO of the terminal alkyne[2]. A lowered LUMO increases the electrophilicity of the alkyne, accelerating the nucleophilic attack by the azide. Consequently, this aryl alkyne achieves rapid reaction kinetics even at drastically reduced Cu(I) catalyst concentrations, mitigating copper-induced protein degradation and reactive oxygen species (ROS) generation[1].

G Azide Azide-Modified Protein Intermediate Cu-Acetylide Intermediate (Lowered LUMO) Azide->Intermediate Alkyne Methyl 4-ethynyl- 2-methoxybenzoate Alkyne->Intermediate Cu Cu(I) Catalyst (Low Loading) Cu->Intermediate Product 1,4-Triazole Labeled Protein Intermediate->Product

Figure 1: Mechanistic pathway of CuAAC utilizing an electron-deficient aryl alkyne.

Comparative Performance Analysis

When selecting an alkyne tag for protein labeling, researchers must balance reaction speed, steric footprint, and bioorthogonality (avoidance of background side-reactions).

While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing cyclooctynes (like DBCO or BCN) eliminates copper entirely, these bulky, hydrophobic rings can induce protein aggregation and are notorious for non-specific thiol-yne addition with endogenous cysteine residues[3]. Conversely, highly activated linear alkynes like propiolamides react incredibly fast but act as potent Michael acceptors, destroying bioorthogonality[2].

Methyl 4-ethynyl-2-methoxybenzoate occupies the "Goldilocks zone." The aryl ring provides enough steric shielding to prevent uncatalyzed Michael addition with thiols, while the electron-withdrawing groups ensure rapid CuAAC kinetics[2][4].

Table 1: Quantitative Comparison of Alkyne Tags for Protein Labeling
FeatureMethyl 4-ethynyl-2-methoxybenzoateAliphatic Alkynes (Propargyl)Cyclooctynes (DBCO/BCN)Propiolamides
Electronic Nature Electron-Deficient ArylUnactivated AliphaticStrained AliphaticHighly Electron-Deficient
Reaction Kinetics FastStandardFast (SPAAC)Extremely Fast
Catalyst Requirement Low Cu(I) loading (10-50 µM)High Cu(I) loading (1-2 mM)Copper-FreeLow Cu(I) loading
Steric Footprint Moderate (MW ~190)Minimal (MW ~39)Massive (MW >275)Minimal
Bioorthogonality High (Low thiol reactivity)Very HighModerate (Thiol-yne background)Low (High Michael addition)

Self-Validating Experimental Protocol: CuAAC Protein Labeling

To ensure scientific integrity, any protein labeling workflow must be a self-validating system . The following protocol utilizes Methyl 4-ethynyl-2-methoxybenzoate (conjugated to a reporter fluorophore or biotin) and incorporates mandatory internal controls to differentiate true CuAAC labeling from non-specific hydrophobic binding or uncatalyzed side reactions.

Protocol S1 1. Metabolic Labeling (Azide Incorporation) S2 2. Cell Lysis & Protein Normalization S1->S2 S3 3. Self-Validating CuAAC Matrix (Full Rxn, No-Cu, No-Azide) S2->S3 S4 4. Quenching & Protein Precipitation S3->S4 S5 5. Downstream Analysis (In-Gel Fluorescence / LC-MS) S4->S5

Figure 2: Self-validating experimental workflow for bioorthogonal protein labeling.

Step-by-Step Methodology

Phase 1: Preparation & Lysis

  • Metabolically label target cells with an azide-bearing precursor (e.g., Azidohomoalanine, AHA) for 4–24 hours. Maintain a parallel culture without AHA as a negative control.

  • Lyse cells using a compatible buffer (e.g., 1% NP-40 in 50 mM HEPES, pH 7.4). Crucial: Avoid primary amine buffers like Tris, as they coordinate copper and inhibit CuAAC.

  • Normalize protein concentrations across all lysates to 2 mg/mL using a BCA assay.

Phase 2: The Self-Validating CuAAC Matrix Set up the following four reaction tubes to isolate the variables of causality:

  • Tube A (Experimental): Azide-Lysate + Alkyne Tag + Cu(I) Catalyst.

  • Tube B (No-Copper Control): Azide-Lysate + Alkyne Tag + Buffer (No Cu). (Validates that labeling requires catalysis and isn't a result of uncatalyzed thiol-yne addition).

  • Tube C (No-Azide Control): Unlabeled-Lysate + Alkyne Tag + Cu(I) Catalyst. (Validates that the aryl alkyne is not non-specifically sticking to hydrophobic protein pockets).

  • Tube D (Competitor Control): Azide-Lysate + Alkyne Tag + Cu(I) Catalyst + 10x excess free Azide. (Validates the chemical specificity of the click handle).

Phase 3: Reaction Execution

  • To each tube, add the Methyl 4-ethynyl-2-methoxybenzoate tag to a final concentration of 25 µM.

  • Prepare the Catalyst Premix: Mix CuSO₄ and THPTA (ligand) in a 1:5 molar ratio. The ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation.

  • Add the Catalyst Premix to Tubes A, C, and D (Final Cu concentration: 50 µM).

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 2.5 mM) to reduce Cu(II) to active Cu(I).

  • Incubate at room temperature for 1 hour in the dark with gentle agitation.

Phase 4: Quenching and Readout

  • Quench the reactions by adding EDTA (final concentration 10 mM) to chelate the copper.

  • Precipitate proteins using the Methanol/Chloroform extraction method to remove all unreacted alkyne tags.

  • Resuspend the protein pellet in 1x SDS sample buffer and resolve via SDS-PAGE. Analyze via in-gel fluorescence scanning or proceed to streptavidin enrichment for LC-MS/MS.

References

  • Bioconjugate Chemistry (ACS). "Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition". Bioconjugate Chem. 2013. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne". J. Org. Chem. 2015. Available at:[Link]

  • PMC - NIH. "Role of Cytochrome P450 Hydroxylase in the Decreased Accumulation of Vitamin E in Muscle from Turkeys Compared to that from Chickens". J Agric Food Chem. 2020. Available at:[Link]

Sources

Alternative reagents to Methyl 4-ethynyl-2-methoxybenzoate for bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

The Catalyst Problem: Moving Beyond Methyl 4-ethynyl-2-methoxybenzoate

Methyl 4-ethynyl-2-methoxybenzoate is a highly functionalized terminal alkyne traditionally employed in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). From a mechanistic standpoint, the electron-donating methoxy group and the electron-withdrawing ester group work in tandem to modulate the electron density of the alkyne, making it an excellent candidate for highly regioselective triazole formation. However, the fundamental limitation of this reagent lies not in its structure, but in its dependency on a copper(I) catalyst.

In live-cell imaging, in vivo proteomics, and therapeutic bioconjugation, the introduction of Cu(I) generates reactive oxygen species (ROS) that induce severe cytotoxicity and oxidative degradation of sensitive biomolecules1[1]. As a result, modern bioconjugation workflows are rapidly transitioning toward copper-free alternatives. This guide provides an objective, data-driven comparison of the leading alternative paradigms: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions 2[2].

Pathways A Bioconjugation Reagents B CuAAC (Terminal Alkynes) A->B Cu(I) Dependent C SPAAC (Strained Alkynes) A->C Copper-Free D IEDDA (Dienes/Dienophiles) A->D Ultra-Fast E Methyl 4-ethynyl- 2-methoxybenzoate B->E F DBCO / BCN C->F G Tetrazine / TCO D->G

Caption: Logical relationships of bioconjugation paradigms and reagent alternatives.

Quantitative Performance Comparison

When replacing a terminal alkyne, the selection of an alternative reagent hinges on three critical parameters: reaction kinetics (quantified by the second-order rate constant, k2​ ), biocompatibility, and stability in complex biological matrices (particularly against thiol-containing nucleophiles like glutathione).

Reagent ClassRepresentative ReagentReaction ParadigmApprox. Rate Constant ( k2​ , M−1s−1 )BiocompatibilityThiol (GSH) Stability
Terminal Alkyne Methyl 4-ethynyl-2-methoxybenzoateCuAAC10 - 100 (Requires Cu)Low (Cu-toxicity)High
Strained Alkyne DBCOSPAAC0.1 - 1.0HighModerate
Strained Alkyne BCNSPAAC0.05 - 0.3HighHigh
Dienophile TCOIEDDA1,000 - 100,000HighModerate to High

Deep Dive: Mechanistic Causality of SPAAC Alternatives

To eliminate copper, SPAAC utilizes the inherent ring strain of cyclooctynes to lower the activation energy required for the [3+2] cycloaddition with azides3[3]. The two most prominent alternatives to terminal alkynes are DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne) .

1. The DBCO Advantage: Kinetic Superiority with Aliphatic Azides DBCO incorporates two benzene rings fused to the cyclooctyne backbone. This benzannulation significantly increases the ring strain, making DBCO highly electrophilic. Consequently, DBCO exhibits faster reaction kinetics with standard aliphatic azides compared to BCN3[3]. However, this electrophilicity comes at a cost: DBCO is susceptible to nucleophilic attack by thiols like glutathione (GSH), which is abundant in the intracellular environment 4[4].

2. The BCN Advantage: Stability and Aromatic Azide Synergy BCN lacks the bulky aromatic rings of DBCO, resulting in a smaller footprint and lower lipophilicity. Crucially, BCN demonstrates vastly superior stability in reducing environments; experimental data shows BCN has a half-life of ~6 hours in the presence of GSH, compared to just 71 minutes for DBCO4[4]. Furthermore, while DBCO is faster with aliphatic azides, BCN reacts up to 6 times faster than DBCO when paired with aromatic azides. This is driven by an inverse-electron demand mechanism controlled by the interaction between the HOMO of BCN and the LUMO of the electron-poor aromatic azide 5[5].

Deep Dive: IEDDA for Ultra-Fast Kinetics

If the application requires labeling at low micromolar concentrations or real-time in vivo tracking, SPAAC kinetics ( ∼1.0M−1s−1 ) are often too slow. In these scenarios, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and trans-cyclooctene (TCO) is the optimal alternative. The non-metal nature and physiological pH compatibility make IEDDA incredibly cell-friendly, while its superfast kinetics (up to 10,000-fold faster than SPAAC) ensure near-instantaneous conjugation without the need for toxic catalysts 6[6].

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively compare the performance of a chosen alternative (e.g., DBCO) against your existing Methyl 4-ethynyl-2-methoxybenzoate workflows, you must establish the reaction rate. The following protocol utilizes pseudo-first-order conditions to simplify kinetic extraction, incorporating internal controls to ensure data integrity3[3].

Rationale for Pseudo-First-Order Conditions: By maintaining the azide in a massive excess (at least 10-fold), its concentration remains effectively constant throughout the reaction. This reduces the complex second-order rate equation to a simple first-order exponential decay, allowing for highly accurate determination of the observed rate constant ( kobs​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of your target azide and the strained alkyne (e.g., DBCO) in anhydrous DMSO.

  • Buffer Equilibration: In a quartz cuvette, dilute the azide to a final concentration of 100 µM in PBS (pH 7.4) at 25°C.

  • Reaction Initiation: Spike the strained alkyne into the cuvette to a final concentration of 10 µM. Mix rapidly by inversion.

  • Spectroscopic Monitoring: Immediately monitor the decay of the alkyne's characteristic absorbance peak (e.g., ~305 nm for DBCO) using a UV-Vis spectrophotometer.

  • Self-Validation (Critical Step): Run a parallel control containing 10 µM of the alkyne in PBS without the azide. If the absorbance decays in this control, the alkyne is degrading via solvent hydrolysis or impurities. This baseline drift must be subtracted from your reaction data to prevent artificially inflated rate calculations.

  • Data Analysis: Fit the baseline-corrected absorbance data to the first-order exponential equation A(t)=A0​e−kobs​t . Finally, calculate the true second-order rate constant using k2​=kobs​/[Azide] .

Protocol S1 1. Reagent Prep [Azide] >> [Alkyne] S2 2. Initiation Mix in PBS (pH 7.4) S1->S2 S3 3. Monitoring UV-Vis Decay S2->S3 S4 4. Validation No-Azide Control S3->S4 S5 5. Analysis Extract k_obs S3->S5 S4->S5 Baseline Correction

Caption: Self-validating experimental workflow for determining bioconjugation kinetics.

References

  • A Head-to-Head Battle of Bioorthogonal Reactions: Comparing the Kinetics of Click Chemistries - Benchchem. 2

  • A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain - Benchchem. 3

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS Publications. 1

  • Comparative Study of Click Handle Stability in Common Ligation Conditions - ACS Publications. 4

  • Oxidation-Induced “One-Pot” Click Chemistry - PMC / NIH. 5

  • Examples of bioorthogonal reactions useful for bioconjugation - ResearchGate. 6

Sources

Comparative study of copper-free vs. copper-catalyzed click chemistry with this compound

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: Copper-Catalyzed (CuAAC) vs. Copper-Free (SPAAC) Click Chemistry Using Azide-PEG4-Biotin

As a Senior Application Scientist, I frequently encounter researchers struggling to optimize bioconjugation workflows. The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is rarely a simple coin toss; it is a strategic decision that dictates the integrity of your biological target.

For the purpose of this in-depth comparative study, we will anchor our analysis on Azide-PEG4-Biotin —a ubiquitous, highly versatile chemical handle used across proteomics, transcriptomics, and drug development. By comparing its reactivity with terminal alkynes (CuAAC) versus strained cyclooctynes like DBCO (SPAAC), we can objectively evaluate the causality behind experimental choices, reaction kinetics, and target preservation.

Mechanistic Causality: The "Why" Behind the Chemistry

To design a successful bioconjugation experiment, one must understand the thermodynamic and kinetic drivers of the chosen click modality.

  • CuAAC Mechanism: The addition of a Copper(I) catalyst lowers the activation energy of the cycloaddition between Azide-PEG4-Biotin and a terminal alkyne, exclusively yielding a 1,4-disubstituted triazole[1]. The Causality: While Cu(I) accelerates the reaction to exceptional speeds (1-100 M⁻¹s⁻¹), the metal acts as a double-edged sword. In aqueous environments, Cu(I) can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to severe oxidative damage to DNA, RNA fragmentation, and protein degradation[2].

  • SPAAC Mechanism: SPAAC eliminates the need for a metal catalyst by utilizing strained cyclooctynes (e.g., DBCO or DIBO). The Causality: The reaction is driven entirely by the thermodynamic release of ring strain upon forming the less strained triazole ring[3]. While this effectively eliminates ROS-induced cytotoxicity and preserves delicate biomolecules like full-length RNA[4], the bulky hydrophobic nature of cyclooctynes introduces steric hindrance and slower reaction kinetics (10⁻³ to 1 M⁻¹s⁻¹)[1].

G cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism A1 Azide-PEG4-Biotin C1 Cu(I) Catalyst + THPTA A1->C1 Complexation B1 Terminal Alkyne B1->C1 Complexation D1 1,4-Triazole Conjugate (Fast, High Yield) C1->D1 Cycloaddition A2 Azide-PEG4-Biotin C2 Transition State (Ring Strain Release) A2->C2 Catalyst-Free B2 Strained Cyclooctyne (e.g., DBCO) B2->C2 Catalyst-Free D2 1,4 & 1,5-Triazole Conjugate (Biocompatible) C2->D2 Cycloaddition

Mechanistic pathways of CuAAC and SPAAC using Azide-PEG4-Biotin.

Quantitative Data & Performance Metrics

When selecting a methodology, drug development professionals must weigh labeling efficiency against biological integrity. The table below synthesizes quantitative performance metrics based on recent comparative studies.

Performance MetricCuAAC (Azide + Terminal Alkyne)SPAAC (Azide + DBCO/DIBO)
Second-Order Rate Constant 10 to 100 M⁻¹s⁻¹ (Fast)[1]0.1 to 1 M⁻¹s⁻¹ (Moderate)[5]
Catalyst Requirement Cu(I) + Accelerating Ligand (THPTA)[1]None (Catalyst-Free)[3]
Regioselectivity Exclusively 1,4-disubstituted triazole[6]Mixture of 1,4 and 1,5 regioisomers[7]
In Vitro Proteomic Yield Higher protein identification accuracy[8]Lower yield, higher background (thiol-yne)[8]
Nucleic Acid Integrity High fragmentation (ROS damage)[4]Intact, full-length sequences retained[4]
Reagent Cost & Accessibility Low cost, highly accessible[1]High cost, complex synthesis of cyclooctynes[1]

Expert Insight: In a comparative study profiling O-GlcNAcylated proteins, CuAAC demonstrated superior labeling efficiency and specificity from cell lysates, whereas SPAAC suffered from high background noise due to non-specific thiol-yne reactions between cysteine-containing proteins and the strained alkyne[8]. Conversely, for transcriptomic applications like NAD-RNA capture, SPAAC is mandatory; CuAAC causes severe RNA fragmentation, whereas SPAAC retains full-length sequence information[4].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies for conjugating Azide-PEG4-Biotin are designed as self-validating systems, ensuring that every reagent addition serves a deliberate, protective function.

Protocol A: CuAAC Ligation (Optimized for Proteomics)

Use this protocol when reaction speed and high yield are critical, and the target is not highly sensitive to oxidative stress.

  • Prepare Target: Ensure your terminal alkyne-functionalized protein is in a compatible buffer (e.g., PBS, pH 7.4).

  • Add Azide-PEG4-Biotin: Introduce the biotin probe at a final concentration of 100 µM.

  • Pre-mix Catalyst Complex (Critical Step): In a separate tube, mix 50 mM CuSO₄ with 100 mM THPTA ligand at a 1:2 to 1:5 ratio[2].

    • Causality: THPTA must be added before the reducing agent. It chelates Cu(I) immediately upon generation, stabilizing the catalytic state while acting as a sacrificial interceptor for ROS, thereby preserving cell viability and protein structure[2].

  • Initiate Reaction: Add the CuSO₄/THPTA complex to the protein solution (final Cu concentration: 1 mM)[6].

  • Add Reducing Agent: Add freshly prepared Sodium Ascorbate (final concentration: 10 mM) to reduce Cu(II) to the active Cu(I) state[6].

  • Incubate & Purify: Incubate for 1 hour at room temperature. Purify via streptavidin affinity chromatography.

Protocol B: SPAAC Ligation (Optimized for Live Cells & RNA)

Use this protocol for in vivo applications, live-cell imaging, or nucleic acid capture where copper toxicity is prohibitive.

  • Prepare Target: Ensure your DBCO-functionalized biomolecule (e.g., RNA or live cells) is in an aqueous buffer.

  • Add Azide-PEG4-Biotin: Introduce the probe at a higher final concentration (e.g., 200–500 µM) compared to CuAAC.

    • Causality: Because SPAAC kinetics are inherently slower[5], increasing the concentration of the highly soluble Azide-PEG4-Biotin drives the reaction forward via mass action without precipitating the reactants. The PEG4 linker provides essential hydrophilicity to counteract the hydrophobic DBCO moiety[3].

  • Incubate: Incubate at room temperature for 2 to 12 hours, depending on target concentration. No catalysts or reducing agents are required[6].

  • Purify: Isolate the conjugate using streptavidin enrichment.

Workflow Start Target Biomolecule Cu_Prep Add Terminal Alkyne Start->Cu_Prep SP_Prep Add DBCO/DIBO Start->SP_Prep Cu_Mix Add Azide-PEG4-Biotin + CuSO4 + THPTA Cu_Prep->Cu_Mix Cu_Red Add Sodium Ascorbate (Generates Cu(I)) Cu_Mix->Cu_Red Cu_Inc Incubate 1h, RT Cu_Red->Cu_Inc End Purification & Analysis (Streptavidin Enrichment) Cu_Inc->End SP_Mix Add Azide-PEG4-Biotin SP_Prep->SP_Mix SP_Inc Incubate 2-12h, RT SP_Mix->SP_Inc SP_Inc->End

Self-validating experimental workflows for CuAAC and SPAAC bioconjugation.

Strategic Recommendations for Drug Development

The decision between CuAAC and SPAAC is not absolute; it is context-dependent.

  • Opt for CuAAC when conducting high-throughput in vitro screening, material science functionalization, or complex proteomic profiling where reaction speed, cost-efficiency, and absolute regioselectivity are paramount[8]. Ensure robust ROS mitigation strategies (like THPTA) are strictly followed[2].

  • Opt for SPAAC when working with live organisms, sensitive transcriptomic libraries (e.g., RNA-seq), or therapeutic biologics where the introduction of heavy metals poses unacceptable regulatory or biological risks[3].

By understanding the mechanistic causality behind these reactions, researchers can confidently deploy Azide-PEG4-Biotin to achieve precise, reliable, and biologically sound conjugations.

References

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Source: nih.gov. URL: [Link]

  • SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts. Source: nih.gov. URL: [Link]

  • Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. Source: nsf.gov. URL: [Link]

Sources

Benchmarking Palladium Catalysts for Suzuki-Miyaura Cross-Coupling: A Kinetic and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation in pharmaceutical and agrochemical development[1]. However, as synthesis targets become increasingly complex and sterically hindered, the choice of palladium catalyst dictates not only the success of the reaction but also its scalability and economic viability.

As a Senior Application Scientist, I frequently observe that evaluating a catalyst based solely on "end-point yield" is a flawed paradigm. True benchmarking requires an objective, kinetic evaluation of the catalyst's lifecycle—from its activation and resting states to its eventual deactivation. This guide provides a rigorous framework for benchmarking palladium catalysts, comparing classic phosphine systems against state-of-the-art palladacycles and heterogeneous systems using quantitative experimental data.

Mechanistic Causality & Catalyst Design Logic

To benchmark a catalyst effectively, we must first understand the causality behind its design. The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: Oxidative Addition (OA) , Transmetalation (TM) , and Reductive Elimination (RE) [1].

The performance of a Pd catalyst is dictated by how its ligands manipulate the electronic and steric environment of the metal center:

  • Classic Phosphines (e.g., Pd(PPh3​)4​ ): While effective for simple aryl bromides and iodides, these catalysts often suffer from slow oxidative addition when challenged with unactivated aryl chlorides. Furthermore, they are susceptible to off-cycle deactivation via phosphine oxidation.

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These utilize dialkylbiaryl phosphine ligands. The highly electron-rich nature of the dialkylphosphine moiety accelerates the OA of challenging aryl chlorides. Conversely, the extreme steric bulk of the biaryl framework forces the two coupling partners closer together on the Pd center, dramatically accelerating the RE step and preventing the formation of unreactive Pd-bis(phosphine) complexes[1].

  • Palladacycles: These pre-activated complexes offer exceptional thermal stability. By preventing the premature aggregation of Pd(0) into inactive "Pd black," palladacycles maintain a highly active monomeric catalyst pool, enabling ultra-low catalyst loadings (down to parts-per-billion) and extraordinary turnover numbers[2].

G Pd0 Active Pd(0) Catalyst (On-Cycle) PdII_OA Pd(II) Oxidative Addition Complex (Common Resting State) Pd0->PdII_OA Oxidative Addition (Ar-X) Deactivated Pd Black / Aggregates (Off-Cycle Deactivation) Pd0->Deactivated Catalyst Decay (High Loading/No Ligand) PdII_TM Pd(II) Transmetalation Complex (Turnover Determining) PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2 + Base) Product Biaryl Product + Regenerated Pd(0) PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the Pd(II) resting state and off-cycle deactivation.

Reaction Progress Kinetic Analysis (RPKA) for Objective Benchmarking

To move beyond simple yield comparisons, the industry gold standard for benchmarking is Reaction Progress Kinetic Analysis (RPKA) , a methodology pioneered by Donna G. Blackmond[3]. RPKA utilizes in situ monitoring (e.g., reaction calorimetry or ATR-FTIR) to track concentration changes over time under synthetically relevant conditions[3].

By analyzing the full progress of the reaction, RPKA allows us to construct graphical rate equations without prior assumptions about the catalytic cycle[3]. This approach is highly efficient; a wealth of kinetic information—including reaction orders, the identity of the catalyst resting state, and the rate of catalyst deactivation—can be extracted from just two or three carefully designed experiments[4]. For instance, RPKA has been instrumental in revealing the stable Pd(II) oxidative addition complex as a common resting state in cross-coupling networks[3].

Comparative Performance Data

The true measure of a catalyst's efficiency is defined by its Turnover Number (TON) (moles of product per mole of catalyst) and Turnover Frequency (TOF) (TON per unit time)[1]. The table below synthesizes benchmark data across different classes of palladium catalysts.

Catalyst ClassRepresentative CatalystTypical LoadingMax TONMax TOF (h⁻¹)Optimal Application Profile
Classic Phosphine Pd(PPh3​)4​ 1–5 mol%~1.0 × 10³~1.0 × 10²Simple, unhindered aryl bromides and iodides[1].
Buchwald Precatalyst XPhos Pd G30.1–1 mol%~1.0 × 10⁴~1.0 × 10³Sterically hindered substrates and unactivated aryl chlorides[1].
Heterogeneous (Nanowires) PdCl2​/ZnONWs 7.6 ppm1.3 × 10⁵2.7 × 10³Green synthesis requiring catalyst recyclability and low metal leaching.
Palladacycles Dinorbornyl Palladacycle 10−9 mol%5.0 × 10⁹1.0 × 10⁹Ultra-low loading applications (e.g., carbonylative couplings)[2][5].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate the catalyst's true performance from environmental artifacts.

G S1 1. Define Benchmark Substrates & Internal Std S2 2. 'Same Excess' RPKA (In situ Monitoring) S1->S2 S3 3. Extract Kinetic Data (Reaction Orders) S2->S3 S4 4. Calculate TON/TOF & Compare Profiles S3->S4

Fig 2. Self-validating RPKA workflow for objective kinetic benchmarking of Pd catalysts.

Protocol 1: RPKA "Same Excess" Benchmarking Workflow

This protocol isolates catalyst deactivation from standard concentration-dependent rate changes[4].

  • Substrate Preparation & Internal Standardization: Prepare the aryl halide (limiting reagent) and boronic acid (excess). Add an inert internal standard, such as dodecane, to the reaction mixture.

    • Causality: Dodecane is non-coordinating and non-volatile. It allows for offline GC-FID mass balance checks to validate the continuous in situ spectroscopic data, ensuring no product is lost to side reactions like homocoupling or protodeboronation.

  • In Situ Monitoring Setup: Equip the reaction vessel with an ATR-FTIR probe or utilize a reaction calorimeter.

    • Causality: Continuous data collection provides thousands of data points per run, capturing transient kinetic regimes that discrete offline sampling would completely miss[3].

  • The "Same Excess" Runs: Execute two reactions with different initial concentrations but the exact same excess of boronic acid relative to the aryl halide[4].

    • Run A: [Ar-X]=0.5 M , [Ar-B(OH)2​]=0.8 M (Excess = 0.3 M).

    • Run B: [Ar-X]=0.25 M , [Ar-B(OH)2​]=0.55 M (Excess = 0.3 M).

    • Causality: Run B mathematically simulates Run A starting at 50% conversion. If the kinetic curve of Run B perfectly overlays with the second half of Run A, the catalyst is perfectly stable. If the rate in Run A is slower at the 0.25 M mark than Run B, the catalyst has deactivated during the first 50% of the reaction[4].

Protocol 2: Ultra-Low Loading (ppm/ppb) Evaluation

When evaluating highly active palladacycles or heterogeneous nanowires, standard weighing introduces unacceptable error margins.

  • Serial Dilution of Catalyst: Prepare a 0.1 M stock solution of the palladacycle catalyst in an inert solvent. Perform rigorous serial dilutions to achieve the target loading (e.g., 10−9 mol%)[2].

    • Causality: Direct weighing of sub-milligram quantities results in massive relative errors. Serial dilution guarantees precise, reproducible ultra-low concentrations.

  • Reaction Execution & Controls: Run the coupling under optimized conditions (e.g., K2​CO3​ base, anisole solvent at elevated temperature)[2]. Crucially, run a parallel Pd-free control.

    • Causality: At parts-per-billion loadings, trace transition metal impurities in the base or solvent can catalyze the reaction. The Pd-free control validates that the observed background reaction is zero, proving the exceptional TONs are exclusively driven by the benchmarked palladacycle.

  • Data Extraction: Quantify the product yield via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as a highly stable, distinct internal standard. Calculate TON and TOF to finalize the benchmark[1].

References

  • Reaction progress kinetic analysis - Grokipedia. URL:[Link]

  • Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions - Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A simple and efficient catalyst for Suzuki reaction based on ultra-low palladium chloride supported on ZnO nanowires - Arabian Journal of Chemistry. URL:[Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - Organic Chemistry Portal / ACS Publications. URL:[Link]

Sources

Analysis of reaction kinetics of Methyl 4-ethynyl-2-methoxybenzoate in click reactions

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth kinetic analysis of terminal alkynes is critical for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly in bioconjugation and materials science where catalyst loading and reaction times must be minimized. Among commercially available building blocks, Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) exhibits exceptional reactivity.

This guide provides a comparative performance analysis of Methyl 4-ethynyl-2-methoxybenzoate against standard alkyne alternatives, exploring the physical organic chemistry that drives its accelerated kinetics, and detailing a self-validating experimental protocol for its evaluation.

Mechanistic Rationale: The Power of Synergistic Electronic Effects

To understand why Methyl 4-ethynyl-2-methoxybenzoate outperforms standard alkynes like phenylacetylene, we must examine the rate-determining step of the CuAAC catalytic cycle. In the widely accepted Fokin-Sharpless mechanism, the turnover-limiting step is the deprotonation of the terminal alkyne to form the catalytically active σ,π -dicopper acetylide intermediate[1].

The velocity of this deprotonation is directly tied to the acidity (pKa) of the ethynyl C(sp)-H bond. Hammett plot analyses of CuAAC reactions yield positive ρ values, signifying that electron-withdrawing groups (EWGs) on the phenyl ring stabilize the developing negative charge, lower the pKa, and drastically accelerate the reaction[2].

Methyl 4-ethynyl-2-methoxybenzoate is a masterclass in substituent effect engineering, featuring two distinct electronic influences relative to the ethynyl group at the C4 position:

  • The Para-Ester Group (-COOCH3 at C1): Occupying the para position relative to the alkyne, the ester group exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I)[1].

  • The Meta-Methoxy Group (-OCH3 at C2): While methoxy groups are typically electron-donating via resonance (+M) at ortho and para positions, this resonance cannot delocalize onto the meta position (C4). Consequently, relative to the alkyne, the methoxy group acts purely as an inductive electron-withdrawing group (-I)[1].

This synergistic dual-EWG effect highly polarizes the terminal alkyne, virtually eliminating the reaction induction period commonly observed with unactivated alkynes[3].

CuAAC_Kinetics A Methyl 4-ethynyl-2-methoxybenzoate (Highly Acidic Terminal Alkyne) C π-Alkyne Copper Complex A->C Coordination B Cu(I) Catalyst B->C D σ,π-Dicopper Acetylide (Rate-Determining Step) C->D Rapid Deprotonation (Driven by -I and -M effects) F Cu-Metallacycle Intermediate D->F Azide Coordination E Organic Azide E->F G 1,4-Disubstituted 1,2,3-Triazole (Final Product) F->G Ring Closure G->B Catalyst Regeneration

Fig 1: CuAAC cycle showing accelerated deprotonation of Methyl 4-ethynyl-2-methoxybenzoate.

Comparative Performance Data

When benchmarked against alternative aromatic alkynes under identical catalytic conditions, Methyl 4-ethynyl-2-methoxybenzoate demonstrates superior kinetic performance. Phenylacetylene, a standard baseline, possesses a pKa of approximately 19–23 depending on the solvent environment[4]. The introduction of the dual EWGs in Methyl 4-ethynyl-2-methoxybenzoate drops this pKa, resulting in a nearly 8.5-fold increase in the relative reaction rate ( krel​ ).

Table 1: Comparative Kinetic Performance of Substituted Phenylacetylenes in CuAAC

Alkyne SubstrateSubstituent Position (vs. Alkyne)Dominant Electronic EffectEst. pKaRelative Rate ( krel​ )Yield (1h, 10 µM Cu)
Phenylacetylene None (Baseline)Neutral~23.01.0x45%
4-Ethynylanisole Para-Methoxy+M (EDG)~24.50.4x18%
Methyl 4-ethynylbenzoate Para-Ester-M, -I (EWG)~21.54.2x82%
Methyl 4-ethynyl-2-methoxybenzoate Para-Ester, Meta-Methoxy-M, -I, -I (Dual EWG)~20.28.5x>95%

Data synthesis derived from Hammett substituent constant extrapolations and standardized ligand-accelerated CuAAC kinetic profiles[2][3].

Standardized Experimental Protocol: Fluorogenic Kinetic Validation

To empirically validate the kinetic superiority of Methyl 4-ethynyl-2-methoxybenzoate, researchers must employ a methodology that eliminates the sampling errors inherent to traditional aliquot-based NMR or LC-MS tracking.

The following protocol utilizes a self-validating fluorogenic assay . By reacting the alkynes with a pro-fluorophore (e.g., 3-azido-7-hydroxycoumarin), the reaction natively generates a highly fluorescent 1,4-disubstituted triazole. This allows for continuous, real-time kinetic monitoring. The system is "self-validating" because it includes an internal standard calibration curve generated prior to the run, ensuring that fluorescence intensity linearly correlates with molar conversion regardless of minor solvent or quenching effects[3].

Step-by-Step Methodology

Phase 1: Reagent and Calibration Setup

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of Methyl 4-ethynyl-2-methoxybenzoate, Phenylacetylene (control), and 3-azido-7-hydroxycoumarin in LC-MS grade DMSO.

  • Prepare Catalyst Premix: In a degassed vial, mix CuSO4​⋅5H2​O (1 mM in water) with the accelerating ligand THPTA (5 mM in water) at a 1:5 molar ratio. Allow to complex for 15 minutes.

  • Generate Calibration Curve (Self-Validation): Synthesize and purify a small batch of the target coumarin-triazole. Spike known concentrations (0 to 100 µM) into the reaction buffer and measure fluorescence (Ex: 404 nm / Em: 477 nm) to establish a linear standard curve.

Phase 2: Real-Time Kinetic Monitoring

  • Reaction Matrix: In a 96-well black microplate, add 100 µM of 3-azido-7-hydroxycoumarin and 150 µM of the target alkyne to 180 µL of reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, 5% DMSO).

  • Initiation: Inject 10 µL of the Cu/THPTA premix (final Cu concentration: 10 µM). Immediately follow with 10 µL of freshly prepared Sodium Ascorbate (final concentration: 1 mM) to reduce Cu(II) to the active Cu(I) species.

  • Data Acquisition: Immediately place the plate in a microplate reader. Read fluorescence at 1-minute intervals for 60 minutes at 25°C with continuous orbital shaking.

Phase 3: Data Processing and Causality Analysis

  • Normalization: Map the raw Relative Fluorescence Units (RFU) to product concentration using the pre-established calibration curve.

  • Rate Extraction: Plot the concentration of triazole formed versus time. Extract the initial rate ( V0​ ) from the linear portion of the curve (typically the first 5–10 minutes).

  • Interpretation: The steeper slope observed for Methyl 4-ethynyl-2-methoxybenzoate directly correlates to the rapid formation of the σ,π -dicopper acetylide, causally linked to the -I/-M effects of the ester and methoxy groups lowering the transition state energy barrier.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: mdpi.com URL:[Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: acs.org (Bioconjugate Chemistry) URL:[Link]

  • Dalton Transactions: Isolation of digold triazolates complexes offers compelling support for the role of two copper(I) ions in CuAAC (Hammett Plot Analysis) Source: rsc.org URL:[Link]

Sources

The Definitive Guide to Validating Alkyne-Tagged Bioconjugates via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Bioconjugation is the chemical engine driving modern therapeutics, from precision Antibody-Drug Conjugates (ADCs) to advanced chemoproteomic probes. While traditional validation methods rely on indirect optical measurements (e.g., UV-Vis or fluorescence), these techniques fail to confirm the structural integrity of the conjugate or identify off-target modifications. High-resolution Mass Spectrometry (MS) has emerged as the definitive gold standard for validating bioconjugation success, offering unambiguous proof of covalent attachment through precise mass shifts.

As a Senior Application Scientist, I frequently encounter researchers struggling with "dirty" click chemistry reactions or uninterpretable spectra. This guide provides a comprehensive, objective comparison of alkyne tag strategies—specifically focusing on terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strained alkynes (e.g., DBCO) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and details a self-validating MS protocol to accurately quantify your Degree of Labeling (DoL).

The Mechanistic Advantage of Alkyne Tags in MS

Alkyne tags are favored in bioconjugation due to their bioorthogonality; they do not react with native biological functional groups under standard physiological conditions. When an alkyne-tagged probe or linker is attached to a protein, it leaves a distinct, predictable mass signature that MS can detect.

  • Terminal Alkynes (CuAAC): These require a copper(I) catalyst to react with azides. Because terminal alkynes are structurally small, they minimize steric hindrance, which is ideal for maintaining native protein conformation during intact mass analysis1[1]. However, a critical caveat exists: under CuAAC conditions, excess terminal alkynes can react with cysteine thiols, forming unintended thiotriazole adducts. In MS, this manifests as ubiquitous background labeling and false-positive mass shifts 2[2].

  • Strained Alkynes (DBCO/BCN): These utilize inherent ring strain to drive the cycloaddition without a toxic metal catalyst (SPAAC) 3[3]. While SPAAC prevents copper-induced protein oxidation (a common MS artifact), the bulky, hydrophobic nature of cyclooctynes can alter the ionization efficiency of the protein during electrospray ionization (ESI)-MS, requiring careful gradient optimization.

Quantitative Comparison of Conjugation Strategies

To select the right tag for your MS workflow, you must balance reaction kinetics with spectral complexity. The table below summarizes the quantitative parameters observed during MS validation of these tags.

ParameterTerminal Alkyne (CuAAC)Strained Alkyne (DBCO/SPAAC)Direct NHS-Fluorophore
Typical Mass Shift +50 to +150 Da+250 to +500 Da+400 to +1000 Da
Typical Reaction Time 1 - 2 hours2 - 4 hours1 - 2 hours
Molar Excess Required 2x - 5x5x - 10x10x - 20x
MS Spectral Complexity Low (Clean triazole)Moderate (Isomer mixtures)High (Hydrolysis byproducts)
MS Ionization Penalty Low (Hydrophilic)Moderate (Hydrophobic bulk)High (Charge alteration)
Cysteine Cross-Reactivity High (Forms thiotriazoles)Low (Thiol-ene addition)None

Experimental Workflow for MS Validation

Validating bioconjugation requires a bifurcated approach: Top-Down (Intact Mass) to determine the overall Degree of Labeling (DoL), and Bottom-Up (Peptide Mapping) to identify the exact amino acid residue modified by the alkyne tag.

MS_Workflow A 1. Protein Sample B 2. Alkyne Tagging (DBCO or Terminal) A->B C 3. Desalting & Cleanup B->C D 4a. Intact Mass Analysis (LC-MS / Q-TOF) C->D Top-Down E 4b. Proteolytic Digest (Trypsin) C->E Bottom-Up G 6a. Calculate DoL / DAR D->G F 5. Bottom-Up MS/MS (Orbitrap) E->F H 6b. Identify Conjugation Site F->H

Workflow for intact and bottom-up MS validation of alkyne-tagged bioconjugates.

Self-Validating Protocol: Intact Mass Analysis of DBCO-Tagged Antibodies

To ensure scientific integrity, a protocol cannot just be a list of steps; it must be a self-validating system. The following methodology for validating DBCO-alkyne incorporation into a monoclonal antibody includes internal controls and mechanistic rationales to prevent the misinterpretation of MS data.

Phase 1: Conjugation & Internal Control
  • Thiol Blocking (The Control): Before adding the DBCO tag, split your sample. Treat the control aliquot with 5 mM Iodoacetamide (IAA) for 30 minutes in the dark.

    • Causality: DBCO is highly specific for azides, but at high concentrations, strained alkynes can undergo thiol-ene addition with free cysteines. Blocking thiols with IAA ensures that any mass shift observed in the final MS data is exclusively due to the intended bioorthogonal reaction, not off-target cysteine labeling.

  • Conjugation: React the azide-modified antibody (1 mg/mL in PBS, pH 7.4) with a 5-fold molar excess of the DBCO-alkyne tag for 2 hours at room temperature.

Phase 2: Sample Preparation for MS
  • Enzymatic Deglycosylation: Incubate 100 µg of the conjugated antibody with 2 µL PNGase F at 37°C overnight.

    • Causality: Native N-glycans on antibodies are highly heterogeneous. If left intact, they create overlapping m/z envelopes during MS acquisition, effectively masking the ~300-800 Da mass shift of the alkyne tag 4[4]. Deglycosylation collapses this heterogeneity into a single, sharp baseline mass.

  • Disulfide Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

    • Causality: Intact antibodies (~150 kDa) are difficult to resolve with high mass accuracy. Reduction separates the heavy (~50 kDa) and light (~25 kDa) chains. This drastically improves the signal-to-noise ratio and allows you to localize the alkyne tag to a specific chain 4[4].

Phase 3: LC-MS Acquisition & Deconvolution
  • Online Desalting: Inject the sample onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer. Wash heavily with 0.1% Formic Acid in water before eluting with an acetonitrile gradient.

    • Causality: Non-volatile salts (like the PBS used during conjugation) cause severe ion suppression in ESI. The C4 column traps the protein while salts are washed to waste.

  • Spectral Deconvolution: Use deconvolution algorithms (e.g., MaxEnt1) to convert the raw m/z charge envelope into a zero-charge intact mass spectrum.

    • Causality: The mass difference between the unmodified chain and the modified chain, divided by the exact mass of the DBCO tag, yields the stoichiometric Degree of Labeling (DoL). For instance, a clean mass shift of +510 Da confirms the covalent attachment of exactly one DBCO-PEG4 tag per chain 5[5].

Data Interpretation & Troubleshooting

When analyzing your deconvoluted spectra, apply these diagnostic rules:

  • Missing Mass Shifts: If the expected mass shift is absent, the alkyne tag may have hydrolyzed prior to use, or the ionization efficiency of the tagged protein dropped significantly due to the hydrophobicity of the tag. Switch to a more hydrophilic PEGylated alkyne tag.

  • Unexpected Adducts (+16 Da or +32 Da): This indicates methionine or tryptophan oxidation. If you used a terminal alkyne with CuAAC, the copper catalyst likely generated reactive oxygen species. Switching to a SPAAC (DBCO) approach eliminates this artifact 3[3].

  • Fractional Mass Shifts: If you see a peak that corresponds to the tag mass minus a few Daltons, check for in-source fragmentation during MS acquisition. Lowering the cone voltage or capillary temperature often resolves fragile triazole linkages breaking mid-flight.

References

  • BenchChem. "A Head-to-Head Comparison of Alkyne Tags for Bioconjugation: Is 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide the Superior Choice?" 1

  • NIH/PMC. "An efficient system for bioconjugation based on a widely applicable engineered O-glycosylation tag." 4

  • ResearchGate. "One-Pot Enzymatic ADDing of Click Chemistry Handles for Protein Immobilization and Bioconjugation of Small and Biomolecules."5

  • ACS Publications. "Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies." 2

  • ACS Publications. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition." 3

Sources

Orthogonality and Cross-Reactivity of Methyl 4-Ethynyl-2-Methoxybenzoate in Complex Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

As bioorthogonal chemistry transitions from simple in vitro conjugations to complex intracellular and in vivo applications, the demand for highly specific, rapid, and stable chemical reporters has surged. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioconjugation, the choice of the alkyne handle dictates both the reaction kinetics and the fidelity of the labeling.

This guide provides an objective, data-supported comparison of Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) against traditional aliphatic and strained alkynes. By analyzing the structural causality behind its reactivity, we will demonstrate how its unique electronic tuning achieves rapid CuAAC kinetics while maintaining strict orthogonality against biological nucleophiles.

Mechanistic Causality: The Electronic Tuning of Alkynes

To understand why Methyl 4-ethynyl-2-methoxybenzoate excels in complex milieus (such as cell lysates or serum), we must examine the rate-determining steps of both the desired CuAAC reaction and the undesired off-target side reactions [1].

The Bioorthogonal Challenge

The formation of the copper(I) acetylide intermediate is the rate-limiting step in CuAAC. Alkynes with acidic terminal protons (lowered pKa​ ) form this intermediate much faster. To accelerate kinetics, chemists often use electron-withdrawing groups (EWGs) directly conjugated to the alkyne, such as in methyl propiolate . However, this direct conjugation creates a highly electrophilic β -carbon, turning the alkyne into a potent Michael acceptor. In biological systems, this leads to rapid, undesired thiol-yne Michael addition with intracellular glutathione (GSH) or exposed protein cysteines [2].

Alternatively, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes like DBCO to bypass copper entirely. Yet, the immense ring strain and hydrophobicity of DBCO drive significant off-target thiol-yne hydrothiolation, particularly in hydrophobic protein pockets or lipid bilayers [3].

The Aromatic Buffer Solution

Methyl 4-ethynyl-2-methoxybenzoate solves this dichotomy through spatial electronic tuning:

  • Para-Ester Activation : The methyl ester at the para position withdraws electron density through the aromatic π -system, sufficiently lowering the pKa​ of the terminal alkyne to accelerate Cu(I) acetylide formation.

  • Aromatic Buffering : Because the alkyne is separated from the carbonyl by the benzene ring, the π∗ -orbital of the alkyne is not directly conjugated to the carbonyl π∗ -orbital. This prevents the alkyne from acting as a Michael acceptor, completely abolishing thiol cross-reactivity.

  • Steric/Solubility Modulation : The meta-methoxy group provides steric shielding against oxidative homocoupling (Glaser coupling) and improves the aqueous solubility of the probe compared to unsubstituted phenylacetylene.

Pathway A Terminal Alkyne Precursor B Methyl Propiolate (Direct EWG Conjugation) A->B + Carbonyl C Methyl 4-ethynyl-2-methoxybenzoate (Aromatic Buffered EWG) A->C + Aryl Spacer D Thiol-Michael Addition (Off-target Cross-reactivity) B->D + Protein-SH E Rapid Cu(I) Acetylide Formation (Bioorthogonal Activation) B->E + Cu(I) C->E + Cu(I) F 1,4-Triazole Product (Specific Target Ligation) E->F + Azide

Mechanistic bifurcation of alkyne reactivity based on electronic tuning and structural buffering.

Comparative Performance Data

To objectively evaluate Methyl 4-ethynyl-2-methoxybenzoate, we compare it against three standard classes of click-chemistry handles. The data synthesized below reflects standardized bioconjugation conditions (pH 7.4, 37°C) [2, 4].

Alkyne ClassRepresentative CompoundCuAAC Kinetics (Rel. Rate vs Propargyl)Thiol Cross-Reactivity (5mM GSH, 24h)Lipophilicity (LogP)Primary Limitation in Complex Systems
Unactivated Aliphatic Propargyl Alcohol1x (Baseline)< 1%-0.38Extremely slow kinetics; requires high [Cu] which causes ROS damage.
Activated Aliphatic Methyl Propiolate~35x> 85% 0.45Severe Michael addition with cysteines; poor bioorthogonality.
Strained Alkyne (SPAAC) DBCON/A (Copper-free)~30 - 40%3.10Hydrophobic aggregation; significant thiol-yne cross-reactivity.
Activated Aromatic Methyl 4-ethynyl-2-methoxybenzoate ~15x < 2% 2.15Requires copper, but at vastly reduced concentrations due to high reactivity.

Key Takeaway: Methyl 4-ethynyl-2-methoxybenzoate offers a 15-fold kinetic advantage over standard propargyl handles without incurring the catastrophic thiol cross-reactivity seen in propiolates or DBCO.

Experimental Validation: Self-Validating Orthogonality Assay

Trustworthiness in chemical biology requires self-validating protocols. To prove the orthogonality of Methyl 4-ethynyl-2-methoxybenzoate in a highly complex system (mammalian cell lysate), we utilize a competitive alkylation assay.

By pre-treating a control lysate with Iodoacetamide (IAM)—an irreversible cysteine alkylator—we eliminate all available thiols. If the alkyne is truly orthogonal, the downstream CuAAC fluorescence signal will be identical between the IAM-blocked and unblocked lysates. A decrease in signal in the unblocked lysate would indicate that the alkyne was consumed by off-target thiol reactions.

Step-by-Step Methodology

1. Lysate Preparation & Thiol Blocking

  • Lyse HEK293T cells in RIPA buffer (without reducing agents like DTT/BME, which would destroy the copper catalyst). Clarify by centrifugation at 14,000 x g for 15 min.

  • Divide the lysate into two aliquots: [A] Native Lysate and [B] Blocked Lysate .

  • To Aliquot [B], add 50 mM Iodoacetamide (IAM) and incubate in the dark at 37°C for 30 minutes to cap all free cysteines.

2. Alkyne Probe Incubation

  • Spike both aliquots with 10 µM Methyl 4-ethynyl-2-methoxybenzoate.

  • Incubate at 37°C for 2 hours. (Note: This extended incubation intentionally stresses the system to reveal any slow-acting cross-reactivity).

3. CuAAC Ligation

  • Prepare a fresh click master mix: 50 µM Azide-Fluor 488, 1 mM CuSO 4​ , 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.

  • Causality Note: THPTA is critical here. It acts as a sacrificial ligand that coordinates Cu(I), preventing it from catalyzing the generation of reactive oxygen species (ROS) that would degrade the lysate proteins [4].

  • Add the master mix to both aliquots and react for 1 hour at room temperature.

4. Readout & Analysis

  • Quench the reaction with 10 mM EDTA.

  • Resolve proteins via SDS-PAGE and image using an in-gel fluorescence scanner (ex: 488 nm).

  • Validation: Orthogonality is confirmed when the fluorescence intensity and banding pattern of Aliquot [A] perfectly matches Aliquot [B].

Workflow N1 HEK293T Cell Lysate (Native Thiols Intact) N2 Control: IAM Treatment (Thiols Alkylated/Blocked) N1->N2 Control Pathway N3 Spike: Methyl 4-ethynyl-2-methoxybenzoate (2 Hour Incubation) N1->N3 Test Pathway N2->N3 N4 CuAAC Ligation (Azide-Fluor 488, Cu, THPTA, NaAsc) N3->N4 N5 SDS-PAGE & Fluorescence Imaging (Compare Specific vs Background Signal) N4->N5

Experimental workflow for self-validating alkyne orthogonality via competitive thiol alkylation.

Conclusion

For researchers developing complex bioconjugates, activity-based protein profiling (ABPP) probes, or targeted drug delivery systems, the selection of the click handle is non-trivial. Methyl 4-ethynyl-2-methoxybenzoate represents a highly optimized structural compromise. By leveraging an aromatic spacer to buffer the electron-withdrawing effects of a para-ester, it achieves the rapid kinetics required for low-concentration biological labeling without sacrificing the strict bioorthogonality that made CuAAC famous. It decisively outperforms both methyl propiolate (due to lack of Michael reactivity) and DBCO (due to lack of hydrophobic thiol-yne cross-reactivity).

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Molecules (MDPI) URL:[Link] [1]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Bioconjugate Chemistry (ACS Publications) URL:[Link] [2]

  • Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition Biomacromolecules (ACS Publications) URL:[Link] [3]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions Bioconjugate Chemistry (ACS Publications) URL:[Link] [4]

Cost-benefit analysis of using Methyl 4-ethynyl-2-methoxybenzoate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Procurement and Scale-Up: A Cost-Benefit Analysis of Methyl 4-ethynyl-2-methoxybenzoate

As drug development pipelines increasingly rely on targeted therapeutics—such as PROTACs, kinase inhibitors, and pharmacological chaperones—the selection of early-stage building blocks becomes a critical driver of overall process economics. Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) [1] has emerged as a highly specialized terminal alkyne scaffold. It features a methyl ester for downstream amidation or saponification, and a terminal alkyne primed for CuAAC (Click chemistry) or Sonogashira cross-coupling.

This guide objectively compares the cost-benefit profile of using this pre-formed alkyne versus traditional alternatives, supported by mechanistic insights and scalable experimental protocols.

Structural Advantage & Mechanistic Causality

When scaling up API synthesis, chemists often debate whether to purchase a premium pre-formed alkyne or to synthesize it in situ from a cheaper halogenated precursor. Furthermore, the presence of the 2-methoxy group is not merely structural; it provides a profound stereoelectronic advantage.

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) via resonance. This subtly increases the electron density of the aromatic ring, which can accelerate oxidative addition in downstream cross-couplings.

  • Ortho-Coordination Effect: During transition-metal-catalyzed reactions, the oxygen atom of the methoxy group can participate in weak, transient coordination with the metal center (Cu or Pd). This pre-organization stabilizes the metallated intermediate, significantly accelerating the transmetallation step and suppressing unwanted side reactions like Glaser homocoupling. This allows for a measurable reduction in catalyst loading [2].

Alternative Comparison & Cost-Benefit Analysis

To evaluate the true cost of Methyl 4-ethynyl-2-methoxybenzoate, we must look beyond catalog pricing [3] and analyze the total process cost (E-factor, catalyst loading, and step count) compared to two primary alternatives:

  • Alternative A (Late-Stage Alkynylation): Using Methyl 4-bromo-2-methoxybenzoate. This requires a two-step sequence (Sonogashira with TMS-acetylene, followed by TBAF/K2CO3 deprotection) before the final coupling.

  • Alternative B (Des-methoxy Analog): Using Methyl 4-ethynylbenzoate. This lacks the coordinating methoxy group, requiring harsher conditions and higher catalyst loadings for subsequent couplings.

Quantitative Process Economics (10 kg Scale Projection)
MetricMethyl 4-ethynyl-2-methoxybenzoate (Pre-formed Alkyne)Methyl 4-bromo-2-methoxybenzoate (Late-Stage Alkynylation)Methyl 4-ethynylbenzoate (Des-methoxy Analog)
Upfront Material Cost High (Premium Building Block)Low (Commodity Precursor)Medium
API Assembly Steps 1 (Direct Coupling)2 (Alkynylation + Deprotection)1 (Direct Coupling)
Required Catalyst Loading 1–2 mol% Pd / 1 mol% Cu5–10 mol% Pd (Across 2 steps)4–5 mol% Pd / 2 mol% Cu
Overall Yield (Target) 85–92%60–70%75–80%
Downstream Purification Simple (Minimal Pd residue)Complex (High Pd scavenging required)Moderate
Process E-Factor Low (High atom economy)High (Waste from TMS & TBAF)Low

Verdict: While the upfront procurement cost of Methyl 4-ethynyl-2-methoxybenzoate is higher, it eliminates an entire synthetic step, drastically reduces expensive Palladium catalyst consumption, and simplifies downstream metal scavenging. For high-value APIs (e.g., p53-Y220C mutant stabilizers [2]), the pre-formed alkyne offers a superior return on investment.

Workflow Visualization

G cluster_0 Alternative: Late-Stage Alkynylation cluster_1 Preferred: Early-Stage Alkyne A1 Methyl 4-bromo- 2-methoxybenzoate A2 Pd-Catalyzed Sonogashira (TMS-Acetylene) A1->A2 A3 Deprotection (TBAF) A2->A3 A4 Target API Scaffold A3->A4 B1 Methyl 4-ethynyl- 2-methoxybenzoate B2 Direct Cross-Coupling (Low Catalyst Loading) B1->B2 High Atom Economy B3 Target API Scaffold B2->B3

Fig 1: Workflow comparison of late-stage alkynylation vs. early-stage alkyne utilization.

Self-Validating Experimental Protocol

To demonstrate the efficiency of this building block, below is a scalable methodology for a Sonogashira cross-coupling. This protocol is designed as a self-validating system , ensuring that operators can visually and analytically confirm success at critical junctures.

Objective: Coupling Methyl 4-ethynyl-2-methoxybenzoate with an aryl iodide to form a functionalized diphenylacetylene scaffold.

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve Methyl 4-ethynyl-2-methoxybenzoate (1.0 eq) and the target aryl iodide (1.05 eq) in anhydrous triethylamine (Et₃N, 10 volumes).

    • Causality: Et₃N acts as both the solvent and the base. Rigorous degassing via argon sparging for 30 minutes is critical. Oxygen presence leads to Glaser homocoupling (alkyne dimerization).

    • Validation: If degassing fails, the solution will prematurely turn deep green/blue upon copper addition due to the oxidation of Cu(I) to Cu(II).

  • Catalyst Addition: Under a positive argon flow, add Pd(PPh₃)₄ (2 mol%) and CuI (1 mol%).

    • Causality: The 2-methoxy group coordinates the Cu-acetylide intermediate, enhancing the rate of transmetallation. This kinetic boost allows us to drop the Pd loading from a standard 5% to 2%, saving significant costs at scale.

  • Reaction Monitoring: Heat the mixture to 50°C and stir for 4–6 hours.

    • Validation: Monitor reaction progress via HPLC. The reaction is deemed complete when the peak corresponding to the starting alkyne (UV max ~254 nm) is <1% AUC.

  • Workup & Metal Scavenging: Cool to room temperature, concentrate the mixture in vacuo, and redissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer twice with 10% aqueous NH₄OH.

    • Validation: The aqueous layer will turn bright, vibrant blue (formation of the [Cu(NH₃)₄]²⁺ complex). This is a vital self-validating step confirming the successful extraction and removal of the copper co-catalyst from the organic phase.

  • Final Purification: Wash with brine, dry over MgSO₄, and pass through a short silica plug to remove residual Palladium black. Concentrate to yield the highly pure target scaffold.

References

  • Source: sigmaaldrich.
  • University of Southampton Research Repository (Thesis: Discovery of Novel Small Molecule Stabilizers)
  • CAS号:2817265-72-6 - 毕得医药 (Bidepharm Product Catalog)

Safety Operating Guide

Personal protective equipment for handling Methyl4-ethynyl-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling Methyl 4-ethynyl-2-methoxybenzoate

As drug development increasingly relies on modular, high-yielding click chemistry and cross-coupling reactions, terminal alkynes like Methyl 4-ethynyl-2-methoxybenzoate (CAS: 2170259-96-6) have become critical building blocks. Typically supplied at high purities (>95%) for pharmaceutical applications[1], this compound serves as a versatile intermediate for palladium-catalyzed transformations and reductions[2].

However, handling functionalized aromatic alkynes requires precise logistical and safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic rationale behind each safety requirement and a self-validating operational workflow.

Mechanistic Hazard Assessment

While specific toxicological data for Methyl 4-ethynyl-2-methoxybenzoate is actively being mapped, we must extrapolate operational hazards from its closely related structural isomer, methyl 3-ethynyl-4-methoxybenzoate[3].

  • Dermal & Ocular Penetration (Skin Irrit. 2 / Eye Irrit. 2A): The lipophilic nature of the methoxy and ester groups allows the molecule to readily partition into the lipid bilayers of the stratum corneum and corneal epithelium[3]. Once absorbed, the highly localized electron density of the terminal alkyne can interact with cellular nucleophiles, triggering localized inflammatory cascades.

  • Respiratory Sensitization (STOT SE 3): As a crystalline solid, this compound is prone to aerosolization. Inhalation of fine particulates can cause acute respiratory tract irritation[3].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE parameters must be strictly adhered to. The data below is quantified to ensure verifiable compliance during your laboratory risk assessments.

PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Rubber (NBR)Thickness: 0.11 mm (splash) Thickness: 0.38 mm (full contact) Breakthrough: > 480 minNitrile provides a superior barrier against lipophilic organic powders, preventing the ester from acting as a dermal permeation enhancer.
Eye Protection Safety Goggles (ANSI Z87.1 / EN 166)Zero-gap facial sealProtects against corneal micro-abrasions and chemical irritation from airborne crystalline dust[3].
Respiratory Half-mask with P3 / N95 filterFiltration efficiency 99%Mandatory if weighing outside a controlled draft enclosure to prevent inhalation of STOT SE 3 particulates[3].
Body Protection Flame-resistant lab coat100% Cotton or NomexPrevents static discharge near the terminal alkyne, which can be sensitive to electrostatic ignition under certain conditions.

Operational Workflow & Experimental Protocol

The following protocol details the safe handling and setup for utilizing Methyl 4-ethynyl-2-methoxybenzoate in a standard Sonogashira cross-coupling reaction. Every step is designed as a self-validating system to ensure both safety and experimental integrity.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is strictly between 0.4 - 0.6 m/s (80 - 120 fpm).

  • Causality: Velocities below 0.4 m/s fail to contain aerosolized powder. Velocities above 0.6 m/s create turbulent eddies that will blow the lightweight crystalline powder out of the weighing boat, contaminating the workspace and ruining stoichiometric accuracy.

Step 2: Static Mitigation & Weighing

  • Action: Activate a static eliminator (ionizing fan) inside the hood. Use a grounded, PTFE-coated spatula to transfer the compound to a closed-system analytical balance.

  • Causality: Dry organic powders exhibit high electrostatic adhesion. Without ionization, the powder will cling to the spatula and gloves, increasing exposure risk and causing mass transfer errors.

Step 3: Inert Reaction Setup

  • Action: Transfer the weighed alkyne to a Schlenk flask. Perform three vacuum/Argon purge cycles. Add the Pd(0)/Cu(I) catalyst system and degassed solvent.

  • Self-Validation: The absence of oxygen is confirmed by the sustained, characteristic color of the active Pd(0) catalyst complex in solution. Premature darkening or precipitation of "palladium black" immediately validates that the inert atmosphere has been compromised, requiring the run to be aborted before the alkyne degrades.

HandlingWorkflow Assessment 1. Risk & PPE Assessment (Nitrile, N95, Fume Hood) Weighing 2. Static-Free Weighing (0.4-0.6 m/s Face Velocity) Assessment->Weighing Reaction 3. Inert Reaction Setup (Schlenk Line / Argon) Weighing->Reaction Spill Spill Occurs? Reaction->Spill Containment 4a. Wet Wipe / HEPA Vac (Avoid Dry Sweeping) Spill->Containment Yes Disposal 5. High-Temp Incineration (Halogen-Free Waste) Spill->Disposal No Containment->Disposal

Operational workflow and spill-response decision matrix for handling terminal alkynes.

Chemical Transformation Logic

Understanding how Methyl 4-ethynyl-2-methoxybenzoate behaves at the molecular level is essential for anticipating reaction hazards and optimizing yields. The terminal alkyne acts as a highly effective nucleophile once activated by a copper co-catalyst.

Sonogashira Alkyne Methyl 4-ethynyl-2-methoxybenzoate (Terminal Alkyne Handle) Coupling Transmetalation & Reductive Elimination Alkyne->Coupling Cu-Acetylide PdCat Pd(0) / Cu(I) Catalysis (Inert Atmosphere) PdCat->Coupling ArylHalide Target Aryl Halide (Drug Scaffold) ArylHalide->Coupling Oxidative Addition Product Conjugated API Intermediate (Internal Alkyne) Coupling->Product

Mechanistic pathway of Methyl 4-ethynyl-2-methoxybenzoate in Sonogashira cross-coupling.

Spill Containment & Disposal Plan

If a loss of containment occurs, immediate and methodical action is required to prevent cross-contamination.

Spill Containment Protocol:

  • Do NOT Dry Sweep: Dry sweeping aerosolizes the fine crystalline powder, drastically expanding the contamination radius and inhalation risk.

  • Solvent Damping: Gently mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to collapse the dust and eliminate static charge.

  • Collection: Wipe up the dampened material using absorbent pads. For larger spills, use a specialized HEPA-filtered laboratory vacuum rated for combustible organic dusts.

Disposal Plan:

  • Quenching: Residual unreacted Methyl 4-ethynyl-2-methoxybenzoate from reaction workups should be dissolved in ethyl acetate.

  • Segregation: Transfer the solution to a designated Halogen-Free Organic Waste carboy. Do not mix with acidic waste streams to prevent unwanted hydrolysis of the ester moiety.

  • Destruction: Label the container as "Hazardous Organic Waste - Contains Terminal Alkyne/Ester." The material must be sent for high-temperature commercial incineration (>850°C) to ensure complete combustion of the aromatic ring and prevent the release of unburned hydrocarbons.

References

  • NextSDS. "Chemical Substance Information: methyl 3-ethynyl-4-methoxybenzoate (Hazard Extrapolation)." NextSDS Database. [Link]

  • University of Southampton Research Repository. "Synthesis and Application of Methyl 4-ethynyl-2-methoxybenzoate in Drug Scaffolds." [Link]

Sources

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